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Foundational

Deciphering the Mechanism of Action of A-357300: A Technical Guide to Reversible MetAP2 Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: Structural Pharmacology, Downstream Signaling, and Self-Validating Assay Design The MetAP2 Target Landscape and the Rationale for Reversibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: Structural Pharmacology, Downstream Signaling, and Self-Validating Assay Design

The MetAP2 Target Landscape and the Rationale for Reversibility

Methionine aminopeptidase 2 (MetAP2) is a dimetallohydrolase responsible for the co-translational removal of the N-terminal initiator methionine from nascent polypeptides. Because the excision of this methionine is a prerequisite for the proper folding, localization, and function of numerous proteins, MetAP2 has emerged as a critical node in tumor progression and angiogenesis[1].

Historically, the field relied on natural products like fumagillin and its synthetic analog TNP-470. While potent, these molecules possess a reactive epoxide ring that covalently alkylates His231 in the MetAP2 active site, leading to irreversible inhibition and associated neurotoxic liabilities[2].

To circumvent these toxicities, A-357300 was rationally designed as a bestatin-type, non-covalent inhibitor. As an application scientist evaluating novel therapeutics, the shift from irreversible to reversible inhibition fundamentally changes how we design our experimental workflows, necessitating continuous exposure models and precise pharmacodynamic tracking.

Structural Basis of Inhibition: The Pharmacophore Logic

The potency of A-357300 (IC50 = 0.12 µM) is driven by a highly specific spatial arrangement that exploits the dimetallic core of the MetAP2 active site without forming covalent bonds[1].

The structural logic of A-357300 relies on three distinct molecular interactions:

  • The 2-hydroxy-3-aminoamide grouping: This is the core chelating moiety. The oxygen substituent bridges the two critical manganese (Mn2+) metal ions in the active site[3].

  • The thioether-containing side chain: This group acts as a hydrophobic anchor, filling the adjacent hydrophobic pocket of the enzyme and stabilizing the complex[3].

  • The 3-chlorophenyl aromatic group: This moiety lies face-to-face with the His339 imidazole, providing critical pi-stacking and spatial constraints[3].

G A357300 A-357300 Structure Group1 2-hydroxy-3-aminoamide A357300->Group1 Group2 Thioether side chain A357300->Group2 Group3 3-chlorophenyl group A357300->Group3 Target1 Active Site Mn2+ Ions (Bridging interaction) Group1->Target1 Target2 Adjacent Hydrophobic Pocket Group2->Target2 Target3 His339 Imidazole Group3->Target3 Outcome Reversible MetAP2 Blockade Target1->Outcome Target2->Outcome Target3->Outcome

Fig 3. Structural pharmacophore logic of A-357300 binding to the MetAP2 active site.

Cellular Mechanism of Action: From Target Engagement to Cytostasis

When A-357300 successfully docks into MetAP2, the immediate biochemical consequence is the retention of the N-terminal methionine on substrate proteins. One of the most reliable and highly validated substrates used as a biomarker for this event is Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)[4].

The downstream phenotypic result is not cell death, but rather cytostasis via cell cycle arrest . In endothelial cells (like HUVECs and HMVECs), the retention of initiator methionines triggers a signaling cascade that leads to the hypophosphorylation of the Retinoblastoma (Rb) protein and a marked reduction in Cyclin A levels (while Cyclin D1 remains unaffected)[2]. This specifically traps the cells in the G1 phase of the cell cycle, halting angiogenesis and starving the tumor microenvironment.

G A357300 A-357300 MetAP2 MetAP2 Enzyme (Mn2+ Dependent) A357300->MetAP2 Reversible Inhibition NMet Retention of N-terminal Methionine (e.g., GAPDH) MetAP2->NMet Blocked Cleavage Rb Rb Hypophosphorylation NMet->Rb CyclinA Reduction of Cyclin A NMet->CyclinA G1 G1 Phase Cell Cycle Arrest Rb->G1 CyclinA->G1 Angio Inhibition of Angiogenesis & Tumor Cytostasis G1->Angio

Fig 1. Downstream signaling cascade of A-357300-mediated MetAP2 inhibition.

Quantitative Pharmacodynamic Profiling

To trust an inhibitor's mechanism, the biochemical IC50 must tightly correlate with the cellular IC50. A-357300 demonstrates remarkable consistency across these domains, proving that its anti-proliferative effects are directly tied to its enzymatic blockade[1],[2].

Assay TypeTarget / Cell LineIC50 ValueMechanistic Notes
Enzymatic Inhibition Recombinant Human MetAP20.12 µMHighly selective; does not inhibit MetAP1 at <10 µM.
Cellular Target Engagement HT-1080 (Fibrosarcoma)0.15 µMMeasured via [35S]-methionine retention on nascent proteins.
Endothelial Proliferation HUVEC / HMVEC~0.10 µMRequires continuous exposure due to reversible binding.
Tumor Proliferation HT-1080~0.40 µMEffect is strictly cytostatic; no caspase-3 mediated apoptosis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to self-validate. If an experiment fails, the design itself should tell you why it failed. Below are the definitive methodologies for proving A-357300's mechanism of action.

Protocol A: Cellular MetAP2 Target Engagement Assay ([35S]-Methionine Tracking)

The Causality: We utilize [35S]-methionine pulse-labeling because it provides a direct, quantifiable readout of MetAP2's primary enzymatic function. By tracking the retention of the radiolabel on nascent proteins, we bypass downstream signaling artifacts and confirm true intracellular target engagement[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 fibrosarcoma cells in T162 flasks and culture to ~70% confluence.

  • Inhibitor Pre-treatment: Treat cells overnight with 10 µM A-357300.

  • Methionine Starvation: Remove standard media and replace with methionine-free media containing A-357300. Causality: This depletes endogenous cold methionine, ensuring the radiolabel will be efficiently incorporated into nascent proteins.

  • Pulse Labeling: Add ~0.5 mCi [35S]-methionine and incubate for 4.5 hours.

  • Lysis & Enrichment: Wash cells with PBS and lyse using MPER. Pass the lysate over a Reactive Red Dye column. Causality: MetAP2 substrates like GAPDH bind effectively to triazine dyes; this step enriches the biomarkers and drastically improves the signal-to-noise ratio[5].

  • Quantification: Elute proteins with a NaCl step-gradient and resolve via SDS-PAGE followed by autoradiography. An increase in the 35S signal at the target molecular weights indicates retained initiator methionine.

Self-Validation Checkpoint: Include a non-radioactive (cold) methionine spike-in control well. If the 35S signal persists in the cold-spike control, your signal is artifactual background binding, not true nascent protein translation.

G Step1 Cell Culture (HT-1080) + A-357300 Treatment Step2 Met-Free Media Incubation (Deplete endogenous Met) Step1->Step2 Step3 Pulse Labeling with[35S]-Methionine Step2->Step3 Step4 Cell Lysis & Protein Extraction Step3->Step4 Step5 Reactive Red Dye Chromatography (Enrichment) Step4->Step5 Step6 Autoradiography & SDS-PAGE (Quantify Initiator Met) Step5->Step6

Fig 2. Workflow for quantifying cellular MetAP2 inhibition via [35S]-methionine tracking.

Protocol B: Endothelial Cell Proliferation & Cytostasis Assay

The Causality: To prove that A-357300 acts as an anti-angiogenic agent, we must model endothelial cell growth. Because A-357300 is a reversible inhibitor, the experimental design must maintain continuous drug pressure; otherwise, the non-covalent interactions will dissociate, MetAP2 will resume cleavage, and the G1 cell cycle block will be lifted[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) in 96-well plates in complete growth medium supplemented with VEGF and bFGF.

  • Continuous Drug Exposure: Add A-357300 in a serial dilution range (0.01 µM to 100 µM). Do not perform media wash-outs.

  • Incubation: Incubate for 72 hours to allow cells to progress through multiple cell cycles.

  • Viability Readout: Measure cell proliferation using a standard colorimetric assay (e.g., WST-1 or CellTiter-Glo).

Self-Validation Checkpoint: Run a parallel Lactate Dehydrogenase (LDH) release assay and a Caspase-3 cleavage assay. If cell numbers decrease and LDH/Caspase-3 increases, the effect is cytotoxic. True MetAP2 inhibition by A-357300 yields low LDH and negative Caspase-3, confirming pure G1-phase cytostasis[1].

Conclusion

A-357300 represents a masterclass in rational drug design, successfully transitioning the field of MetAP2 inhibition away from the liabilities of irreversible covalent binders. By utilizing a 2-hydroxy-3-aminoamide core to bridge active-site manganese ions, it achieves potent, reversible target engagement. For drug development professionals, studying A-357300 provides an essential blueprint for how to link structural biology, isotopic biomarker tracking, and phenotypic cytostasis into a cohesive, self-validating pharmacological profile.

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Exploratory

A-357300: Chemical Structure, Active Site Binding Affinity, and MetAP2 Inhibition Dynamics

Executive Summary Methionine aminopeptidase-2 (MetAP2) is a critical intracellular metalloenzyme responsible for the co-translational removal of N-terminal initiator methionines from nascent polypeptides. Historically, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methionine aminopeptidase-2 (MetAP2) is a critical intracellular metalloenzyme responsible for the co-translational removal of N-terminal initiator methionines from nascent polypeptides. Historically, the validation of MetAP2 as a therapeutic target for oncology and anti-angiogenesis relied on irreversible inhibitors like TNP-470 (a fumagillin analog). However, the clinical utility of TNP-470 was severely limited by dose-limiting neurotoxicity[1].

To overcome these pharmacological barriers, A-357300 was developed as a rationally designed, reversible bestatin-type inhibitor[2]. This technical guide dissects the chemical architecture, active site binding affinity, and self-validating experimental protocols associated with A-357300, providing drug development professionals with a comprehensive blueprint of its mechanism of action.

Chemical Structure and Rational Design

A-357300 (often utilized as A 357300 hydrochloride in experimental settings) possesses the IUPAC name N'-[(2S,3R)-3-amino-2-hydroxy-5-(propan-2-ylsulfanyl)pentanoyl]-3-chlorobenzohydrazide[3]. Its molecular design is a masterclass in structure-based optimization, utilizing three core functional domains to achieve high affinity and selectivity:

  • 2-Hydroxy-3-Aminoamide Core: This grouping serves as the primary pharmacophore. It is specifically engineered to interact with the binuclear manganese (Mn2+) center in the MetAP2 active site. The oxygen substituent acts as a critical bridge between the two metal ions, establishing a highly stable bidentate coordination[1].

  • Thioether-Containing Side Chain: Extending from the core, the propan-2-ylsulfanyl moiety explores and fills an adjacent hydrophobic pocket near residue Tyr444. This structural feature maximizes van der Waals interactions, anchoring the inhibitor within the binding cleft[1].

  • Diacyl Hydrazine Linker: The transition from a traditional amide bond to a diacyl hydrazine linker was the pivotal modification that granted A-357300 its selectivity. Causality: This specific linker restricts the molecule's conformational flexibility, forcing it into a geometry that perfectly complements the MetAP2 active site while creating severe steric clashes with the structurally similar MetAP1 isoform, thereby eliminating off-target toxicity[1].

Active Site Binding Affinity & Structural Biology

A-357300 demonstrates potent, nanomolar binding affinity for MetAP2 while maintaining an exceptional selectivity profile[1]. X-ray crystallographic data (resolved to 2.40 Å) confirms that unlike aryl sulfonamide inhibitors—which coordinate only a single manganese ion—A-357300 interacts with both manganese centers simultaneously[4],[5].

Table 1: Quantitative Binding Affinity and Selectivity Profile of A-357300

Target EnzymeBinding Affinity (IC50)Selectivity Profile
Human MetAP2 0.12 µM – 0.15 µMPrimary Target (Reversible, bidentate coordination)
Human MetAP1 > 10.0 µM>80-fold selectivity over MetAP1
Leucine Aminopeptidases > 10.0 µMNo significant off-target protease inhibition

Data synthesized from foundational MetAP2 inhibition assays[1],[2].

Mechanism of Action and Cellular Impact

By occupying the MetAP2 active site, A-357300 effectively paralyzes the enzyme's ability to process N-terminal methionines. This enzymatic blockade triggers a cascade of cellular events, most notably the accumulation of unprocessed protein variants (such as GAPDH)[4].

The downstream phenotypic result is profound cytostasis. A-357300 induces cell cycle arrest at the G1 phase, selectively targeting endothelial cells and specific tumor subsets[2]. In preclinical in vivo models, this mechanism translates to the significant growth suppression of CHP-134-derived neuroblastoma xenografts and the regression of established tumors, all without the neurotoxic side effects characteristic of irreversible inhibitors[6].

MetAP2_Pathway A A-357300 (Reversible Inhibitor) B MetAP2 Active Site (Mn2+ Coordination) A->B Binds C N-Terminal Methionine Processing B->C Blocks D Accumulation of Unprocessed Proteins C->D Leads to E G1 Cell Cycle Arrest (Endothelial/Tumor Cells) D->E Induces

Signaling pathway of A-357300 inducing G1 cell cycle arrest via MetAP2 inhibition.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the evaluation of A-357300 relies on self-validating experimental workflows. The following protocols bridge the gap between in vitro structural binding and in vivo target engagement.

Protocol A: MetAP2 Co-Crystallization and X-Ray Diffraction

Purpose: To validate the active site binding mode and dual Mn2+ coordination.

  • Protein Purification: Express and purify recombinant human MetAP2 to >95% homogeneity. Causality: High-purity protein is strictly required to prevent crystal lattice defects and ensure uniform diffraction[5].

  • Inhibitor Incubation: Incubate the purified MetAP2 with a 5-fold molar excess of A-357300 in a buffer containing 10 µM MnCl2. Causality: Mn2+ is essential for the catalytic activity and structural integrity of the active site; without it, the 2-hydroxy-3-aminoamide group cannot form the requisite bridging interactions[1].

  • Crystallization: Utilize hanging-drop vapor diffusion techniques to grow the enzyme-inhibitor complex crystals over 3–5 days.

  • X-Ray Diffraction: Collect diffraction data and resolve the structure to at least 2.40 Å. Causality: This specific resolution threshold is necessary to accurately map the electron density of the bridging oxygen and the thioether side chain occupying the Tyr444 hydrophobic pocket[1],[5].

Protocol B: In Vivo Target Engagement via GAPDH Biomarker Assay

Purpose: To correlate macroscopic tumor growth suppression with actual MetAP2 enzymatic blockade in vivo[4].

  • In Vivo Administration: Administer A-357300 (e.g., 100 mg/kg/day via twice-daily subcutaneous injections) to murine tumor xenograft models[2],[4].

  • Leukocyte Harvesting: Extract circulating white blood cells (WBCs) from the treated subjects on day 4 of the treatment cycle[4].

  • Protein Extraction and Separation: Lyse the cells and separate the proteome using 2D gel electrophoresis. Causality: MetAP2 inhibition results in the retention of the initiator methionine on GAPDH. This subtle modification alters the protein's isoelectric point and molecular weight, allowing the unprocessed variant to be separated from wild-type GAPDH[4].

  • Biomarker Quantification: Quantify the accumulation of the unprocessed GAPDH variant via densitometry. Causality: The ratio of unprocessed to processed GAPDH serves as a direct, quantifiable biomarker of MetAP2 target engagement, proving that the observed G1 cell cycle arrest is mechanistically driven by the drug rather than off-target toxicity[4].

Workflow Step1 1. Protein Preparation Purify Recombinant MetAP2 Step2 2. Co-Crystallization Incubate with A-357300 Step1->Step2 Step4 4. Binding Assay Measure IC50 (0.12 µM) Step1->Step4 Step3 3. X-Ray Diffraction Resolve to 2.40 Å Step2->Step3 Step5 5. In Vivo Validation GAPDH Biomarker Analysis Step4->Step5

Experimental workflow validating A-357300 target engagement and binding affinity.

References

  • [1] Structure of the reversible MetAP2 inhibitor A-357300 - ResearchGate.

  • [6] Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - PubMed.

  • [3] A 357300 hydrochloride | C15H23Cl2N3O3S | CID 91826477 - PubChem.

  • [2] Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 - AACR Journals.

  • [4] Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PNAS.

  • [5] 1R5H: Crystal Structure of MetAP2 complexed with A320282 - RCSB PDB.

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Foundational

The Role of A-357300 in the Methionine Aminopeptidase 2 (MetAP2) Pathway

Executive Summary Methionine aminopeptidase 2 (MetAP2) is a critical intracellular metalloenzyme responsible for the co-translational removal of the initiator methionine from newly synthesized proteins. Historically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methionine aminopeptidase 2 (MetAP2) is a critical intracellular metalloenzyme responsible for the co-translational removal of the initiator methionine from newly synthesized proteins. Historically, the validation of MetAP2 as an oncology target relied heavily on TNP-470, an irreversible inhibitor derived from fumagillin. However, the clinical utility of TNP-470 was severely limited by dose-limiting neurotoxicity[1].

To overcome these limitations, researchers developed A-357300 , a rationally designed, bestatin-type reversible inhibitor of MetAP2[2]. This whitepaper explores the structural biology, downstream cellular consequences, and preclinical efficacy of A-357300, providing drug development professionals with a comprehensive technical framework for understanding reversible MetAP2 inhibition.

Structural Biology and Target Engagement

MetAP2 relies on a dinuclear metal center within its active site to catalyze the cleavage of N-terminal methionine residues. A-357300 was synthesized using structure-based drug design to act as a substrate-like, reversible inhibitor[2].

Crystallographic analysis reveals the precise mechanism of target engagement:

  • Metal Ion Coordination: The 2-hydroxy-3-aminoamide grouping of A-357300 directly interacts with the two manganese (Mn2+) ions in the MetAP2 active site, with the oxygen substituent bridging the gap between them[3].

  • Hydrophobic Pocket Occupation: The thioether-containing side chain of A-357300 fills the adjacent hydrophobic pocket, terminating near the Tyr-444 residue[3].

By physically occupying the catalytic core, A-357300 prevents the enzyme from processing the initiator methionine of nascent polypeptides, leading to an intracellular accumulation of unprocessed proteins[4].

MetAP2_Pathway MetAP2 MetAP2 Enzyme (Catalytic Core) Mn Mn2+ Ions (Active Site) MetAP2->Mn Cleavage N-terminal Methionine Cleavage Mn->Cleavage Substrate Newly Synthesized Proteins Substrate->Cleavage Proliferation Endothelial & Tumor Cell Proliferation Cleavage->Proliferation A357300 A-357300 (Reversible Inhibitor) A357300->Mn Binds via 2-hydroxy-3-aminoamide Blockade Accumulation of Unprocessed Methionine A357300->Blockade Prevents Cleavage Rb Rb Hypophosphorylation & Cyclin A Reduction Blockade->Rb G1Arrest G1 Cell Cycle Arrest (Cytostasis) Rb->G1Arrest G1Arrest->Proliferation Inhibits

MetAP2 signaling pathway and mechanism of A-357300-mediated G1 cell cycle arrest.

Cellular Consequences: Cytostasis and Anti-Angiogenesis

Unlike traditional cytotoxic chemotherapies that induce apoptosis, A-357300 is fundamentally cytostatic [5]. It selectively induces cell cycle arrest at the G1 phase in endothelial cells and a specific subset of tumor cells, while largely sparing primary cells of non-endothelial origin[2].

The causality of this G1 arrest is linked to downstream cell cycle regulators. Exposure to A-357300 results in the predominant hypophosphorylation of the Retinoblastoma (Rb) protein and a marked reduction in cyclin A concentrations[2]. Interestingly, cyclin D1 levels remain unaffected, indicating a highly specific interference with the G1/S transition machinery rather than a global shutdown of cell cycle proteins[2].

Because it targets both tumor cells directly and the endothelial cells required for tumor vascularization, A-357300 exerts a powerful dual-action anti-tumor and anti-angiogenic effect[1][2].

Quantitative Efficacy Profiles

The preclinical efficacy of A-357300 has been rigorously validated across multiple assays and murine models. The compound demonstrates a wide therapeutic index, allowing for integration with conventional cytotoxic compounds like cyclophosphamide without the compounding toxicities seen with irreversible MetAP2 inhibitors[1].

Parameter / MetricValueExperimental Context
IC50 (Proliferation) 0.12 µMIn vitro cell proliferation inhibition[6]
IC50 (MetAP2 Activity) 0.15 µMIntracellular target inhibition in HT-1080 cells[2][4]
T/C Ratio (Day 24) 0.19CHP-134 Neuroblastoma Xenograft (100 mg/kg/day monotherapy)[1]
T/C Ratio (Day 48) 0.16CHP-134 Xenograft (A-357300 + Cyclophosphamide combination)[1]

Note: T/C (Treatment-to-Control) ratio indicates the relative tumor volume of the treated group versus the control group. A lower number signifies higher efficacy.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to measure A-357300's target engagement and in vivo efficacy.

Protocol 1: Self-Validating Cellular MetAP2 Activity Assay

Objective: To quantify the exact degree of intracellular MetAP2 inhibition by measuring the accumulation of unprocessed initiator methionine. Causality & Rationale: Measuring total protein levels does not prove MetAP2 inhibition. Instead, this assay uses a self-validating biochemical trap: if A-357300 successfully inhibits MetAP2 inside the cell, newly synthesized proteins will retain their radiolabeled [35S]methionine. By isolating these proteins and exposing them to fresh, uninhibited recombinant MetAP2 in vitro, the retained [35S]methionine is cleaved. The resulting radioactivity directly correlates with the degree of intracellular inhibition[2][4].

  • Cell Preparation: Plate human HT-1080 fibrosarcoma cells. Rationale: HT-1080 cells are highly sensitive to MetAP2 inhibition, providing a wide dynamic range for the assay[2].

  • Inhibitor Incubation: Treat the cells with varying concentrations of A-357300 (e.g., 0.1 to 10 µM) for 4 hours.

  • Radiolabeling: Pulse the culture with [35S]methionine for 2 hours to label all newly synthesized nascent proteins[4].

  • Protein Isolation: Lyse the cells and pass the lysate through a Reactive Red dye-agarose column. Rationale: This specific matrix selectively binds the newly synthesized proteins while washing away free, unincorporated [35S]methionine, preventing background noise[4].

  • In Vitro Cleavage: Elute the isolated proteins and expose them to recombinant MetAP2 enzyme.

  • Quantification: Measure the released [35S]methionine using a scintillation counter. Calculate the IC50 based on the dose-dependent increase in released radioactivity[4].

MetAP2_Assay Step1 1. Cell Culture (HT-1080 Cells) Step2 2. A-357300 Incubation (4h) Step1->Step2 Step3 3. [35S]Methionine Pulse (2h) Step2->Step3 Step4 4. Protein Isolation (Reactive Red Agarose) Step3->Step4 Step5 5. Recombinant MetAP2 Exposure (In Vitro) Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Step-by-step experimental workflow for the self-validating cellular MetAP2 activity assay.

Protocol 2: In Vivo Neuroblastoma Xenograft Efficacy Workflow

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of A-357300 in a physiological model. Causality & Rationale: Because A-357300 is cytostatic rather than cytotoxic, tumor regression often requires combination with a cytotoxic agent. This protocol pairs A-357300 with cyclophosphamide to leverage both anti-angiogenic starvation and direct DNA alkylation[1].

  • Inoculation: Inject CHP-134 human neuroblastoma cells subcutaneously into the flanks of immunodeficient nude mice[1].

  • Establishment: Allow tumors to establish and vascularize for 3 weeks prior to treatment initiation.

  • Monotherapy Administration: Administer A-357300 at 100 mg/kg/day via twice-daily subcutaneous injections[2].

  • Combination Therapy (Optional): Co-administer cyclophosphamide at the maximum tolerated dose alongside A-357300 to induce sustained tumor regression[1].

  • Monitoring: Measure tumor volume bi-weekly using calipers. Calculate the Treatment-to-Control (T/C) ratio at day 24 and day 48 to quantify growth suppression[1].

References

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor | PNAS | 5

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 | AACR Journals (Cancer Research) | 2

  • A-357300 | CAS#369358-07-6 | MetAP2 inhibitor | MedKoo Biosciences | 6

  • Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models | PubMed (Clinical Cancer Research) | 1

  • Structure of the reversible MetAP2 inhibitor A-357300 | ResearchGate |3

  • Inhibition of tumor growth by A-357300 | ResearchGate | 4

Sources

Exploratory

Engineering Endothelial Cytostasis: A Technical Guide to A-357300 and MetAP2-Mediated G1 Phase Arrest

Executive Summary The selective inhibition of tumor-associated endothelial cells (ECs) remains a cornerstone of anti-angiogenic cancer therapy. Historically, the irreversible Methionine Aminopeptidase-2 (MetAP2) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective inhibition of tumor-associated endothelial cells (ECs) remains a cornerstone of anti-angiogenic cancer therapy. Historically, the irreversible Methionine Aminopeptidase-2 (MetAP2) inhibitor TNP-470 demonstrated potent anti-angiogenic properties but was severely limited by dose-limiting neurotoxicity[1]. The development of A-357300 , a rationally designed, reversible bestatin-type MetAP2 inhibitor, represents a critical evolution in this pharmacological class[2].

This technical whitepaper provides an in-depth analysis of how A-357300 induces targeted cytostasis via G1 phase cell cycle arrest in endothelial cells and specific tumor subsets. By detailing the molecular cascade, quantitative pharmacological data, and self-validating experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals investigating MetAP2 as a therapeutic target.

The Mechanistic Paradigm: MetAP2 Inhibition

MetAP2 is an intracellular metalloenzyme responsible for the co-translational removal of the initiator methionine from nascent polypeptides. While its precise downstream targets are still being elucidated, its catalytic activity is fundamentally linked to cell cycle progression in endothelial cells[2].

A-357300 binds reversibly to the active site of MetAP2. Crystallographic data reveals that the 2-hydroxy-3-aminoamide grouping of A-357300 interacts directly with the two manganese ions in the enzyme's active center, while its thioether-containing side chain occupies the adjacent hydrophobic pocket[3]. Because A-357300 is a reversible inhibitor, it avoids the indiscriminate, irreversible alkylation of off-target proteins that caused the severe neurotoxicity associated with TNP-470[2],[1].

Molecular Cascade of G1 Phase Arrest

The anti-angiogenic efficacy of A-357300 is driven by its ability to halt endothelial cell proliferation (cytostasis) rather than inducing cell death (cytotoxicity). This is achieved through a highly specific molecular cascade that arrests the cell cycle at the G1 phase[2].

  • p53 Stabilization: Inhibition of MetAP2 by A-357300 leads to the rapid accumulation and stabilization of the p53 tumor suppressor protein within 3 hours of exposure[4]. Notably, this upregulation occurs without serine phosphorylation of p53, distinguishing this mechanism from the DNA-damage response triggered by genotoxic agents like etoposide[4].

  • p21WAF1/CIP1 Induction: The stabilized p53 acts as a transcription factor, significantly upregulating the expression of the cyclin-dependent kinase (CDK) inhibitor p21[4].

  • Cyclin Modulation & Rb Hypophosphorylation: A-357300 treatment causes a marked reduction in Cyclin A levels, while Cyclin D1 remains unaffected[2]. The combination of elevated p21 and reduced Cyclin A prevents the phosphorylation of the Retinoblastoma (Rb) protein.

  • G1 Arrest: Hypophosphorylated Rb remains bound to E2F transcription factors, preventing the cell from transitioning from the G1 phase into the DNA-synthesizing S phase[2].

Pathway A357300 A-357300 (Reversible Inhibitor) MetAP2 MetAP2 (Catalytic Inhibition) A357300->MetAP2 Competitively Inhibits p53 p53 (Up-regulation without Serine Phosphorylation) MetAP2->p53 Triggers Stabilization CyclinA Cyclin A (Reduction) MetAP2->CyclinA Downregulates p21 p21WAF1/CIP1 (Expression Increased) p53->p21 Transcriptional Activation Rb Rb Protein (Hypophosphorylation) p21->Rb Inhibits CDKs, Preventing Phosphorylation CyclinA->Rb Reduces Kinase Activity G1Arrest G1 Phase Arrest (Endothelial Cytostasis) Rb->G1Arrest Halts S-Phase Entry

A-357300 mediated MetAP2 inhibition pathway leading to endothelial G1 arrest.

Quantitative Pharmacological Profile

To facilitate rapid comparison and reference, the pharmacological and molecular characteristics of A-357300 are summarized below[2],[5],[4].

ParameterValue / ObservationBiological Implication
Target Enzyme Methionine Aminopeptidase-2 (MetAP2)Blocks N-terminal methionine processing.
Inhibitor Type Reversible, bestatin-typePrevents irreversible off-target neurotoxicity.
IC₅₀ (MetAP2 Inhibition) ~0.12 - 0.15 µMHigh potency in cellular target engagement assays.
Cell Cycle Arrest G1 PhaseInduces cytostasis (halts proliferation).
p53 Status Upregulated (Unphosphorylated)Triggers a non-genotoxic stress response.
Rb Protein Status HypophosphorylatedPrevents E2F release, halting S-phase entry.
Apoptotic Marker No sub-G1 accumulationConfirms the drug is cytostatic, not cytotoxic.

Self-Validating Experimental Protocols

To rigorously establish the causality between A-357300 administration, MetAP2 inhibition, and G1 arrest, experimental workflows must be self-validating. The following protocols are designed to confirm target engagement alongside phenotypic outcomes[2],[4].

Protocol A: Quantifying Intracellular MetAP2 Inhibition

Causality Check: How do we know the drug is actually inhibiting the enzyme inside living cells? MetAP2 specifically cleaves the initiator methionine from nascent peptides. If inhibited, the initiator methionine remains uncleaved.

  • Metabolic Labeling: Culture Human Microvascular Endothelial Cells (HMVECs) or HT-1080 fibrosarcoma cells. Treat with varying concentrations of A-357300 (0.01 µM to 10 µM) and pulse with [³⁵S]methionine.

  • Cell Lysis & Cleavage Assay: Lyse the cells. Expose the cellular protein extracts to recombinant, exogenous MetAP2 enzyme in vitro.

  • Quantification: The exogenous MetAP2 will cleave the unprocessed [³⁵S]methionine left behind by the inhibited intracellular MetAP2. Quantify the released [³⁵S]methionine using a scintillation counter. An increase in released radiation directly correlates with intracellular MetAP2 inhibition[2].

Protocol B: Flow Cytometric Validation of Cytostasis

Causality Check: How do we distinguish a halt in proliferation from cell death?

  • Treatment & Fixation: Treat HMVECs with A-357300 for 24-48 hours. Harvest and fix cells in cold 70% ethanol.

  • Staining: Stain the DNA with Propidium Iodide (PI) in the presence of RNase A.

  • Analysis: Analyze via flow cytometry. A-357300 will yield a dominant 2N DNA peak (G1 phase) and a depleted 4N peak (G2/M phase). Crucially, the absence of a sub-G1 peak (fragmented DNA) validates that the drug's anti-angiogenic effect is driven by cytostasis rather than apoptosis[2].

Protocol C: Western Blotting for Checkpoint Causality

Causality Check: Where exactly is the cell cycle machinery breaking down?

  • Protein Extraction: Extract total protein from A-357300-treated cells.

  • Immunoblotting: Probe for Rb, Cyclin A, Cyclin D1, p53, and p21.

  • Validation: A successful assay will show a shift in the Rb band weight (indicating hypophosphorylation), reduced Cyclin A, unchanged Cyclin D1, and elevated p53/p21. This specific signature proves the G1 checkpoint has been selectively engaged[2],[4].

Workflow Culture 1. Cell Culture (HMVECs & HT-1080) Treatment 2. A-357300 Treatment (Dose-Response: 0.01 - 10 µM) Culture->Treatment MetAP2Assay 3A. MetAP2 Activity Assay (Measure unprocessed [35S]Met) Treatment->MetAP2Assay Assess Target Engagement FlowCyto 3B. Flow Cytometry (PI Staining for 2N vs 4N DNA) Treatment->FlowCyto Assess Cell Cycle Status Western 3C. Western Blotting (Probe Rb, p53, p21, Cyclins) Treatment->Western Assess Protein Expression Analysis 4. Mechanistic Validation (Confirm G1 Arrest & Cytostasis) MetAP2Assay->Analysis FlowCyto->Analysis Western->Analysis

Experimental workflow for validating A-357300 induced G1 arrest and MetAP2 inhibition.

In Vivo Translation and Efficacy

The in vitro cytostatic effects of A-357300 translate robustly into in vivo tumor suppression. Because tumor growth relies heavily on the proliferation of endothelial cells to form new vasculature (angiogenesis), arresting these cells at the G1 phase effectively starves the tumor.

In preclinical murine models, A-357300 has demonstrated potent anti-tumor efficacy against HT-1080 fibrosarcoma, MDA-435-LM breast carcinoma, and CHP-134 neuroblastoma xenografts[2]. In neuroblastoma models specifically, A-357300 significantly inhibited the establishment and growth rate of hematogenous metastatic deposits and prolonged overall survival without the neurotoxicity historically associated with irreversible MetAP2 inhibitors[1]. Furthermore, combining A-357300 with traditional cytotoxic agents (like cyclophosphamide) has shown sustained tumor regression, highlighting the therapeutic potential of integrating cytostatic anti-angiogenics with conventional chemotherapy[6],[1].

References

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor Source: PNAS URL
  • Source: AACR Journals (Cancer Research)
  • A-357300 | CAS#369358-07-6 | MetAP2 inhibitor Source: MedKoo Biosciences URL
  • Source: PubMed (Clinical Cancer Research)
  • MetAP2 inhibitors induce p53 in HT-1080 fibrosarcoma cells Source: AACR Journals URL
  • 1R58: Crystal Structure of MetAP2 complexed with A357300 Source: RCSB PDB URL

Sources

Foundational

Preclinical Evaluation of A-357300 in Neuroblastoma: In Vitro Mechanisms and Methodologies

As a Senior Application Scientist in oncology drug development, I have observed that transitioning a compound from biochemical screening to functional in vitro validation requires rigorous, self-validating experimental d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug development, I have observed that transitioning a compound from biochemical screening to functional in vitro validation requires rigorous, self-validating experimental designs. Neuroblastoma, an aggressive embryonal malignancy of the sympathetic nervous system, is highly dependent on angiogenesis for tumor progression and metastasis[1]. Historically, the field explored irreversible methionine aminopeptidase 2 (MetAP2) inhibitors, such as TNP-470, to starve these tumors. However, TNP-470 was severely bottlenecked by dose-limiting neurologic toxicities[1].

The advent of A-357300 , a rationally designed, reversible bestatin-type MetAP2 inhibitor, represents a critical evolution in targeted therapy[2]. This whitepaper dissects the in vitro mechanisms of A-357300 and provides the foundational methodologies required to profile its efficacy accurately in neuroblastoma models.

Mechanism of Action: Dual-Compartment Cytostasis

A-357300 operates via a dual-compartment mechanism: it extrinsically suppresses angiogenesis by targeting endothelial cells (ECs) and intrinsically inhibits the proliferation of susceptible neuroblastoma cells (e.g., the CHP-134 cell line)[3].

The primary molecular target is MetAP2, an enzyme responsible for the co-translational cleavage of the initiator methionine from newly synthesized nascent peptides. When A-357300 reversibly binds and blocks MetAP2, this cleavage is halted. The accumulation of unprocessed proteins triggers a downstream signaling cascade that results in the hypophosphorylation of the Retinoblastoma (Rb) protein and the specific reduction of Cyclin A[2]. Crucially, this does not cause immediate cell death (apoptosis) but rather induces profound cytostasis —halting the cell cycle strictly at the G1 phase[4],[5].

MOA A357300 A-357300 (Reversible Inhibitor) MetAP2 MetAP2 Enzyme A357300->MetAP2 Inhibits MetCleavage Initiator Methionine Cleavage Blocked MetAP2->MetCleavage Leads to Rb Hypophosphorylation of Rb Protein MetCleavage->Rb Induces CyclinA Reduction of Cyclin A MetCleavage->CyclinA Induces G1 G1 Phase Cell Cycle Arrest (Cytostasis) Rb->G1 Drives CyclinA->G1 Drives

Mechanistic pathway of A-357300 inducing G1 cell cycle arrest via MetAP2 inhibition.

Quantitative Profiling of A-357300 Efficacy

To benchmark A-357300 against other pipeline compounds, we rely on specific quantitative metrics across both biochemical and cellular assays. The table below summarizes the established inhibitory concentrations (IC50) across different models, demonstrating the compound's high potency at sub-micromolar concentrations[2],[6],[4].

Assay Type / Cell LineMeasured ParameterIC50 / Effective ConcentrationReference
Biochemical Assay Direct MetAP2 Enzyme Inhibition0.12 µM[6]
HMVEC / HUVEC (Endothelial)Proliferation Inhibition~0.10 µM[2]
HT-1080 (Fibrosarcoma)Intracellular MetAP2 Inhibition~0.15 µM[2],[4]
CHP-134 (Neuroblastoma)Cytostasis / Tumor SuppressionEffective at < 1.0 µM[3],[7]

Core In Vitro Experimental Protocols

Standard viability assays (like MTT or CellTiter-Glo) only measure metabolic activity and cannot differentiate between a drug that kills cells (cytotoxic) and a drug that pauses their growth (cytostatic). To prove the specific mechanism of A-357300, we must deploy self-validating protocols that directly measure enzyme inhibition and cell cycle dynamics.

Protocol 1: Intracellular MetAP2 Activity Assay ([35S]Methionine Cleavage)

Causality & Logic: How do we prove the drug is hitting its target inside the living cell? We utilize the enzyme's own function against it. By pulse-labeling cells with radioactive [35S]methionine, any uncleaved initiator methionine on newly synthesized proteins serves as a biochemical footprint of intracellular MetAP2 inhibition. We isolate these proteins and expose them to exogenous (drug-free) recombinant MetAP2. The amount of radioactivity released by the exogenous enzyme is directly proportional to the degree of intracellular inhibition achieved by A-357300[2],[4].

Step-by-Step Methodology:

  • Cell Seeding & Incubation: Plate CHP-134 neuroblastoma or HT-1080 cells in complete growth medium. Incubate with varying concentrations of A-357300 (e.g., 0.01 µM to 10 µM) for exactly 4 hours to allow intracellular accumulation and target binding.

  • Pulse Labeling: Introduce [35S]methionine to the culture medium. Incubate for an additional 2 hours. During this window, nascent proteins will incorporate the radioactive isotope at their N-terminus.

  • Protein Isolation: Lyse the cells using a non-denaturing buffer. Apply the cellular lysates to a Reactive Red dye-agarose column to isolate the newly synthesized proteins from free, unincorporated [35S]methionine.

  • Exogenous Cleavage: Elute the proteins and expose them to recombinant human MetAP2 enzyme in vitro. If A-357300 successfully inhibited the endogenous enzyme, the recombinant enzyme will now cleave the trapped [35S]methionine.

  • Scintillation Quantification: Separate the cleaved N-terminal [35S]methionine using ultrafiltration and quantify the released radioactivity via a scintillation counter. Plot the counts per minute (CPM) against drug concentration to derive the intracellular IC50.

Workflow Step1 1. Cell Culture & Incubation Step2 2. A-357300 Treatment (4h) Step1->Step2 Step3 3. [35S]Met Labeling (2h) Step2->Step3 Step4 4. Protein Isolation (Reactive Red) Step3->Step4 Step5 5. Exogenous MetAP2 Cleavage Step4->Step5 Step6 6. Scintillation Quantification Step5->Step6

Step-by-step workflow for the intracellular MetAP2 activity and [35S]methionine cleavage assay.

Protocol 2: Cell Cycle and Phospho-Rb Profiling

Causality & Logic: Because A-357300 is cytostatic, we must validate that the cells are arresting in the G1 phase rather than undergoing apoptosis. Flow cytometry with propidium iodide (PI) confirms the absence of a sub-G1 (apoptotic) peak and the accumulation of cells in G1. Concurrent Western blotting validates the molecular drivers of this arrest: hypophosphorylated Rb and reduced Cyclin A[2],[5].

Step-by-Step Methodology:

  • Synchronization and Treatment: Starve CHP-134 cells of serum for 24 hours to synchronize them in G0/G1. Release the cells into complete medium containing either vehicle (DMSO) or A-357300 (0.1 µM - 1.0 µM) for 24 to 48 hours.

  • Flow Cytometry (Cell Cycle): Harvest the cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Stain the DNA with Propidium Iodide (PI) in the presence of RNase A. Analyze via flow cytometry, expecting a significant increase in the G1 population without a corresponding sub-G1 peak.

  • Protein Extraction and Immunoblotting: Lyse a parallel set of treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve the lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Target Probing: Probe the membrane with primary antibodies against total Rb, phospho-Rb (Ser780/Ser807), Cyclin A, and Cyclin D1. A successful assay will show a dose-dependent decrease in phospho-Rb and Cyclin A, while Cyclin D1 levels remain relatively stable, confirming the specific G1 arrest mechanism.

Conclusion & Translational Outlook

The preclinical in vitro profiling of A-357300 confirms that reversible MetAP2 inhibition is a highly viable and targeted strategy for neuroblastoma. By utilizing rigorous biochemical tracking ([35S]methionine cleavage) and precise cell cycle analysis, researchers can confidently map the cytostatic and anti-angiogenic properties of this compound. These self-validating in vitro methodologies form the critical bridge to in vivo xenograft models, where A-357300 has subsequently shown profound tumor regression without the toxicological hurdles of its irreversible predecessors[3],[7].

References

  • Targeting Angiogenesis for Controlling Neuroblastoma - NIH PMC -[Link]

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 - AACR Journals -[Link]

  • Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - PubMed -[Link]

  • Methionine Aminopeptidase 2 Inhibition Is an Effective Treatment Strategy for Neuroblastoma in Preclinical Models - AACR Journals -[Link]

  • Inhibition of tumor growth by A-357300. A, CHP-134 human neuroblastoma... - ResearchGate -[Link]

  • Tumor suppression by a rationally designed reversible inhibitor of methionine aminopeptidase-2 - PubMed -[Link]

Sources

Exploratory

A-357300: Pharmacokinetics and Pharmacodynamics of a Reversible MetAP2 Inhibitor

Executive Summary Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational cleavage of N-terminal initiator methionine from nascent proteins. While early-generation irreversib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational cleavage of N-terminal initiator methionine from nascent proteins. While early-generation irreversible inhibitors like TNP-470 demonstrated potent anti-angiogenic properties, their clinical utility was halted by severe, dose-limiting cerebellar toxicity (1)[1]. A-357300 represents a paradigm shift: a rationally designed, non-covalent, reversible MetAP2 inhibitor that achieves robust tumor suppression and cytostasis without the neurotoxic liabilities of its predecessors (2)[2].

Molecular Dynamics & Target Engagement

The Causality of Reversible Inhibition

TNP-470 utilizes a reactive spiro-epoxide group to covalently alkylate the His231 residue in the MetAP2 active site. This irreversible mechanism drives off-target accumulation in the central nervous system. In contrast, A-357300 was engineered using a bestatin-like 2-hydroxy-3-aminoamide scaffold.

Mechanistically, the 2-hydroxy substituent acts as a bridge that reversibly coordinates with the active site Mn2+ metal ions, while its thioether-containing side chain precisely occupies the adjacent hydrophobic pocket (3)[3]. This non-covalent target engagement yields a highly specific biochemical IC50 of ~110 nM[3], allowing the drug to clear from non-target tissues rapidly and widening the therapeutic window.

MOA A A-357300 (Reversible Inhibitor) B MetAP2 Enzyme (Mn2+ Active Site) A->B Binds 2-hydroxy-3-aminoamide C N-terminal Methionine Cleavage B->C Catalyzes (Normal State) D Accumulation of Unprocessed Proteins B->D Inhibits Cleavage E G1 Cell Cycle Arrest D->E Cytostatic Effect F Angiogenesis & Tumor Suppression E->F In Vivo Efficacy

Fig 1. Mechanism of Action: A-357300 reversibly inhibits MetAP2, leading to G1 cell cycle arrest.

Cellular Pharmacodynamics

The primary pharmacodynamic (PD) biomarker of A-357300 is the intracellular accumulation of unprocessed initiator methionine. The failure to cleave this residue prevents critical post-translational modifications (such as myristoylation). The accumulation of these unprocessed proteins triggers cellular stress pathways, resulting in a strict cytostatic arrest at the G1 phase of the cell cycle, selectively starving tumors of their vascular supply without inducing widespread cellular apoptosis (4)[4].

Quantitative Data Presentation

To contextualize the pharmacological advantages of A-357300, the kinetic and dynamic parameters are summarized below against the historical standard, TNP-470.

Table 1: Pharmacodynamic & Kinetic Profile Comparison

ParameterA-357300TNP-470
Target Enzyme MetAP2MetAP2
Binding Mode Reversible (Non-covalent)Irreversible (Covalent alkylation)
Chemical Scaffold Bestatin-like (2-hydroxy-3-aminoamide)Fumagillin analog (Spiro-epoxide)
Enzymatic IC50 ~110 nMSub-nanomolar
Cellular IC50 0.15 μMLow nanomolar
Toxicity Profile Well-tolerated; no neurotoxicityDose-limiting cerebellar toxicity
Cell Cycle Effect G1 Phase ArrestG1 Phase Arrest

Table 2: In Vivo Efficacy of A-357300 (Murine Xenograft Models)

Tumor ModelDosing RegimenEfficacy EndpointObservations
MDA-435-LM (Breast) 100 mg/kg/day (BID, s.c.)T/C = 0.32 (Day 32)Superior tumor suppression vs. TNP-470 at safe doses.
HT-1080 (Fibrosarcoma) 30-100 mg/kg/day (BID, s.c.)Dose-dependent reductionNo body weight loss observed during treatment.
CHP-134 (Neuroblastoma) 100 mg/kg/day (BID, s.c.)Significant suppressionSustained cytostatic tumor growth arrest.

(Data derived from preclinical murine evaluations (5)[5])

Experimental Protocols: Self-Validating Systems

To ensure robust scientific integrity, evaluating A-357300 requires self-validating experimental workflows. Phenotypic observations (tumor shrinkage) must be biochemically linked to direct target engagement.

Protocol 1: Cellular MetAP2 Activity Assay (³⁵S-Methionine Labeling)

Purpose: To provide a direct, intracellular biochemical readout of MetAP2 inhibition. By starving cells of standard methionine, the assay forces the incorporation of radiolabeled ³⁵S-Methionine. If MetAP2 is successfully inhibited by A-357300, the radiolabeled N-terminal methionine cannot be cleaved, resulting in a quantifiable radioactive signal on nascent proteins[1].

Step-by-Step Methodology:

  • Cell Culture: Seed HT-1080 human fibrosarcoma cells in T162 flasks and culture to ~70% confluence.

  • Inhibitor Incubation: Treat the cells with 10 μM A-357300 for 4 hours to establish steady-state intracellular enzyme inhibition.

  • Radiolabeling: Aspirate standard media and replace with methionine-free labeling media containing ~0.5 mCi ³⁵S-methionine alongside the inhibitor. Incubate for 4.5 hours.

  • Lysis: Wash cells twice with cold PBS and lyse using MPER reagent (5 mL/flask). Centrifuge the combined lysates at 14,000 rpm for 30 minutes to isolate the soluble proteome.

  • Fractionation: Load the supernatant onto a 2 mL reactive red dye column to separate candidate MetAP2 substrates from the bulk proteome.

  • Quantification: Resolve the eluates via SDS-PAGE and perform autoradiography. Validation Check: An increased ³⁵S signal strictly correlates with the retention of unprocessed initiator methionine, confirming target engagement.

PD_Workflow Step1 1. Culture HT-1080 Cells (70% Confluence) Step2 2. Incubate with A-357300 (10 μM, 4h) Step1->Step2 Step3 3. Add 35S-Methionine (Labeling Media) Step2->Step3 Step4 4. Cell Lysis & Centrifugation Step3->Step4 Step5 5. Reactive Red Dye Column (Protein Separation) Step4->Step5 Step6 6. SDS-PAGE & Autoradiography (Quantify Unprocessed Met) Step5->Step6

Fig 2. Pharmacodynamic Workflow: ³⁵S-Methionine labeling assay to quantify MetAP2 inhibition.

Protocol 2: In Vivo Tumor Xenograft Efficacy Workflow

Purpose: To evaluate the systemic pharmacokinetics and anti-angiogenic tumor suppression of A-357300 in a living system.

Step-by-Step Methodology:

  • Inoculation: Implant MDA-435-LM human breast carcinoma cells subcutaneously (s.c.) into the flank of SCID mice.

  • Tumor Establishment: Allow tumors to reach a palpable size (~200-450 mm³) to ensure the establishment of a dependent vascular network.

  • Dosing Regimen: Administer A-357300 via s.c. injection at 50 or 100 mg/kg/day, divided into twice-daily (BID) doses. Causality: BID dosing ensures that plasma concentrations remain continuously above the cellular IC50 (0.15 μM) throughout the dosing interval[4].

  • Monitoring: Measure tumor volume via calipers and record body weight daily. Validation Check: Efficacy is validated by calculating the Treatment/Control (T/C) ratio on Day 32. Stable body weight and normal behavior validate the lack of systemic or cerebellar toxicity[5].

References

  • Discovery, Identification, and Characterization of Candidate Pharmacodynamic Markers of Methionine Aminopeptidase-2 Inhibition Journal of Proteome Research[Link]

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 Cancer Research[Link]

  • Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors Journal of Medicinal Chemistry[Link]

  • Inhibition of tumor growth by A-357300 (Preclinical Xenograft Models) ResearchGate / Cancer Research[Link]

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 (Cellular Dynamics) AACR Journals[Link]

Sources

Foundational

The Impact of A-357300 on p53-Dependent Induction Pathways: A Technical Guide to MetAP2 Inhibition

Executive Summary The therapeutic targeting of Methionine Aminopeptidase-2 (MetAP2) represents a highly specialized node in oncology and metabolic disease research. While early irreversible inhibitors like fumagillin and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of Methionine Aminopeptidase-2 (MetAP2) represents a highly specialized node in oncology and metabolic disease research. While early irreversible inhibitors like fumagillin and TNP-470 demonstrated potent anti-angiogenic properties, their clinical utility was often limited by neurotoxicity. A-357300 emerged as a rationally designed, reversible bestatin-type inhibitor of MetAP2 that recapitulates the cytostatic efficacy of its irreversible predecessors while providing a cleaner pharmacological profile [1].

The core mechanism of action for A-357300 hinges on a highly specific, non-genotoxic activation of the p53-dependent induction pathway . By blocking the co-translational removal of N-terminal initiator methionines from nascent proteins, A-357300 triggers a stress response that stabilizes p53, upregulates p21WAF1/CIP1 , and forces G1 cell cycle arrest in susceptible cell lines (such as endothelial cells and HT-1080 fibrosarcoma cells) [2]. This guide dissects the mechanistic causality of A-357300, provides self-validating experimental protocols, and outlines the quantitative benchmarks required to study this pathway.

Mechanistic Paradigm: Non-Genotoxic p53 Activation

The induction of p53 by A-357300 fundamentally differs from canonical DNA damage responses. When researchers apply DNA-damaging agents (e.g., etoposide), p53 is stabilized via rapid phosphorylation at specific serine residues (such as Ser15 or Ser20) by kinases like ATM/ATR.

In stark contrast, A-357300 induces p53 accumulation without serine phosphorylation [1].

The Signaling Cascade
  • Target Engagement: A-357300 binds reversibly to the active site of MetAP2, coordinating with its di-manganese center and blocking its enzymatic activity [3].

  • Post-Translational p53 Stabilization: Within 3 hours of exposure, p53 protein levels rise significantly. Quantitative PCR (qPCR) reveals that p53 mRNA levels remain unchanged, confirming that A-357300 acts by increasing p53 protein stability or translation efficiency rather than driving TP53 transcription [1].

  • Transcriptional Activation of p21: The accumulated, non-phosphorylated p53 remains transcriptionally active, binding to the promoter of the CDKN1A gene and driving a massive upregulation of p21WAF1/CIP1 mRNA and protein [2].

  • Cell Cycle Arrest: Elevated p21 inhibits Cyclin-Dependent Kinases (CDKs), leading to the hypophosphorylation of the Retinoblastoma (Rb) protein, a reduction in Cyclin A, and subsequent cytostasis at the G1 phase [2].

  • Metabolic Axis (GDF-15): Recent transcriptomic profiling has revealed that MetAP2 inhibitor-driven p53 activation also highly upregulates Growth Differentiation Factor 15 (GDF-15), an endocrine signal that induces caloric restriction, systemic metabolic benefits, and clearance of senescent cells [4].

Visualizing the A-357300 Signaling Pathway

The following diagram maps the causal relationships from MetAP2 inhibition to both cell cycle arrest and metabolic regulation.

G A357300 A-357300 (Reversible Inhibitor) MetAP2 MetAP2 (Methionine Aminopeptidase-2) A357300->MetAP2 Inhibits Unprocessed Unprocessed Substrates (e.g., GAPDH) MetAP2->Unprocessed Prevents N-terminal Cleavage p53 p53 Accumulation (Non-phosphorylated) MetAP2->p53 Triggers Activation p21 p21 (WAF1/CIP1) Upregulation p53->p21 Transcriptional Activation GDF15 GDF-15 Upregulation p53->GDF15 Transcriptional Activation Rb Rb Hypophosphorylation p21->Rb Inhibits CDKs Metabolic Metabolic Effects (Anorexia/Longevity) GDF15->Metabolic Endocrine Signaling G1Arrest G1 Cell Cycle Arrest & Cytostasis Rb->G1Arrest Blocks S-phase Entry

Fig 1: Mechanistic pathway of A-357300 illustrating MetAP2 inhibition and dual p53-dependent outcomes.

Quantitative Profiling of p53 Pathway Modulators

To properly benchmark A-357300 in your assays, it must be compared against both irreversible MetAP2 inhibitors and canonical genotoxic agents. The table below summarizes the expected molecular signatures.

CompoundMechanism of Actionp53 Protein Accumulationp53 Serine Phosphorylationp53 mRNA Levelp21 mRNA LevelPrimary Cellular Outcome
A-357300 Reversible MetAP2 InhibitorRapid (≤ 3h)Negative UnchangedHighly IncreasedG1 Arrest / Cytostasis
TNP-470 Irreversible MetAP2 InhibitorRapid (≤ 3h)Negative UnchangedHighly IncreasedG1 Arrest / Cytostasis
Etoposide Topoisomerase II InhibitorDelayedPositive (e.g., Ser15) Unchanged / IncreasedIncreasedG2/M Arrest / Apoptosis

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating experimental designs. The following protocols establish causality by decoupling genotoxic stress from MetAP2 inhibition and confirming direct target engagement.

Protocol 1: Decoupling Genotoxic Stress from MetAP2-Induced p53 Activation

Rationale & Causality: HT-1080 human fibrosarcoma cells possess wild-type p53 and are highly sensitive to MetAP2 inhibition [1]. By running A-357300 alongside etoposide, we validate that the observed p53 accumulation is entirely independent of the canonical DNA damage response kinase cascade. Measuring both mRNA and protein confirms the post-translational nature of the stabilization.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat parallel wells with:

    • Vehicle (0.1% DMSO)

    • A-357300 (10 µM)

    • TNP-470 (100 nM) - Positive control for MetAP2 inhibition

    • Etoposide (10 µM) - Positive control for genotoxic p53 phosphorylation

  • Time-Course Lysis: Harvest cells at 3h, 6h, and 24h post-treatment. Split the harvest: 50% for protein extraction (RIPA buffer + protease/phosphatase inhibitors) and 50% for total RNA extraction (TRIzol).

  • Western Blotting (Protein): Resolve lysates via SDS-PAGE. Probe for total p53, phospho-p53 (Ser15), p21, total Rb, and GAPDH (loading control).

    • Validation Check: A-357300 lanes must show elevated total p53 but zero phospho-p53 (Ser15), whereas etoposide lanes will show strong phospho-p53 signals.

  • RT-qPCR (mRNA): Reverse transcribe RNA to cDNA. Run qPCR for TP53 and CDKN1A (p21) using ACTB as a reference gene.

    • Validation Check:TP53 mRNA should remain flat across A-357300 timepoints, while CDKN1A mRNA should spike >5-fold by 6 hours.

Protocol 2: Pharmacodynamic Validation via GAPDH N-Terminal Processing

Rationale & Causality: p53 induction is a downstream consequence of MetAP2 inhibition. To conclusively prove that A-357300 has engaged its primary target, we must measure the direct enzymatic substrate. MetAP2 specifically cleaves the initiator methionine from GAPDH. When A-357300 blocks MetAP2, GAPDH retains this methionine, slightly altering its mass and isoelectric point[3]. This serves as a definitive, on-mechanism pharmacodynamic (PD) biomarker.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer A-357300 to C57BL/6 mice via subcutaneous injection at 100 mg/kg/day (divided into twice-daily doses) for 4 days [3].

  • Tissue/Blood Harvest: Collect circulating white blood cells (WBCs) or tumor xenograft tissue. Lyse in a urea-based 2D-electrophoresis buffer.

  • 2D Gel Electrophoresis / Isoelectric Focusing: Separate the protein lysate first by isoelectric point (pI), then by molecular weight via standard SDS-PAGE.

  • Immunoblotting: Transfer to a PVDF membrane and probe with a high-affinity anti-GAPDH antibody.

  • Biomarker Analysis:

    • Validation Check: In vehicle-treated samples, GAPDH will appear as a single spot. In A-357300 treated samples, a distinct secondary "variant" spot will appear shifted toward a more basic pI, representing the unprocessed GAPDH retaining its N-terminal methionine. The ratio of unprocessed to processed GAPDH directly correlates with the degree of MetAP2 inhibition and subsequent p53 activation.

References

  • MetAP2 inhibitors induce p53 in HT-1080 fibrosarcoma cells Source: AACR Journals URL
  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 Source: AACR Journals URL
  • Source: NIH.
  • Source: NIH.
  • Source: PNAS.

Protocols & Analytical Methods

Method

Mechanistic Grounding: The Case for Reversible MetAP2 Inhibition

Application Note: Preparation, Optimization, and Validation of A-357300 in Cell Culture Media Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational cleavage of initiator me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Optimization, and Validation of A-357300 in Cell Culture Media

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational cleavage of initiator methionine from nascent peptides. This processing is an absolute requirement for the proliferation of endothelial cells and specific tumor subsets[1]. Historically, the field relied on fumagillin and its synthetic analog TNP-470, which inhibit MetAP2 via irreversible covalent alkylation of the active site histidine[2]. While effective, the reactive epoxide ring of TNP-470 introduces significant off-target neurotoxicity[1][3].

A-357300 represents a paradigm shift: it is a rationally designed, bestatin-type small molecule that achieves potent MetAP2 inhibition reversibly[1]. By blocking MetAP2 without permanent covalent bonding, A-357300 triggers a p53-dependent upregulation of p21WAF1/CIP1. This cascade leads to the hypophosphorylation of the Retinoblastoma (Rb) protein and the subsequent reduction of cyclin A, culminating in cytostasis via G1 phase cell cycle arrest[1][4].

Pathway A357300 A-357300 MetAP2 MetAP2 Enzyme A357300->MetAP2 Reversibly Inhibits MetProcessing N-terminal Methionine Processing Blocked MetAP2->MetProcessing Leads to p53 p53 / p21WAF1/CIP1 Upregulation MetProcessing->p53 Triggers Rb Rb Hypophosphorylation p53->Rb Induces G1 G1 Phase Cell Cycle Arrest Rb->G1 Causes Cytostasis

Fig 1. Mechanistic pathway of A-357300-induced G1 cell cycle arrest via MetAP2 inhibition.

Reagent Profiling and Quantitative Efficacy

Before initiating cell culture protocols, it is crucial to understand the physicochemical boundaries of A-357300 compared to legacy inhibitors. The table below synthesizes the quantitative data governing its use.

ParameterA-357300 ProfileTNP-470 (Legacy Reference)
Target Binding Reversible (Bestatin-type)[1]Irreversible (Covalent Epoxide)[2]
In Vitro IC50 ~0.12 µM[5]~0.1 - 1.0 nM
Cellular Phenotype G1 Phase Arrest (Cytostasis)[1]G1 Phase Arrest (Cytostasis)[1]
In Vivo Toxicity Negligible (No weight loss)[1][3]Significant (Neurotoxicity)[3]
Powder Storage -20°C (Long-term, desiccated)[5]-20°C (Highly moisture sensitive)

Experimental Workflow: Stock and Media Preparation

The preparation of A-357300 requires strict adherence to solvent constraints. Because it is a hydrophobic small molecule, improper dilution will result in micro-precipitates that artificially lower the effective concentration and induce localized cellular stress.

Workflow Powder A-357300 Powder (-20°C Storage) DMSO 100% DMSO (10 mM Stock) Powder->DMSO Dissolve Aliquot Aliquot & Freeze (-80°C) DMSO->Aliquot Prevent freeze-thaw Media Dilute in Media (≤0.1% DMSO) Aliquot->Media Serial Dilution Cells Apply to Cells (HT-1080/HUVEC) Media->Cells In Vitro Assay

Fig 2. Step-by-step workflow for A-357300 preparation and application in cell culture.

Protocol A: 10 mM Master Stock Preparation

Causality Check: Initial reconstitution must be performed in 100% anhydrous DMSO. Aqueous buffers will cause immediate precipitation of the compound.

  • Equilibrate the lyophilized A-357300 vial to room temperature for 30 minutes before opening to prevent condensation.

  • Add the calculated volume of cell-culture grade, anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath for 1–2 minutes at room temperature.

  • Aliquot the master stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube) to prevent photodegradation and structural degradation from repeated freeze-thaw cycles. Store immediately at -80°C.

Protocol B: Working Solution in Cell Culture Media

Causality Check: Direct addition of the 10 mM DMSO stock to the cell culture well causes a localized spike in solvent toxicity. Serial dilution in pre-warmed media ensures uniform drug availability.

  • Thaw a single A-357300 aliquot at room temperature.

  • Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the stock to 90 µL of complete culture media (e.g., DMEM supplemented with 10% FBS).

  • Perform a final dilution into the target media to achieve the desired assay concentration (typically 0.1 µM to 10 µM)[6].

  • Critical Threshold: Ensure the final DMSO concentration in the culture well is ≤0.1% (v/v). Concentrations above this threshold independently induce cellular stress, which will confound the G1 arrest readout.

Self-Validating Protocol: In Vitro Cell Proliferation & Target Engagement

To ensure scientific integrity, your assay must not only measure cell death/stasis but also validate that the cytostasis is mechanistically driven by MetAP2 inhibition.

Step 1: Cell Seeding and Treatment

  • Select a sensitive cell line. HT-1080 (human fibrosarcoma) and HUVECs (Human Umbilical Vein Endothelial Cells) are ideal, as A-357300 selectively targets these lineages while sparing most non-endothelial primary cells[1].

  • Seed cells in a 96-well plate at ~70% confluence[6]. Allow 24 hours for adherence.

  • Aspirate the media and replace it with the A-357300-dosed media (0.1 µM – 10 µM). Include a strict vehicle control (0.1% DMSO).

  • Incubate for 24 to 72 hours at 37°C, 5% CO2[6].

Step 2: Target Engagement Validation ([35S]Methionine Assay) Causality Check: How do you know the observed cytostasis is due to MetAP2 blockade and not off-target toxicity? By measuring the enzyme's direct substrate.

  • After 4 hours of A-357300 treatment, introduce [35S]methionine to the culture media[1][6].

  • Incubate for an additional 2 to 4.5 hours[1][6].

  • Lyse the cells, isolate the newly synthesized cellular proteins, and quantify the N-terminal initiator methionine status using a scintillation counter[1].

  • Validation: A dose-dependent accumulation of unprocessed initiator [35S]methionine directly confirms that cellular MetAP2 enzyme activity has been successfully inhibited by A-357300[1].

References

  • Wang J, et al. "Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2." AACR Journals (Cancer Research).[Link]

  • Yeh JR, et al. "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor." PNAS.[Link]

  • Morowitz MJ, et al. "Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models." PubMed. [Link]

  • "Discovery, Identification, and Characterization of Candidate Pharmacodynamic Markers of Methionine Aminopeptidase-2 Inhibition." Journal of Proteome Research.[Link]

  • "Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes." PMC.[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for the Reversible MetAP2 Inhibitor A-357300 in Murine Tumor Models

Executive Summary & Mechanistic Rationale Methionine aminopeptidase-2 (MetAP2) is a critical intracellular enzyme responsible for removing the N-terminal initiator methionine from nascent proteins, a process essential fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methionine aminopeptidase-2 (MetAP2) is a critical intracellular enzyme responsible for removing the N-terminal initiator methionine from nascent proteins, a process essential for endothelial and tumor cell proliferation. While early-generation inhibitors like TNP-470 demonstrated potent anti-angiogenic effects, their irreversible binding mechanism led to dose-limiting neurotoxicity in clinical settings.

A-357300 is a rationally designed, bestatin-type reversible MetAP2 inhibitor (IC₅₀ = 0.12 µM) that circumvents these toxicities while maintaining robust efficacy. Unlike conventional cytotoxic chemotherapies, A-357300 is fundamentally cytostatic . By blocking MetAP2, it triggers the upregulation of p53 and the subsequent induction of p21^(WAF1/CIP1), culminating in selective G1 cell cycle arrest in endothelial cells and specific tumor subsets (e.g., fibrosarcoma and neuroblastoma) .

Understanding this cytostatic causality is paramount for drug development professionals: because A-357300 halts growth rather than inducing apoptosis, in vivo dosing strategies must be explicitly designed to maintain continuous target occupancy or be paired with synergistic cytotoxic agents.

Pathway A357300 A-357300 (Reversible Inhibitor) MetAP2 MetAP2 Enzyme (Target) A357300->MetAP2 Blocks Active Site p53 p53 Upregulation MetAP2->p53 Inhibition triggers p21 p21WAF1/CIP1 Induction p53->p21 Transcriptional Activation G1 G1 Cell Cycle Arrest (Cytostasis) p21->G1 Induces Angio Inhibition of Angiogenesis G1->Angio Endothelial Suppression

Fig 1: A-357300 mechanism: MetAP2 inhibition drives p53/p21-mediated cytostasis & anti-angiogenesis.

Quantitative Efficacy Across Murine Models

To provide a baseline for experimental design, the following table synthesizes the optimal dosing regimens and expected efficacy readouts of A-357300 across validated murine models.

Murine ModelTumor TypeDosing RegimenRouteEfficacy ReadoutReference
CHP-134 Human Neuroblastoma (Xenograft)50 mg/kg BID (100 mg/kg/day)s.c.T/C = 0.185 (Day 24)[Wang et al. (2003)[1]]([Link])
MDA-435-LM Human Breast Carcinoma50 mg/kg BID (100 mg/kg/day)s.c.T/C = 0.32 (Day 32)[Wang et al. (2003)[1]]([Link])
Cornea Assay VEGF/bFGF-induced Angiogenesis75 mg/kg BID (150 mg/kg/day)s.c.55-60% reduction in vessel area
CHP-134 (IV) Metastatic Neuroblastoma50 mg/kg BIDs.c.Increased overall survival (p=0.021)

Experimental Protocols & Causality

The following protocols detail the optimized workflow for evaluating A-357300 in vivo. As an Application Scientist, I emphasize that the success of these assays relies heavily on formulation chemistry and dosing frequency.

Workflow Prep Vehicle Prep 0.2% HPMC, pH 8.3 Inoculate Tumor Inoculation (e.g., CHP-134 s.c.) Prep->Inoculate Dose BID s.c. Dosing 50-100 mg/kg/day Inoculate->Dose Combo Cytotoxic Combo (+ Cyclophosphamide) Dose->Combo Readout Efficacy Readout Tumor Vol & PD Dose->Readout Combo->Readout

Fig 2: In vivo workflow for A-357300 monotherapy and synergistic cytotoxic combination strategies.

Formulation and Vehicle Optimization

A-357300 contains a 2-hydroxy-3-aminoamide grouping and a diacyl hydrazine linker . Due to its specific pKa profile, it exhibits poor solubility in standard neutral saline.

  • Protocol: Reconstitute A-357300 powder in a vehicle of 0.2% hydroxypropyl methylcellulose (HPMC).

  • Critical Step: Adjust the pH of the solution to 8.3 using dilute NaOH. This alkaline adjustment is mandatory to yield a clear, stable working concentration of 10 mg/mL [Morowitz et al. (2005)[2]]([Link]).

  • Causality: Failure to adjust the pH will result in compound precipitation upon subcutaneous injection, leading to erratic absorption kinetics, localized tissue irritation, and false-negative efficacy readouts.

Subcutaneous Dosing Strategy (Monotherapy)
  • Protocol: Administer A-357300 via subcutaneous (s.c.) injection at 50 mg/kg twice daily (BID) , totaling 100 mg/kg/day . Initiate treatment 3 weeks post-inoculation (or when tumors reach ~100-200 mm³).

  • Causality: Why BID? Unlike TNP-470, which covalently alkylates a histidine residue in the MetAP2 active center, A-357300 is a reversible inhibitor. Once plasma concentrations drop below the therapeutic threshold, MetAP2 resumes the cleavage of initiator methionines, allowing cells to escape G1 arrest. BID dosing ensures sustained target suppression over the 24-hour cycle.

Synergistic Combination Therapy

Because MetAP2 inhibition is exclusively cytostatic (causing growth arrest without apoptosis), single-agent A-357300 rarely achieves complete tumor regression in vivo.

  • Protocol: Combine A-357300 (50 mg/kg BID) with a maximum tolerated dose of an alkylating agent, such as Cyclophosphamide.

  • Causality: The anti-angiogenic properties of A-357300 normalize the tumor vasculature, potentially improving the delivery of the cytotoxic agent. Furthermore, while A-357300 halts tumor expansion, the addition of Cyclophosphamide provides the necessary cytotoxic "hit" to induce apoptosis, leading to sustained tumor regression and significantly prolonged progression-free survival.

Self-Validating Pharmacodynamic (PD) Checkpoint

A rigorous protocol must be a self-validating system. To prove that your in vivo dosing strategy successfully engaged the MetAP2 target within the tumor microenvironment, you must measure the accumulation of its uncleaved substrate.

Validation Assay: Unprocessed Initiator Methionine Quantification

  • Harvest tumor tissue or circulating white blood cells (WBCs) from treated mice .

  • Extract cellular proteins and expose them ex vivo to recombinant MetAP2 enzyme.

  • Readout: If A-357300 successfully inhibited intracellular MetAP2 in vivo, the newly synthesized proteins will have retained their N-terminal initiator methionines. The recombinant enzyme will cleave these previously protected residues.

  • Interpretation: An increase in released initiator methionine directly correlates with the degree of in vivo MetAP2 inhibition . If this accumulation is absent, your dosing frequency or formulation is suboptimal.

References

  • Wang J, Sheppard GS, Lou P, et al. "Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2." Cancer Research, 63(22), 7861-7869, 2003. URL:[Link]

  • Morowitz MJ, Barr R, Wang Q, et al. "Methionine Aminopeptidase 2 Inhibition Is an Effective Treatment Strategy for Neuroblastoma in Preclinical Models." Clinical Cancer Research, 11(7), 2680-2685, 2005. URL:[Link]

  • Yeh JR, et al. "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor." Proceedings of the National Academy of Sciences (PNAS), 103(27), 10419-10424, 2006. URL:[Link]

  • Sheppard GS, et al. "3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2." Bioorganic & Medicinal Chemistry Letters, 14(4), 865-868, 2004. URL:[Link]

Sources

Method

Application Note: Utilizing A-357300 for In Vitro Angiogenesis Inhibition Assays

Executive Summary & Mechanistic Grounding Methionine aminopeptidase-2 (MetAP2) is a critical intracellular enzyme responsible for the co-translational removal of initiator methionine from nascent polypeptides. While earl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Methionine aminopeptidase-2 (MetAP2) is a critical intracellular enzyme responsible for the co-translational removal of initiator methionine from nascent polypeptides. While early MetAP2 inhibitors like fumagillin and TNP-470 demonstrated potent anti-angiogenic properties, their irreversible covalent binding to the enzyme's active site led to dose-limiting neurotoxicities[1].

A-357300 represents a paradigm shift: it is a rationally designed, bestatin-type reversible inhibitor of MetAP2[1]. By competitively binding the active site, A-357300 induces cytostasis in endothelial cells (ECs) via cell cycle arrest at the G1 phase[1]. This arrest is driven by the retention of N-terminal methionine on specific substrates, triggering a p53-dependent induction of p21WAF1/CIP1[2]. Because A-357300 is reversible, its application in in vitro assays requires specific pharmacokinetic considerations—most notably, the necessity for continuous exposure to maintain target engagement[1].

MetAP2_Pathway A357300 A-357300 (Reversible Inhibitor) MetAP2 Methionine Aminopeptidase-2 (MetAP2) A357300->MetAP2 Blocks Active Site MetCleavage N-terminal Methionine Cleavage (e.g., GAPDH) MetAP2->MetCleavage ProteinSynth Nascent Protein Synthesis ProteinSynth->MetCleavage MetRetention N-terminal Met Retention (Biomarker) MetCleavage->MetRetention When Inhibited p53 p53 Activation MetRetention->p53 p21 p21WAF1/CIP1 Induction p53->p21 G1Arrest G1 Phase Cell Cycle Arrest p21->G1Arrest AngioInhib Inhibition of Endothelial Cell Proliferation & Angiogenesis G1Arrest->AngioInhib

Mechanism of Action: A-357300 reversible inhibition of MetAP2 leading to EC G1 arrest.

Quantitative Pharmacodynamic Profile

To design robust in vitro assays, researchers must calibrate dosing based on established inhibitory concentrations. Table 1 summarizes the baseline metrics for A-357300[1][3].

ParameterTarget / Cell TypeIC₅₀ ValueAssay Duration / Condition
Enzymatic Inhibition Cellular MetAP2 Activity~0.15 µMMeasured via [³⁵S]methionine retention
Proliferation Inhibition HMVECs / HUVECs~0.10 µM72-hour continuous exposure
Angiogenesis Inhibition 3D Fibrin Matrix SproutingComplete block at 0.4 µM3-5 days continuous exposure
Exposure Requirement HMVECsIneffective4-hour pulse exposure (at 10 µM)

Table 1: Quantitative benchmarks for A-357300 in endothelial and enzymatic models.

Experimental Protocols: Self-Validating Workflows

Protocol A: 2D Endothelial Cell Proliferation Assay

Rationale: Because A-357300 is a reversible inhibitor, short-term exposure (e.g., 4 hours) followed by washout fails to inhibit proliferation[1]. The protocol must ensure continuous compound presence.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Microvascular Endothelial Cells (HMVECs) or Human Umbilical Vein Endothelial Cells (HUVECs) at 2,000 cells/well in a 96-well plate.

  • Media Preparation: Use complete endothelial growth medium supplemented with VEGF, bFGF, EGF, IGF, and 5% FBS.

  • Compound Addition: Prepare serial dilutions of A-357300 from 0.01 µM to 10 µM. Add to the wells 24 hours post-seeding. Critical: Do not perform media changes that omit the inhibitor during the assay window.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Quantify proliferation using a BrdU incorporation assay or ATP-luminescence (e.g., CellTiter-Glo). Calculate IC₅₀ relative to vehicle (DMSO) controls.

Protocol B: 3D Fibrin Matrix Sprout and Tube Formation Assay

Rationale: 2D assays measure proliferation, but angiogenesis requires migration, sprouting, and tubulogenesis. The 3D fibrin matrix model closely mimics the physiological extracellular matrix, providing a highly stringent test for anti-angiogenic efficacy[1].

Assay_Workflow Step1 1. Cell Coating Seed HMVECs on Microcarrier Beads Step2 2. Gel Embedding Suspend in Fibrinogen & Polymerize with Thrombin Step1->Step2 Step3 3. Treatment Overlay with VEGF/bFGF + A-357300 (Continuous) Step2->Step3 Step4 4. Incubation Culture for 3-5 Days at 37°C, 5% CO2 Step3->Step4 Step5 5. Quantification Measure Sprout Length & Tubule Network Step4->Step5

Step-by-step workflow for the 3D Fibrin Matrix Sprout and Tube Formation Assay.

Step-by-Step Methodology:

  • Microcarrier Preparation: Coat Cytodex 3 microcarrier beads with HMVECs and culture until confluent.

  • Matrix Embedding: Resuspend the cell-coated beads in a 2.5 mg/mL fibrinogen solution (in PBS).

  • Polymerization: Add thrombin (0.5 U/mL) to polymerize the fibrinogen into a 3D fibrin gel within the wells of a 24-well plate.

  • Treatment Overlay: Once polymerized, overlay the gel with complete growth medium containing angiogenesis inducers (VEGF and bFGF at 10-25 ng/mL) and A-357300 (0.1 µM to 1.0 µM).

  • Monitoring: Incubate for 3 to 5 days. Replenish media containing freshly diluted A-357300 every 48 hours to prevent compound degradation.

  • Quantification: Fix the gels and image under phase-contrast microscopy. Quantify the number of sprouts per bead and total tubule length using image analysis software (e.g., ImageJ/Fiji). Complete blockade is typically observed at 0.4 µM[1].

Protocol C: Target Engagement Validation via GAPDH Biomarker Assay

Rationale: To prove that the observed anti-angiogenic effect is causally linked to MetAP2 inhibition, researchers must validate target engagement. When MetAP2 is inhibited, the N-terminal methionine of GAPDH is not cleaved. This retention shifts the isoelectric point (pI) of GAPDH, which can be resolved via Isoelectric Focusing (IEF)[2].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest HMVECs treated with A-357300 (48 hours) using a non-denaturing lysis buffer.

  • Isoelectric Focusing (IEF): Load 20-30 µg of protein onto an IEF gel (pH range 7-9). The unprocessed GAPDH (retaining the N-terminal Met) will migrate to a slightly more basic pI compared to the mature, processed GAPDH[2].

  • Immunoblotting: Transfer the proteins to a PVDF membrane and probe with an anti-GAPDH primary antibody.

  • Analysis: Quantify the ratio of the upper band (unprocessed GAPDH) to the lower band (processed GAPDH) via densitometry. The emergence of the upper band is a direct, self-validating biomarker of intracellular MetAP2 inhibition[2].

Critical Optimization Parameters

  • Reversibility vs. Washout: Because A-357300 does not covalently bind MetAP2, any assay design that involves washing cells or replacing media must include the inhibitor in the fresh media. Failure to do so will result in rapid restoration of MetAP2 activity and resumption of the cell cycle[1].

  • Cell Type Specificity: A-357300 is highly selective for endothelial cells and a specific subset of tumor cells (e.g., neuroblastoma, fibrosarcoma)[1][4]. If using co-culture models (e.g., fibroblasts and ECs), expect cytostasis primarily in the EC compartment, which is ideal for isolating anti-angiogenic effects from general cytotoxicity.

References

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2. Cancer Research.[Link]

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. PNAS.[Link]

  • Methionine Aminopeptidase 2 Inhibition Is an Effective Treatment Strategy for Neuroblastoma in Preclinical Models. Clinical Cancer Research.[Link]

Sources

Application

A-357300 stock solution storage and DMSO solubility guidelines

Application Note: A-357300 Stock Solution Preparation, Storage Guidelines, and Formulation Protocols Executive Summary & Biological Context A-357300 is a rationally designed, potent, and reversible bestatin-type inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A-357300 Stock Solution Preparation, Storage Guidelines, and Formulation Protocols

Executive Summary & Biological Context

A-357300 is a rationally designed, potent, and reversible bestatin-type inhibitor of Methionine Aminopeptidase 2 (MetAP2)[1][2]. By selectively binding to the active site of MetAP2, A-357300 triggers a p53-dependent upregulation of p21WAF1/CIP1, which subsequently induces cytostasis via G1 cell cycle arrest[2]. This mechanism is highly effective at suppressing endothelial cell proliferation, making A-357300 a critical pharmacological tool for anti-angiogenesis research and the preclinical treatment of high-risk neuroblastomas[2][3].

Because A-357300 is highly hydrophobic, improper handling of its solvent environment can lead to rapid precipitation, compromising in vitro assays and in vivo dosing accuracy. This guide provides validated, causality-driven protocols for the solubilization, storage, and formulation of A-357300.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of A-357300 is critical for predicting its behavior in various solvent systems. The compound is available as both a free base and a hydrochloride (HCl) salt, both of which require specific handling to overcome their crystal lattice energy during dissolution[1][4].

Table 1: Physicochemical Properties of A-357300

PropertySpecification
Chemical Name N'-((2S,3R)-3-amino-2-hydroxy-5-(isopropylthio)pentanoyl)-3-chlorobenzohydrazide[1]
CAS Number 369358-07-6[1]
Molecular Weight 359.87 g/mol (Free base)[1] / 396.33 g/mol (HCl salt)[4]
Primary Target Methionine Aminopeptidase 2 (MetAP2)[1]
Enzymatic IC50 0.12 µM[1]
Primary Solvent DMSO (Requires anhydrous conditions)[4][5]

Master Stock Preparation Protocol (In Vitro)

DMSO is the universally accepted solvent for A-357300. However, DMSO is highly hygroscopic. When it absorbs atmospheric moisture, the dielectric constant of the solvent system drops precipitously. This thermodynamic shift forces the hydrophobic A-357300 molecules out of solution, leading to micro-precipitation[5].

Step-by-Step Solubilization (Self-Validating System):

  • Solvent Selection: Pierce the septum of a newly opened bottle of anhydrous DMSO (≥99.9% purity) using a sterile syringe. Causality: Older, repeatedly opened DMSO bottles contain absorbed water that will permanently compromise the solubility limit of the compound[5].

  • Addition & Agitation: Add the calculated volume of DMSO to the A-357300 vial to achieve the desired molarity (e.g., 10 mM). Vortex vigorously for 30 seconds.

  • Thermal & Kinetic Disruption: Place the vial in a 37°C water bath for 5 minutes, followed by 2 minutes of bath sonication[6]. Causality: Warming and sonication provide the kinetic energy required to break the intermolecular bonds of the solid crystal lattice, particularly for the HCl salt form[6][7].

  • Validation Check: Hold the vial against a direct light source. The solution must be completely transparent. If refractory particles or a cloudy suspension persist, the dissolution is incomplete. Do not proceed until the solution is optically clear; apply an additional 5 minutes of sonication if necessary.

Storage Guidelines & Stability Dynamics

Repeated freeze-thaw cycles are the primary cause of stock degradation. Freezing causes localized concentration gradients (freeze concentration), while thawing introduces condensation (water). This combination irreversibly crashes the compound out of solution.

Table 2: Storage Conditions for A-357300

StateShort-Term StorageLong-Term StorageEnvironmental Controls
Solid Powder 0°C to 4°C (Days to weeks)[1]-20°C (Months to years)[1]Store dry and dark[1]
DMSO Stock -20°C (Up to 1 month)[5][7]-80°C (6 months to 2 years)[5][7]Aliquot immediately; Protect from light; Store under Nitrogen/Argon[7][8]

Causality for Environmental Controls: Purging the headspace of the storage vial with an inert gas (Nitrogen/Argon) prevents oxidative degradation over long-term storage[8]. Using amber tubes prevents photo-degradation of the benzohydrazide moiety[7].

In Vivo Formulation Protocol (Murine Models)

Administering pure DMSO to animal models causes severe tissue toxicity. Transitioning A-357300 from a DMSO stock to an aqueous-compatible vehicle requires a step-wise micellization process[7].

Step-by-Step Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Drug Addition: Pipette 10% (v/v) of the A-357300 DMSO master stock into a sterile formulation vial.

  • Co-Solvent Integration: Add 40% (v/v) PEG300 and vortex continuously for 1 minute. Causality: PEG300 acts as a polymeric co-solvent, keeping the lipophilic drug in solution as it prepares to transition into an aqueous environment[7].

    • Validation Check: The solution must remain optically clear. Turbidity here indicates residual moisture in the PEG300.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex for 1 minute. Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the hydrophobic drug molecules, preventing aggregation[7].

  • Aqueous Phase Transition: Add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while vortexing the solution continuously. Causality: Rapid addition of saline will overwhelm the surfactant's ability to form micelles, causing instantaneous precipitation[7].

    • Validation Check: The final formulation must be a clear solution. If phase separation occurs or micro-crystals are visible under a light microscope, micellization has failed. Discard the formulation and prepare fresh.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling causality resulting from A-357300 administration, validating its use in oncology and angiogenesis models[2].

MetAP2_Signaling A357300 A-357300 (MetAP2 Inhibitor) MetAP2 Methionine Aminopeptidase 2 (MetAP2) A357300->MetAP2 Reversible Inhibition p53 p53 Activation MetAP2->p53 Downstream Signaling p21 p21WAF1/CIP1 Induction p53->p21 Transcriptional Upregulation G1_Arrest G1 Cell Cycle Arrest (Cytostasis) p21->G1_Arrest CDK Inhibition Angiogenesis Angiogenesis Inhibition G1_Arrest->Angiogenesis Endothelial Cell Suppression

Fig 1. MetAP2 inhibition by A-357300 leading to G1 cell cycle arrest and angiogenesis suppression.

References

  • A-357300 | CAS#369358-07-6 | MetAP2 inhibitor. MedKoo Biosciences.
  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. PNAS.
  • Methionine Aminopeptidase 2 Inhibition Is an Effective Treatment Strategy for Neuroblastoma in Preclinical Models. Clinical Cancer Research - AACR Journals.
  • A 357300 hydrochloride | MetAP2 inhibitor. Axon Medchem.
  • TP-004 | MetAP2 Inhibitor. MedChemExpress.
  • (R)-M8891. MedChemExpress.
  • Aclimostat (ZGN-1061) | MetAP2 Inhibitor. MedChemExpress.
  • Axon 1666 - PDS - B

Sources

Method

Application Note: Quantifying Cellular MetAP2 Activity Following A-357300 Treatment

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide Executive Summary & Mechanistic Rationale Methionine aminopeptidase-2 (MetAP2) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational cleavage of the N-terminal initiator methionine from nascent proteins. Its inhibition has been validated as a potent anti-angiogenic and anti-tumor strategy. Historically, the field relied on irreversible inhibitors like TNP-470 and fumagillin. However, the development of A-357300 —a rationally designed, reversible, bestatin-type inhibitor—has provided a safer pharmacological profile while maintaining robust cytostatic efficacy via G1 cell cycle arrest[1][2].

The Challenge of Measuring Cellular Target Engagement: Biochemical enzymatic assays cannot account for cell permeability, intracellular drug accumulation, or the complex native cellular milieu. Therefore, measuring cellular MetAP2 activity is critical for establishing a true pharmacokinetic/pharmacodynamic (PK/PD) relationship.

The Experimental Logic (Causality): To measure intracellular MetAP2 inhibition, we exploit the enzyme's fundamental biological function. When A-357300 inhibits intracellular MetAP2, nascent proteins retain their initiator methionine. By pulsing cells with [35S]methionine, these retained N-terminal methionines become radio-tagged. After isolating the cellular proteome, we introduce exogenous, recombinant MetAP2. This active enzyme cleaves the retained [35S]methionine that the inhibited intracellular enzyme failed to process. The resulting radioactive signal is directly proportional to the degree of intracellular target inhibition[2][3].

Pathway & Workflow Visualizations

MetAP2_Mechanism A357300 A-357300 (Reversible Inhibitor) Inhibited Inhibited MetAP2 Complex A357300->Inhibited Binds Active Site MetAP2 Active MetAP2 (Intracellular) MetAP2->Inhibited Target Engagement Nascent Nascent Proteins (N-term Met) Mature Mature Proteins (Met Cleaved) Nascent->Mature Normal Processing (Active MetAP2) Retained Met-Retained Proteins (e.g., GAPDH variants) Nascent->Retained Blocked Processing (Inhibited MetAP2) Arrest G1 Cell Cycle Arrest Retained->Arrest Downstream Signaling

Mechanism of A-357300-mediated MetAP2 inhibition and downstream G1 cell cycle arrest.

Assay_Workflow Step1 1. Pre-incubate HT-1080 with A-357300 (4h) Step2 2. Pulse with[35S]Met (2h - 4.5h) Step1->Step2 Step3 3. Cell Lysis & Reactive Red Agarose Step2->Step3 Step4 4. Wash Unbound [35S]Methionine Step3->Step4 Step5 5. Elute with Exogenous Recombinant MetAP2 Step4->Step5 Step6 6. Scintillation Counting of Cleaved [35S]Met Step5->Step6

Step-by-step workflow for radiometric quantification of cellular MetAP2 activity.

Detailed Experimental Protocols

Protocol A: Radiometric [35S]Methionine Retention Assay

This is the gold-standard assay for quantifying intracellular MetAP2 inhibition, providing a highly specific, self-validating readout[3][4].

Materials Required:

  • Cell Line: HT-1080 (Human fibrosarcoma), highly validated for MetAP2 sensitivity[1][5].

  • Compounds: A-357300 (Test compound), TNP-470 (Irreversible positive control).

  • Radiolabel: [35S]Methionine (~0.5 mCi per flask).

  • Capture Matrix: Reactive Red dye-agarose (Sigma-Aldrich).

  • Enzyme: Recombinant human MetAP2.

Step-by-Step Methodology:

  • Cell Seeding & Pre-incubation: Seed HT-1080 cells in T162 flasks and grow to ~70% confluence. Treat cells with A-357300 across a dose-response range (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for 4 hours.

    • Expert Insight: The 4-hour pre-incubation is critical to ensure steady-state target engagement by the reversible inhibitor before introducing the radiolabel[3].

  • Radiolabel Pulsing: Remove standard media. Add methionine-free media containing the corresponding concentration of A-357300 and ~0.5 mCi of [35S]methionine. Incubate for 2 to 4.5 hours[3][4].

  • Lysis & Proteome Capture: Wash cells twice with cold PBS to halt metabolism. Lyse using a mild detergent buffer (e.g., M-PER). Centrifuge lysates (14,000 rpm, 30 min) to clear debris. Load the supernatant onto a 2 mL column of Reactive Red dye-agarose.

    • Expert Insight: Reactive Red acts as a broad-spectrum affinity matrix (particularly for nucleotide-binding proteins). This captures the nascent proteome while allowing free, unincorporated [35S]methionine to be completely washed away, eliminating background noise[3].

  • Enzymatic Elution (The Self-Validating Step): Wash the column extensively with buffer. Apply recombinant human MetAP2 enzyme to the column and incubate.

    • Expert Insight: If A-357300 successfully inhibited intracellular MetAP2, the captured proteins will possess [35S]methionine at their N-termini. The exogenous recombinant enzyme will cleave this radiolabel, releasing it into the eluate[2].

  • Quantification: Collect the eluate and quantify the released [35S]methionine using a liquid scintillation counter.

Protocol B: Orthogonal Validation via GAPDH Biomarker Shift

To validate the radiometric findings without isotopes, researchers can track specific endogenous substrates. GAPDH is a highly validated pharmacodynamic biomarker for MetAP2 inhibition[1].

Step-by-Step Methodology:

  • Treatment: Treat HT-1080 or bEND3 cells with A-357300 (0.1 µM – 10 µM) for 24 to 72 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Electrophoresis & Western Blotting: Resolve lysates using high-resolution 2D gel electrophoresis or specialized 1D SDS-PAGE optimized for small molecular weight shifts.

  • Detection: Probe with an anti-GAPDH primary antibody.

    • Expert Insight: MetAP2 inhibition prevents the cleavage of the N-terminal methionine of GAPDH. This results in the appearance of a distinct, slower-migrating GAPDH variant (or isoelectric shift) that correlates dose-dependently with A-357300 concentration[1].

Quantitative Data Presentation

The efficacy of A-357300 in the cellular MetAP2 assay tightly correlates with its anti-proliferative effects, proving that cytostasis is directly driven by target engagement[2][5].

InhibitorChemical ClassCellular MetAP2 Inhibition (IC₅₀)HT-1080 Proliferation (IC₅₀)Reversibility
A-357300 Bestatin-derivative~0.15 µM~0.15 µM - 0.40 µMReversible
TNP-470 Fumagillin-analog< 0.01 µM~0.005 µMIrreversible (Covalent)
Fumagillin Natural Product< 0.01 µM~0.005 µMIrreversible (Covalent)

Data summarized from established literature characterizing A-357300 and benchmark MetAP2 inhibitors[1][2][5]. The near 1:1 correlation between cellular enzyme inhibition and proliferation IC₅₀ for A-357300 confirms on-target causality.

References

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. PNAS. Available at:[Link]

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2. Cancer Research (AACR Journals). Available at:[Link]

  • Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding. Journal of Medicinal Chemistry. Available at:[Link]

  • Inhibition of tumor growth by A-357300. ResearchGate. Available at:[Link]

  • Discovery, Identification, and Characterization of Candidate Pharmacodynamic Markers of Methionine Aminopeptidase-2 Inhibition. Journal of Proteome Research. Available at:[Link]

Sources

Application

Application Notes and Protocols for Investigating A-357300 in Human HT-1080 Fibrosarcoma Cell Lines

Introduction: Targeting the JNK Pathway in Fibrosarcoma with A-357300 The HT-1080 cell line, derived from a human fibrosarcoma, is a cornerstone model for cancer research, particularly for studying tumor cell invasion an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the JNK Pathway in Fibrosarcoma with A-357300

The HT-1080 cell line, derived from a human fibrosarcoma, is a cornerstone model for cancer research, particularly for studying tumor cell invasion and migration due to its highly invasive nature.[1] These cells are characterized by an activated N-ras oncogene, which contributes to their tumorigenic properties.[2][3] A key signaling network implicated in the survival and proliferation of various cancer cells, including those of mesenchymal origin, is the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular responses to stress, and its sustained activation is often linked to apoptosis, or programmed cell death.[4][5] In HT-1080 cells, the JNK pathway is known to be constitutively active, playing a role in the aggressive phenotype of these cells.[6]

A-357300 is a potent and selective inhibitor of JNK, targeting its activity to modulate downstream cellular processes. While the direct application of A-357300 on HT-1080 cells is an emerging area of investigation, its mechanism of action presents a compelling rationale for its use in this context. By inhibiting JNK, A-357300 is hypothesized to disrupt the pro-survival signaling in HT-1080 cells, leading to cell cycle arrest and induction of apoptosis. These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the efficacy and mechanism of action of A-357300 in the HT-1080 fibrosarcoma cell line. The following protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data.

Diagram of the Hypothesized A-357300 Mechanism of Action in HT-1080 Cells

A357300_Mechanism cluster_extracellular Extracellular cluster_cell HT-1080 Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) Upstream_Kinases Upstream Kinases (MAP3Ks, MAP2Ks) Stress_Stimuli->Upstream_Kinases Activates JNK JNK Upstream_Kinases->JNK Phosphorylates (Activates) cJun c-Jun JNK->cJun Phosphorylates A357300 A-357300 A357300->JNK Inhibits p_cJun Phospho-c-Jun cJun->p_cJun Apoptosis_Genes Apoptosis-Related Gene Expression p_cJun->Apoptosis_Genes Regulates Cellular_Response Cell Cycle Arrest & Apoptosis Apoptosis_Genes->Cellular_Response

Caption: Hypothesized signaling pathway of A-357300 in HT-1080 cells.

Experimental Workflows

The investigation of A-357300 in HT-1080 cells can be structured into three key experimental phases:

  • Cell Viability and Proliferation Assessment: To determine the cytotoxic and cytostatic effects of A-357300.

  • Apoptosis Induction Analysis: To confirm that the observed reduction in cell viability is due to programmed cell death.

  • Mechanism of Action Elucidation: To verify the inhibition of the JNK signaling pathway.

Experimental_Workflow cluster_phase1 Phase 1: Cell Viability cluster_phase2 Phase 2: Apoptosis Analysis cluster_phase3 Phase 3: Mechanism of Action HT1080_Culture HT-1080 Cell Culture A357300_Treatment A-357300 Treatment (Dose-Response) HT1080_Culture->A357300_Treatment MTT_Assay MTT Assay A357300_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination HT1080_Culture_2 HT-1080 Cell Culture A357300_Treatment_IC50 A-357300 Treatment (at IC50) HT1080_Culture_2->A357300_Treatment_IC50 AnnexinV_PI Annexin V/PI Staining & Flow Cytometry A357300_Treatment_IC50->AnnexinV_PI Apoptosis_Quantification Quantification of Apoptotic Cells AnnexinV_PI->Apoptosis_Quantification HT1080_Culture_3 HT-1080 Cell Culture A357300_Treatment_Time A-357300 Treatment (Time-Course) HT1080_Culture_3->A357300_Treatment_Time Western_Blot Western Blotting (p-JNK, JNK, p-c-Jun, c-Jun) A357300_Treatment_Time->Western_Blot Pathway_Inhibition Confirmation of Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: A three-phase experimental workflow for A-357300 evaluation.

Protocols

Part 1: HT-1080 Cell Culture

Rationale: Consistent and healthy cell cultures are fundamental to obtaining reliable and reproducible results. The following protocol is optimized for the propagation of HT-1080 cells.

Materials:

  • HT-1080 cell line (e.g., ATCC CCL-121)

  • Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[7][8]

  • Fetal Bovine Serum (FBS), heat-inactivated[9]

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T25 or T75 culture flasks

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of HT-1080 cells in a 37°C water bath.[7][10]

    • Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[8]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[7]

    • Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T25 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a 5% CO2 humidified incubator.[9][10]

    • Change the medium every 2-3 days.[7][10]

  • Subculturing (Passaging):

    • When cells reach 70-80% confluency, aspirate the old medium.[9]

    • Wash the cell monolayer once with sterile PBS.[7]

    • Add 1-2 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[10]

    • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new flasks at a subcultivation ratio of 1:2 to 1:4.[10]

Part 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of A-357300 on HT-1080 cells.

Materials:

  • HT-1080 cells

  • A-357300 (dissolved in DMSO)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40)[11]

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of A-357300 in complete growth medium.

    • Aspirate the medium from the wells and add 100 µL of the A-357300 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[12]

    • Carefully aspirate the medium containing MTT.[13]

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.[13]

    • Subtract the absorbance of the blank (medium only) wells.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the A-357300 concentration and determine the IC50 value using non-linear regression analysis.

Treatment GroupA-357300 Concentration (µM)Incubation Time (h)Absorbance (570 nm)% Viability
No Treatment048(Example Value)100%
Vehicle Control (DMSO)048(Example Value)100%
A-3573000.148(Example Value)(Calculated)
A-357300148(Example Value)(Calculated)
A-3573001048(Example Value)(Calculated)
A-35730010048(Example Value)(Calculated)
Part 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: To differentiate between apoptosis and necrosis, Annexin V/PI staining followed by flow cytometry is the gold standard.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15][16]

Materials:

  • HT-1080 cells

  • A-357300

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed HT-1080 cells in 6-well plates and treat with A-357300 at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity.[14]

    • Centrifuge the cells at 300 x g for 5 minutes.[14]

  • Staining:

    • Wash the cells once with cold PBS.[17]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][17]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[17]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.[17]

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control(Example Value)(Example Value)(Example Value)
A-357300 (IC50)(Example Value)(Example Value)(Example Value)
Part 4: Western Blot Analysis of the JNK Pathway

Rationale: To confirm that A-357300 induces apoptosis by inhibiting its target, Western blotting will be used to assess the phosphorylation status of JNK and its downstream substrate, c-Jun. A decrease in the levels of phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun) would indicate successful target engagement.[4]

Materials:

  • HT-1080 cells

  • A-357300

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[4]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[18]

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies[18]

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis:

    • Treat HT-1080 cells with A-357300 at the IC50 concentration for various time points (e.g., 0, 1, 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[4]

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[4]

    • Determine the protein concentration of the supernatant using a BCA assay.[4]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[19]

    • Separate the proteins on an SDS-PAGE gel.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][19]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18][19]

    • Wash the membrane three times with TBST.[18][19]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize to the loading control (β-actin) to ensure equal protein loading.

Time Point (h)p-JNK/JNK Ratiop-c-Jun/c-Jun Ratio
01.01.0
1(Example Value)(Example Value)
6(Example Value)(Example Value)
12(Example Value)(Example Value)
24(Example Value)(Example Value)

Trustworthiness and Self-Validation

The integrity of these studies relies on a system of internal controls and validated methodologies.

  • Vehicle Controls: The use of DMSO (or the solvent for A-357300) as a vehicle control in all experiments is crucial to distinguish the effects of the compound from those of the solvent.

  • Positive Controls: For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can be used as a positive control to ensure the assay is performing correctly.[14] For Western blotting, a known JNK activator (e.g., anisomycin) can be used to confirm the responsiveness of the pathway in HT-1080 cells.[4]

  • Loading Controls: In Western blotting, housekeeping proteins like β-actin or GAPDH are used as loading controls to confirm equal protein loading across all lanes, which is essential for accurate quantification.

  • Dose-Response and Time-Course Studies: Performing dose-response (MTT assay) and time-course (Western blot) experiments provides a more comprehensive understanding of the compound's effects and helps to identify optimal experimental conditions.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance and reproducibility of the findings.

By adhering to these principles and detailed protocols, researchers can confidently and accurately characterize the application of A-357300 in HT-1080 fibrosarcoma cells, contributing valuable insights into its potential as a therapeutic agent.

References

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ENCODE. (2013, September 6). SOP: Propagation of HT-1080 Human Connective Tissue Fibrosarcoma Cells. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-protocol. (n.d.). HT-1080 cell culture and lysate preparation. Retrieved from [Link]

  • AMSBIO. (2020, May). HT-1080 [HT1080] Cell Line. Retrieved from [Link]

  • BCRJ. (n.d.). HT-1080 - Cell Line. Retrieved from [Link]

  • Applied Biological Materials Inc. (n.d.). HT-1080 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Thymoquinone induces G2/M cell cycle phase arrest and apoptosis through inhibition of JNK phosphorylation and induction of p53 and p21 expression in HT-1080 fibrosarcoma cells. Retrieved from [Link]

  • PMC. (n.d.). JNK activation induced by ribotoxic stress is initiated from 80S monosomes but not polysomes. Retrieved from [Link]

  • PMC. (n.d.). Role of Phosphoinositide 3-Kinase in the Aggressive Tumor Growth of HT1080 Human Fibrosarcoma Cells. Retrieved from [Link]

  • University of Kentucky. (n.d.). Differential contribution of the ERK and JNK mitogen-activated protein kinase cascades to ras transformation of HT1080 fibrosarcoma and DLD-1 colon carcinoma cells - Fingerprint. Retrieved from [Link]

  • ResearchGate. (n.d.). SE1 suppressed PMA-induced JNK, and NF-κB activation in HT1080 cell. Retrieved from [Link]

  • PMC. (n.d.). A Quantitative Comparison of Human HT-1080 Fibrosarcoma Cells and Primary Human Dermal Fibroblasts Identifies a 3D Migration Mechanism with Properties Unique to the Transformed Phenotype. Retrieved from [Link]

  • PMC. (n.d.). Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). HT1080. Retrieved from [Link]

  • Altogen Labs. (n.d.). HT1080 Xenograft Model. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Counter: HT1080 Cells. Retrieved from [Link]

  • PMC. (2008, October 28). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Retrieved from [Link]

Sources

Method

Application Note: Quantifying Unprocessed Initiator Methionine as a Pharmacodynamic Biomarker in A-357300 Assays

Mechanistic Framework: MetAP2 Inhibition by A-357300 Co-translational N-terminal methionine excision (NME) is a highly conserved biological process essential for protein maturation, stability, and subcellular localizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Framework: MetAP2 Inhibition by A-357300

Co-translational N-terminal methionine excision (NME) is a highly conserved biological process essential for protein maturation, stability, and subcellular localization. In eukaryotes, this process is primarily driven by Methionine Aminopeptidase 2 (MetAP2)[1]. MetAP2 has emerged as a critical target in oncology and anti-angiogenic therapy, as its catalytic activity is strictly required for the proliferation of endothelial cells and specific tumor lineages[2].

A-357300 is a rationally designed, bestatin-derived reversible inhibitor of MetAP2[2]. Unlike earlier irreversible inhibitors (e.g., TNP-470 or fumagillin) that covalently alkylate His231 in the active site, A-357300 coordinates directly with the two active-site manganese (Mn²⁺) ions via a 2-hydroxy-3-amino amide functional group[1][3]. When A-357300 occupies the active site, MetAP2 is unable to cleave the initiator methionine (iMet) from nascent polypeptides. Consequently, the intracellular accumulation of unprocessed initiator methionine serves as a direct, mechanistic pharmacodynamic (PD) biomarker for A-357300 target engagement[4][5].

G Ribosome Ribosome Translation Nascent Nascent Polypeptide (iMet-retained) Ribosome->Nascent Synthesis Processed Mature Protein (iMet-cleaved) Nascent->Processed Normal NME Unprocessed Biomarker Protein (Unprocessed iMet) Nascent->Unprocessed A-357300 Present MetAP2 MetAP2 Enzyme (Active) MetAP2->Nascent Cleaves iMet A357300 A-357300 (Reversible Inhibitor) A357300->MetAP2 Inhibits

Mechanism of A-357300-mediated MetAP2 inhibition and initiator methionine retention.

The Analytical Challenge of Reversible Inhibitors

Quantifying target engagement for a reversible inhibitor like A-357300 presents a unique biochemical challenge. Standard enzymatic assays performed on cell lysates are often confounded by inhibitor dissociation; when the cell lysate is diluted into the assay buffer, the reversible inhibitor detaches, allowing endogenous MetAP2 to rapidly process the accumulated biomarker, yielding false negatives[2].

To circumvent this, researchers utilize two primary self-validating workflows:

  • Radiometric Isolation: Metabolically labeling cells with [³⁵S]-methionine, washing away the inhibitor, and using exogenous MetAP2 to cleave and quantify the trapped [³⁵S]-iMet[2][5].

  • Targeted N-Terminomics: Using LC-MS/MS to directly quantify the ratio of methionylated vs. mature forms of highly specific MetAP2 substrates, such as GAPDH or Elongation Factor 1-alpha (EF1α)[1][6].

Quantitative Data Summary: A-357300 Assay Parameters
ParameterSpecification / ValueMechanistic Implication
MetAP2 IC₅₀ (Enzymatic) ~0.12 - 0.15 µM[3][7]Defines the baseline potency for in vitro cleavage assays.
Binding Mechanism Reversible, Mn²⁺-coordinating[5]Necessitates rapid inhibitor washout prior to lysate dilution to prevent artifactual NME.
Primary PD Biomarkers Global [³⁵S]-iMet, GAPDH, EF1α[1][6]GAPDH N-terminus shifts from GKVKV... to MGKVKV... upon inhibition[1].
Cell Cycle Effect G1 phase arrest[2][8]Cytostasis correlates directly with the dose-dependent accumulation of unprocessed iMet.

Protocol I: Radiometric Quantification of Global Unprocessed iMet

This assay isolates the N-terminal cleavage event from total protein synthesis. By labeling cells with [³⁵S]-methionine, both internal and initiator methionines are tagged. However, recombinant MetAP2 added in vitro will strictly cleave only the N-terminal iMet. The radioactivity released into the supernatant is therefore directly proportional to the degree of intracellular MetAP2 inhibition by A-357300[5].

Workflow Step1 1. Cell Culture & Treatment (A-357300 + ³⁵S-Met) Step2 2. Cell Lysis & Protein Capture (Reactive Red-Agarose) Step1->Step2 Step3 3. In Vitro Cleavage (Exogenous Recombinant MetAP2) Step2->Step3 Step4 4. Scintillation Counting (Quantify Released ³⁵S-iMet) Step3->Step4

Workflow for radiometric quantification of unprocessed ³⁵S-labeled initiator methionine.

Step-by-Step Methodology
  • Metabolic Labeling & Treatment:

    • Plate target cells (e.g., HT-1080 fibrosarcoma or HMVEC cells) and allow them to adhere.

    • Treat cells with A-357300 (titration range: 0.01 µM to 10 µM) for 4 hours to establish steady-state target engagement[2].

    • Replace media with methionine-free DMEM supplemented with the same concentration of A-357300 and 0.2 mCi of [³⁵S]-methionine. Pulse for exactly 2 hours[2][9].

  • Lysate Processing and Protein Capture:

    • Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells in a standard lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)[4].

    • Apply the clarified lysate to a Reactive Red dye-agarose column (or Q-Sepharose). Causality: This resin binds a broad spectrum of newly synthesized proteins but allows free [³⁵S]-methionine and the reversible inhibitor A-357300 to be completely washed away[2][4].

    • Wash the column extensively (at least 5 column volumes) with assay buffer until the radioactivity in the flow-through reaches background levels. Retain the final 3 mL of wash buffer as a background control[4][5].

  • Exogenous Enzymatic Cleavage:

    • Resuspend the resin-bound proteins in assay buffer containing 0.1 mM CoCl₂ or MnCl₂[5][9].

    • Add 1 µg of recombinant human MetAP2 enzyme to the slurry. Incubate at 37°C for 60 minutes. Causality: Because the intracellular A-357300 was washed away, the exogenous MetAP2 is fully active and will cleave the retained [³⁵S]-iMet from the immobilized proteins[2].

  • Quantification:

    • Centrifuge the slurry to pellet the resin. Collect the supernatant containing the released [³⁵S]-iMet.

    • Mix the supernatant with scintillation fluid and quantify using a liquid scintillation counter.

    • Data Processing: Subtract the counts of the final 3 mL wash from the MetAP2-eluted counts to determine the specific unprocessed initiator methionine[4][5].

Protocol II: Targeted N-Terminomics for Substrate-Specific PD Readouts

While radiometric assays are powerful for global target engagement, clinical and in vivo models require non-radioactive, substrate-specific readouts. GAPDH is a highly specific substrate for MetAP2; it is a poor substrate for MetAP1. Therefore, the retention of iMet on GAPDH is a definitive signature of MetAP2 blockade[1].

Step-by-Step Methodology
  • Substrate Enrichment:

    • Homogenize A-357300-treated tissues or cell pellets in RIPA buffer supplemented with protease inhibitors (excluding broad-spectrum aminopeptidase inhibitors that might interfere with downstream steps)[9].

    • Perform immunoprecipitation (IP) using a monoclonal anti-GAPDH antibody coupled to magnetic Dynabeads to enrich the target biomarker[1].

  • Proteolytic Digestion:

    • Wash the beads extensively to remove non-specific proteins.

    • Perform on-bead digestion using Trypsin or Endoproteinase Lys-C. Causality: Trypsin will cleave the N-terminal domain of GAPDH, generating distinct peptide masses depending on whether the iMet was processed (GKVKV...) or retained (MGKVKV...)[1].

  • LC-MS/MS Acquisition and Ratio Analysis:

    • Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR-MS)[4].

    • Extract the ion chromatograms (XIC) for the methionylated N-terminal peptide and the mature N-terminal peptide.

    • Data Processing: Calculate the PD index by taking the ratio of the Area Under the Curve (AUC) of the iMet-retained peptide to the total N-terminal peptide pool. An increasing ratio correlates directly with A-357300 efficacy.

Establishing a Self-Validating Quality Control System

To ensure the trustworthiness of the assay and confirm that the observed iMet retention is exclusively due to A-357300-mediated MetAP2 inhibition, the following self-validating controls must be integrated:

  • Irreversible Inhibitor Baseline (Positive Control): Run a parallel cohort treated with 100 nM Fumagillin or TNP-470. Because these covalently alkylate MetAP2, they provide a maximum theoretical threshold for iMet retention[1][9].

  • Buffer-Only Cleavage (Negative Control): In Protocol I, incubate a fraction of the Reactive Red resin with buffer lacking recombinant MetAP2. This ensures that the detected radioactivity is due to specific enzymatic N-terminal cleavage, not non-specific protein leaching from the resin[4].

  • Isoform Specificity Check: MetAP1 and MetAP2 have overlapping but distinct substrate pools. To prove that A-357300 is not causing off-target MetAP1 inhibition, utilize LC-MS/MS to monitor a MetAP1-specific substrate. The N-terminus of the MetAP1 substrate should remain fully processed (iMet-cleaved) despite A-357300 treatment[10][11].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting A-357300 Precipitation in Aqueous Assay Buffers

Welcome to the Technical Support Portal for in vitro biochemical assays. This guide is specifically designed for researchers and drug development professionals encountering solubility issues with A-357300 , a potent, rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for in vitro biochemical assays. This guide is specifically designed for researchers and drug development professionals encountering solubility issues with A-357300 , a potent, rationally designed, reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2)[1][2].

While A-357300 demonstrates excellent efficacy in preclinical models and acceptable solubility in biorelevant media[3], its structural properties often lead to rapid precipitation when introduced into strictly aqueous in vitro assay buffers. This guide breaks down the physicochemical causality of this phenomenon and provides a self-validating methodology to ensure assay integrity.

Quantitative Summary: A-357300 Physicochemical Profile

To troubleshoot precipitation, we must first understand the quantitative constraints of the molecule. The table below summarizes the key parameters driving A-357300's behavior in solution.

ParameterValue / DescriptionCausality & Assay Implication
Molecular Weight 359.87 g/mol [4]Small molecule; highly mobile in solvent transitions.
Log D (pH 7.4) ~2.0[3]Moderate lipophilicity; prone to hydrophobic aggregation in the absence of carrier proteins or organic co-solvents.
Hydrophobic Moieties Thioether side chain, 3-chlorophenyl group[3]Drives rapid "crashing out" during drastic solvent shifts (e.g., 100% DMSO to 100% aqueous buffer).
Metal Binding Motif 2-hydroxy-3-aminoamide[3][5]Designed to bridge active-site Mn²⁺/Co²⁺[5]. Can prematurely chelate free metals in bulk assay buffers, forming insoluble complexes.
DMSO Solubility ≥ 100 mg/mL (Anhydrous)[6]Highly soluble in pure DMSO, but highly sensitive to atmospheric moisture absorption (hygroscopy)[6].
Troubleshooting FAQ: The Causality of Precipitation

Q1: Why does A-357300 precipitate immediately upon addition to my standard MetAP2 assay buffer? A: This is caused by a phenomenon known as a "solvent shift." A-357300 contains highly hydrophobic moieties, specifically a thioether side chain and a 3-chlorophenyl group[3]. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a purely aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound locally supersaturated. Without a gradual transition in the dielectric constant of the solvent, the molecules rapidly aggregate via hydrophobic interactions and precipitate.

Q2: Does the presence of MnCl₂ or CoCl₂ in the assay buffer exacerbate this precipitation? A: Yes, significantly. A-357300 is a reversible inhibitor designed to interact directly with the dinuclear metal center of MetAP2 via its 2-hydroxy-3-aminoamide group[3][5]. Standard MetAP2 enzymatic assays require 50 µM to 100 µM of free MnCl₂ or CoCl₂ to maintain enzyme activity[7][8]. If A-357300 is introduced directly into this metal-rich environment at high local concentrations, it can chelate these free metal ions in the bulk solution, forming insoluble drug-metal coordination polymers before it ever reaches the enzyme's active site.

Q3: My DMSO stock of A-357300 was clear yesterday, but today it looks cloudy. What happened? A: DMSO is highly hygroscopic. If the primary stock was left open on the benchtop or subjected to freeze-thaw cycles without proper desiccation, it absorbed atmospheric moisture[6]. This water content shifts the polarity of the stock solution, reducing the solubility limit of A-357300 and causing premature micro-precipitation. Always use fresh, anhydrous DMSO and store single-use aliquots at -20°C or -80°C[9].

Mechanism cluster_0 N1 High Conc. A-357300 in Aqueous Buffer N2 Hydrophobic Aggregation (Thioether & Chlorophenyl) N1->N2 N3 Premature Metal Chelation (Free Mn2+ / Co2+ binding) N1->N3 N4 Insoluble Complex Formation (Precipitation) N2->N4 N3->N4 N5 Reduced Free Drug & Assay Artifacts N4->N5

Mechanistic pathways leading to A-357300 precipitation and false-negative assay artifacts.

Self-Validating Experimental Protocol

To generate reliable IC₅₀ curves without precipitation artifacts, you must utilize an Intermediate Dilution Cascade . This protocol is designed as a self-validating system: it includes an optical checkpoint to guarantee that the drug remains in solution prior to enzyme exposure.

Materials Required:
  • Primary Solvent: 100% Anhydrous DMSO (sealed under argon/nitrogen).

  • Transition Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl. (Critical: Do NOT include MnCl₂ or CoCl₂ in this buffer).

  • Assay Reaction Mix: MetAP2 enzyme, 50 µM MnCl₂, and fluorogenic substrate (e.g., Met-AMC) in Transition Buffer[7][8].

Step-by-Step Methodology:

Step 1: Primary Stock Preparation Dissolve lyophilized A-357300 in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Using anhydrous DMSO prevents water-induced reduction of the solubility limit.

Step 2: Serial Dilution in 100% DMSO Perform your entire serial dilution curve (e.g., 3-fold or 10-fold steps) in 100% DMSO to create 100X working stocks for each dose. Causality: Diluting the compound in pure organic solvent prevents the transient localized precipitation that occurs when high-concentration droplets hit an aqueous interface.

Step 3: Buffer Acclimation (The Transition Step) Dilute each 100X DMSO stock 1:10 into the Transition Buffer (lacking metal cofactors) to create 10X aqueous stocks containing 10% DMSO. Mix rapidly by vortexing. Causality: Stepping down the DMSO concentration to 10% acclimates the hydrophobic moieties to the aqueous environment. Omitting Mn²⁺/Co²⁺ prevents premature bulk-phase metal chelation by the 2-hydroxy-3-aminoamide group[3].

Step 4: System Validation Checkpoint (Self-Validation) Before proceeding, measure the absorbance of the highest concentration 10X stock at 600 nm (OD₆₀₀) using a spectrophotometer or plate reader. Validation Logic: Compare the reading to a blank containing 10% DMSO in Transition Buffer. If the OD₆₀₀ is identical to the blank, no micro-precipitates have formed. If OD₆₀₀ > 0.05, precipitation has occurred, and the dilution series must be discarded.

Step 5: Final Assay Assembly Transfer 5 µL of the validated 10X stocks into 45 µL of the Assay Reaction Mix (which contains the MetAP2 enzyme and 50 µM MnCl₂). Causality: The final DMSO concentration drops to 1% (well-tolerated by MetAP2), and the drug is introduced to the metal cofactors only in the immediate presence of the enzyme active site, ensuring competitive binding rather than bulk precipitation.

Workflow A 1. Primary Stock 10 mM in 100% Anhydrous DMSO B 2. Serial Dilution 100X Stocks in 100% DMSO A->B Dilute in DMSO C 3. Transition Buffer 10X Stock in 10% DMSO (No Metal Cofactors) B->C 1:10 Dilution in HEPES/NaCl D 4. Final Reaction 1X Drug, 1% DMSO + Enzyme & Mn2+ C->D 1:10 Dilution into Assay

Step-wise dilution workflow to prevent A-357300 precipitation in aqueous buffers.

References
  • "A-357300 | CAS#369358-07-6 | MetAP2 inhibitor - MedKoo Biosciences." Medkoo.com. Available at:4

  • "Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 | Cancer Research - AACR Journals." Aacrjournals.org. Available at: 1

  • "Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors | Journal of Medicinal Chemistry - ACS Publications." Acs.org. Available at: 3

  • "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor | PNAS." Pnas.org. Available at: 2

  • "TP-004 | MetAP2 Inhibitor - MedchemExpress.com." Medchemexpress.com. Available at: 9

  • "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC." Nih.gov. Available at: 5

  • "ecMetAP-IN-1 - MedchemExpress.com." Medchemexpress.com. Available at: 6

  • "Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC." Nih.gov. Available at: 7

  • "Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma: Activity assay." Nih.gov. Available at: 8

Sources

Optimization

optimizing A-357300 concentration for accurate IC50 determination

Welcome to the Technical Support Center for A-357300 , a rationally designed, reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2). This hub is designed for researchers and drug development professionals seeking...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for A-357300 , a rationally designed, reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2). This hub is designed for researchers and drug development professionals seeking to optimize A-357300 concentrations for accurate IC50 determination in both enzymatic and cell-based assays.

Unlike irreversible inhibitors such as TNP-470 or fumagillin, A-357300 binds reversibly to the MetAP2 active site, requiring precise assay conditions to prevent equilibrium shifts that can skew IC50 calculations[1].

Core Quantitative Parameters

To establish a baseline for your experimental design, refer to the established physicochemical and pharmacological properties of A-357300.

ParameterValueCausality / Experimental Implication
Primary Target MetAP2Binds to the active site, preventing initiator methionine cleavage[1].
Enzymatic IC50 0.12 µMBaseline affinity in cell-free systems[2]. Use to center your serial dilution curve.
Cellular IC50 ~0.15 µMSlightly higher due to cellular permeability barriers and intracellular protein binding[1].
Selectivity Window < 10 µMDoes not inhibit MetAP1 or leucine aminopeptidases below 10 µM[1]. Exceeding this concentration risks off-target effects.
Molecular Weight 359.87 g/mol Required for precise molarity calculations during stock preparation[2].
Storage 0-4°C (Short), -20°C (Long)Ensures structural integrity of the diacyl hydrazine linker[2].

Mechanistic Pathway & Assay Rationale

Understanding the mechanism of action is critical for selecting the correct downstream readout for your IC50 assay. A-357300 blocks the cleavage of initiator methionine, which subsequently leads to Rb hypophosphorylation and cell cycle arrest at the G1 phase[1].

Pathway A357300 A-357300 (Reversible Inhibitor) MetAP2 MetAP2 Enzyme (Active) A357300->MetAP2 Binds Active Site MetCleavage Initiator Methionine Cleavage Blocked MetAP2->MetCleavage Inhibits Rb Rb Hypophosphorylation MetCleavage->Rb Downstream Effect G1 G1 Cell Cycle Arrest Rb->G1 Induces Tumor Tumor & Endothelial Cytostasis G1->Tumor Results In

Figure 1: Mechanistic pathway of MetAP2 inhibition by A-357300 leading to cytostasis.

Frequently Asked Questions (FAQs)

Q: Why is my IC50 curve shifting to the right (higher IC50) in cellular assays compared to my enzymatic assays? A: This is a common phenomenon driven by two factors: cellular permeability and serum protein binding. While the enzymatic IC50 is 0.12 µM[2], the cellular IC50 is typically around 0.15 µM[1]. High fetal bovine serum (FBS) concentrations in your assay medium can sequester the hydrophobic A-357300 molecule. Solution: Perform the assay in low-serum conditions (e.g., 1-2% FBS) during the inhibitor incubation phase, provided the cells can tolerate it without undergoing apoptosis.

Q: How do I ensure I am measuring MetAP2-specific inhibition and not confounding the data with MetAP1 inhibition? A: A-357300 is highly selective for MetAP2, but this selectivity is concentration-dependent. It does not inhibit MetAP1 or leucine aminopeptidases at concentrations below 10 µM[1]. Solution: Cap the top concentration of your serial dilution at 10 µM. If you test at 20 µM or 50 µM, you will likely induce off-target MetAP1 inhibition, which will artificially steepen your Hill slope and invalidate the MetAP2-specific IC50 calculation.

Q: Why am I seeing high variability in my technical replicates at the lower end of the concentration curve? A: Because A-357300 is a reversible inhibitor[1], any evaporation in the microplate wells or slight variations in incubation time can shift the binding equilibrium. Solution: Ensure plates are sealed with breathable membranes during incubation and strictly control the incubation time (exactly 4 hours pre-incubation for cellular assays) before adding the readout substrate.

Troubleshooting Guide: Common Failure Modes

Failure ModeDiagnostic ObservationCausal Explanation & Solution
Compound Precipitation Cloudy assay buffer; erratic, non-sigmoidal dose-response curves.Cause: Rapid introduction of the DMSO stock into aqueous buffer causes localized supersaturation. Solution: Perform an intermediate dilution. Dilute the 10 mM DMSO stock into a 10% DMSO/90% Buffer intermediate before adding it to the final assay well. Keep final DMSO ≤ 0.5%.
Incomplete Inhibition at Top Dose The top asymptote of the IC50 curve does not reach 100% inhibition.Cause: The highest concentration (10 µM) is insufficient to fully saturate the enzyme in your specific cell line due to high endogenous MetAP2 expression. Solution: Quantify baseline MetAP2 expression via Western blot. If overexpressed, you may need to adjust the cell density downwards to maintain the correct inhibitor-to-target stoichiometric ratio.
False Positive Cytotoxicity Cell death observed at concentrations < 1 µM instead of expected cytostasis.Cause: A-357300 induces cytostasis (G1 arrest), not immediate apoptosis[1]. Cell death indicates solvent toxicity or assay artifact. Solution: Run a DMSO-only vehicle control curve. Ensure final DMSO concentration is identical across all wells (normalize DMSO across the dilution series).

Standardized Experimental Workflow & Protocol

To generate a highly accurate, self-validating IC50 curve, we recommend the [35S]Methionine Cleavage Assay for cellular MetAP2 activity. This directly measures the unprocessed initiator methionine, providing a direct mechanistic readout rather than a proxy (like generic cell viability)[1].

Workflow Prep 1. Stock Prep (10 mM in DMSO) Dilute 2. Serial Dilution (0.001 to 10 µM) Prep->Dilute Incubate 3. Cell Incubation (4h Pre-treatment) Dilute->Incubate Read 4. Signal Detection (35S-Met Release) Incubate->Read Fit 5. Curve Fitting (Non-linear Regression) Read->Fit

Figure 2: End-to-end workflow for cellular IC50 determination using A-357300.

Protocol: Self-Validating Cellular MetAP2 Inhibition Assay

System Validation: This protocol includes a self-validating internal control. By using recombinant MetAP2 to release the accumulated unprocessed initiator methionine, you definitively prove that the intracellular blockade was caused by A-357300.

Step 1: Cell Seeding and Pre-incubation

  • Seed HT-1080 fibrosarcoma cells (or your target cell line) in a 6-well plate at 2×105 cells/well. Allow 24 hours for adherence.

  • Prepare a 10-point serial dilution of A-357300 ranging from 0.001 µM to 10 µM. Critical: Maintain a constant 0.1% DMSO concentration across all wells.

  • Incubate cells with the inhibitor for exactly 4 hours at 37°C to allow the reversible binding equilibrium to establish[1].

Step 2: Metabolic Labeling 4. Add [35S]methionine to the culture medium. 5. Incubate for an additional 2 hours. During this window, newly synthesized proteins will incorporate the radiolabeled methionine. If MetAP2 is inhibited by A-357300, the initiator [35S]methionine will remain uncleaved on the nascent proteins[1].

Step 3: Protein Isolation and Cleavage Readout 6. Lyse the cells and isolate cellular proteins. 7. Apply the protein lysate to a Reactive Red dye-agarose column to purify the synthesized proteins. 8. Self-Validation Step: Expose the isolated proteins to exogenous, recombinant MetAP2 enzyme in vitro. 9. Quantify the released NH2-terminal initiator [35S]methionine using a scintillation counter.

Step 4: Data Normalization & IC50 Calculation 10. Normalize the scintillation counts against a vehicle-treated control (0% inhibition) and an unlabelled control (background). 11. Plot the normalized data using a 4-parameter non-linear regression model. The inflection point of the sigmoidal curve represents the cellular IC50 (expected ~0.15 µM)[1].

References

  • Wang, J., et al. "Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2." Cancer Research (AACR Journals). Available at:[Link]

  • Kawai, M., et al. "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor." PNAS. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor In Vivo Bioavailability of A-357300

Overview & Mechanism of Action A-357300 is a rationally designed, bestatin-type reversible inhibitor of methionine aminopeptidase-2 (MetAP2)[1]. While it demonstrates potent anti-angiogenic and anti-tumor efficacy in mur...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanism of Action

A-357300 is a rationally designed, bestatin-type reversible inhibitor of methionine aminopeptidase-2 (MetAP2)[1]. While it demonstrates potent anti-angiogenic and anti-tumor efficacy in murine models, its clinical translation has historically been hindered by suboptimal pharmaceutical properties—specifically poor aqueous solubility, rapid clearance, and low oral bioavailability[2]. This technical guide provides troubleshooting strategies and validated protocols to help researchers optimize in vivo exposure and verify target engagement.

MetAP2_Pathway A357300 A-357300 (MetAP2 Inhibitor) MetAP2 MetAP2 Enzyme A357300->MetAP2 Reversible Binding MetProcessing N-terminal Met Processing Blocked MetAP2->MetProcessing Inhibits GAPDH Unprocessed GAPDH Accumulation MetProcessing->GAPDH Results in p53 p53 / p21WAF1 Activation GAPDH->p53 Triggers Arrest G1 Cell Cycle Arrest & Cytostasis p53->Arrest Induces Angio Inhibition of Angiogenesis Arrest->Angio Leads to

Fig 1: Mechanistic pathway of A-357300 inducing tumor cytostasis via MetAP2 inhibition.

Troubleshooting & FAQs: Formulation and Bioavailability

Q1: Why does A-357300 exhibit poor oral bioavailability and require frequent subcutaneous dosing in murine models? A: The poor bioavailability of A-357300 stems directly from its physicochemical structure. As a bestatin-type analog, it utilizes a 2-hydroxy-3-aminoamide functional array that bridges and interacts with the dual manganese centers of the MetAP2 active site[3]. While this confers high target affinity (IC50 ~0.12–0.15 µM)[1], the polarity and molecular weight of this array restrict passive intestinal absorption and promote rapid hepatic clearance. Consequently, researchers must administer A-357300 via frequent subcutaneous (s.c.) injections—typically 100 mg/kg twice daily—to maintain therapeutic plasma concentrations above the efficacy threshold[1].

Q2: What formulation strategies can improve the in vivo exposure and biodistribution of A-357300? A: Due to its poor water solubility, standard aqueous vehicles are insufficient. To overcome rapid clearance, researchers should utilize advanced delivery systems:

  • Lipid-Based Vehicles: Formulating the compound in a mixture of DMSO, PEG400, and Tween 80 can enhance solubility for s.c. or i.v. administration.

  • Polymersomes / Nanoparticles: Encapsulating MetAP2 inhibitors in polymeric nanoparticles or polymersomes protects the small molecule from rapid enzymatic degradation, extends circulation half-life, and improves specific biodistribution to tumor sites via the enhanced permeability and retention (EPR) effect[4].

  • Continuous Infusion: For mechanistic studies requiring steady-state plasma levels without formulation artifacts, implantable osmotic pumps (e.g., ALZET pumps) are recommended over bolus dosing.

Q3: If my pharmacokinetic (PK) data shows low plasma levels, how can I validate that A-357300 is actually engaging its target in vivo? A: You must implement a self-validating pharmacodynamic (PD) readout using the GAPDH Biomarker Assay . MetAP2 is responsible for removing the N-terminal initiator methionine from newly synthesized proteins[5]. When A-357300 successfully blocks MetAP2, its specific substrate, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), accumulates as an unprocessed variant containing the retained methionine[2]. By isolating circulating white blood cells (WBCs) and analyzing them via Isoelectric Focusing (IEF), you can directly correlate target inhibition with tumor suppression, independent of transient plasma PK fluctuations[2].

Experimental Protocols

Protocol A: In Vivo Pharmacokinetic (PK) Evaluation Workflow

To accurately assess the clearance and bioavailability of your A-357300 formulation, follow this standardized LC-MS/MS workflow.

PK_Workflow Formulation Formulation (e.g., Polymersomes) Dosing In Vivo Dosing (SC or IV) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Time-course Extraction Plasma Extraction & Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analyze

Fig 2: Step-by-step workflow for evaluating the in vivo pharmacokinetics of A-357300.

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve A-357300 in 5% DMSO, 40% PEG400, and 55% Saline (or utilize your custom polymersome suspension[4]). Ensure complete dissolution via sonication.

  • Administration: Dose CD-1 or nude mice either intravenously (i.v.) at 10 mg/kg or subcutaneously (s.c.) at 100 mg/kg[1].

  • Serial Blood Sampling: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing an internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer coupled with an HPLC system. Calculate the Area Under the Curve (AUC), clearance (CL), and bioavailability (F%).

Protocol B: GAPDH Biomarker Validation Assay

This protocol establishes causality between your dosing regimen and MetAP2 inhibition in vivo[2].

Step-by-Step Methodology:

  • WBC Isolation: Harvest whole blood from A-357300-treated mice (e.g., day 4 of dosing)[2]. Lyse red blood cells using ACK lysis buffer and pellet the remaining mononuclear white blood cells (WBCs).

  • Cell Lysis: Resuspend the WBC pellet in a urea-based IEF lysis buffer (8M urea, 4% CHAPS, 40 mM Tris) supplemented with protease inhibitors.

  • Isoelectric Focusing (IEF): Load 20 µg of total protein onto a customized IEF gel (pH range 7–9). Apply a stepwise voltage gradient to separate the native GAPDH from the unprocessed N-terminal methionine GAPDH variant (which exhibits a distinct isoelectric point)[2].

  • Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-GAPDH primary antibody.

  • Densitometry: Quantify the bottom band (unprocessed variant) as a percentage of total GAPDH. An accumulation of >30% unprocessed GAPDH indicates robust in vivo MetAP2 inhibition[2].

Quantitative Data Summary

The following table summarizes the comparative pharmacokinetic and efficacy parameters of A-357300 against other MetAP2 inhibitors to guide your experimental design and expectations.

Compound ClassRepresentative AgentMetAP2 IC50Primary In Vivo RouteOral Bioavailability (F%)Efficacy / Xenograft Models
Bestatin-type A-3573000.12 - 0.15 µMSubcutaneous (s.c.)Poor (<10%)Neuroblastoma, Fibrosarcoma[1]
Fumagillin Analog TNP-470IrreversibleSubcutaneous (s.c.)PoorBroad spectrum (high neurotoxicity)[4]
Aryl Sulfonamide A-800141~20 nMOral (p.o.)HighB-cell lymphoma, Colon carcinoma[6]

References

  • Wang, J., et al. "Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2." Cancer Research, AACR Journals. URL: [Link]

  • Wang, J., et al. "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Sengupta, S., et al. "MetAP-2 inhibitor polymersomes for therapeutic administration." U.S. Patent US8865151B2.

Sources

Optimization

Technical Support Center: Overcoming Permeability Barriers for A-357300 in Solid Tumor Models

Executive Summary A-357300 is a rationally designed, reversible bestatin-type inhibitor of Methionine Aminopeptidase-2 (MetAP2). With an IC50 of 0.12 µM, it effectively induces cytostasis via G1 cell cycle arrest and dem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

A-357300 is a rationally designed, reversible bestatin-type inhibitor of Methionine Aminopeptidase-2 (MetAP2). With an IC50 of 0.12 µM, it effectively induces cytostasis via G1 cell cycle arrest and demonstrates potent anti-angiogenic properties (1)[1]. However, translating this potency into 3D solid tumor models (such as neuroblastoma or fibrosarcoma xenografts) often presents significant pharmacokinetic challenges. This guide provides drug development professionals with mechanistic troubleshooting, formulation strategies, and self-validating protocols to optimize the intracellular delivery of A-357300.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does A-357300 exhibit high potency in 2D endothelial cell assays but significantly reduced intracellular accumulation in 3D solid tumor models? A: The discrepancy is driven by two primary physiological barriers:

  • High Plasma Protein Binding: A-357300 exhibits significant binding affinity to Human Serum Albumin (HSA). In physiological media containing 10% FBS or in vivo, this sequestration drastically reduces the free fraction of the drug, limiting the effective concentration available to cross the cell membrane (2)[2].

  • Tumor Microenvironment (TME) Resistance: Solid tumors, such as the HT-1080 fibrosarcoma or CHP-134 neuroblastoma models (3)[3], possess high interstitial fluid pressure (IFP) and a dense extracellular matrix (ECM). These physical barriers restrict the passive diffusion of small hydrophobic molecules.

Q2: My Caco-2 and MDR-MDCK assays show acceptable baseline permeability. Why is xenograft efficacy still inconsistent? A: Standard Caco-2 and MDR-MDCK monolayers are excellent for assessing gastrointestinal absorption and baseline efflux ratios (4)[4], but they fail to model the 3D architecture of a solid tumor. The lack of an ECM and functional vascular networks in 2D models overpredicts the true penetration depth. To accurately predict in vivo efficacy, you must bridge this gap using 3D Multicellular Tumor Spheroids (MCTS) which accurately mimic the dense ECM.

Q3: How can we overcome the high protein binding and poor tumor penetration of A-357300? A: Formulation into nanocarriers, specifically PEGylated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes, is a highly effective strategy. The PEG corona sterically shields the hydrophobic core from HSA binding, while the nanoscale size (100-150 nm) exploits the Enhanced Permeability and Retention (EPR) effect to accumulate in the leaky vasculature of solid tumors, facilitating endocytosis-mediated cellular entry.

Part 2: Quantitative Data Synthesis

To guide your formulation strategy, the following table synthesizes the expected permeability and pharmacokinetic profiles of A-357300 across different delivery modalities based on preclinical optimization principles.

Formulation StrategyHSA Binding (%)3D Spheroid Penetration DepthIntracellular MetAP2 InhibitionPrimary Uptake Mechanism
Free A-357300 >95% (High)< 50 µm (Surface restricted)Low (due to low free fraction)Passive Diffusion
Liposomal A-357300 < 15% (Low)~ 100 µmModerate to HighMembrane Fusion / Endocytosis
PLGA-PEG Nanoparticles < 5% (Minimal)> 150 µm (Deep core penetration)Very HighReceptor-Mediated Endocytosis

Part 3: Mandatory Visualization

PermeabilityPathway FreeDrug A-357300 (Free Drug) Formulation PLGA-PEG Nanocarrier FreeDrug->Formulation Encapsulation HSABinding Albumin (HSA) Binding (Sequestration) FreeDrug->HSABinding High Affinity (Reduces Free Fraction) TME Solid Tumor Microenvironment (High IFP, Dense ECM) FreeDrug->TME Poor Penetration Formulation->TME EPR Effect & Steric Shielding MetAP2 Intracellular MetAP2 Inhibition TME->MetAP2 Endocytosis / Enhanced Uptake Outcome G1 Cell Cycle Arrest & Tumor Suppression MetAP2->Outcome Catalytic Blockade

Workflow of A-357300 permeability enhancement and MetAP2-mediated tumor suppression.

Part 4: Self-Validating Experimental Protocol

Methodology: 3D Spheroid Penetration Assay for Formulated A-357300 This protocol outlines the precise steps to evaluate the permeability of A-357300 formulations in an HT-1080 fibrosarcoma 3D model.

Step 1: Spheroid Generation

  • Action: Seed HT-1080 cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 1,000 x g for 10 minutes and incubate for 72 hours until compact spheroids (~300 µm diameter) form.

  • Causality: Centrifugation forces cell-cell contact, accelerating the secretion of endogenous ECM proteins, which is critical for replicating the physical barriers of a solid tumor.

Step 2: Compound Dosing

  • Action: Treat spheroids with 1 µM of Free A-357300 or PLGA-PEG-A-357300 in media containing 10% FBS for 24 hours.

  • Causality: The inclusion of 10% FBS is non-negotiable. It introduces albumin into the assay, providing a realistic stress-test for the formulation's ability to prevent HSA-mediated drug sequestration.

Step 3: Washing and Dissociation (Validation Checkpoint)

  • Action: Transfer spheroids to microcentrifuge tubes. Wash 3x with ice-cold PBS. Dissociate using TrypLE Express for 15 minutes at 37°C, then neutralize.

  • Causality: Ice-cold PBS rapidly halts active ATP-dependent efflux pumps and removes surface-bound, non-internalized drug.

  • Self-Validation System: Retain the final PBS wash and analyze it via LC-MS/MS. If A-357300 is detected in the final wash, the washing protocol is insufficient, and subsequent intracellular readings will be falsely elevated.

Step 4: Lysis and LC-MS/MS Quantification

  • Action: Lyse the dissociated cells using RIPA buffer. Spike the lysate with a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar MetAP2 inhibitor like TNP-470). Perform liquid-liquid extraction using ethyl acetate.

  • Causality: The internal standard corrects for any loss of A-357300 during the extraction process, ensuring absolute quantitative accuracy.

  • Self-Validation System: Run a BCA Protein Assay on a fraction of the lysate. Normalize the LC-MS/MS drug concentration to total protein content (ng drug / mg protein). This ensures that variations in initial spheroid size or cell death do not skew the permeability data.

References

  • Title: Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models Source: PubMed (Clinical Cancer Research) URL: [Link]

  • Title: Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Nitroxoline-O-protected derivatives inhibit MetAP2 and activate ATF4 through mTORC1 to inhibit cancer cell growth Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Off-Target Protease Inhibition in A-357300 Experiments

Welcome to the MetAP2 Inhibitor Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with A-357300, a rationally designed, reversible inhibitor of Methionine Aminope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the MetAP2 Inhibitor Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with A-357300, a rationally designed, reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2). While A-357300 is a potent tool for studying angiogenesis and tumor suppression, its structural properties can lead to off-target protease inhibition, confounding experimental readouts.

This guide provides mechanistic insights, quantitative comparisons, and self-validating protocols to ensure the scientific integrity of your MetAP2 assays.

Quantitative Comparison of MetAP2 Inhibitors

To contextualize A-357300's behavior, it is critical to compare its properties against other standard MetAP2 inhibitors. The structural class directly dictates the off-target liability.

InhibitorChemical ClassBinding MechanismMetAP2 IC₅₀Off-Target Liability
A-357300 Bestatin-derivativeReversible; oxygen bridge coordinates both Mn²⁺ ions[1]~110 nM[2]Moderate (Cross-reacts with other metalloproteases at >1 µM)[1]
TNP-470 Fumagillin-analogIrreversible; covalently alkylates His231[1]< 1 nMLow (Highly specific, but causes systemic neurotoxicity in vivo)
A-800141 Aryl sulfonamideReversible; coordinates a single Mn²⁺ ion[1]~10 nMVery Low (High specificity for MetAP2 active site)[1]
Frequently Asked Questions (FAQs)

Q: Why does A-357300 exhibit off-target protease inhibition compared to TNP-470 or aryl sulfonamides? A: The causality lies in the compound's chemical scaffold. A-357300 utilizes a bestatin-type scaffold featuring a 2-hydroxy-3-amino amide functional array[1]. Crystallographic data reveals that this array interacts with the MetAP2 active site by bridging both manganese (Mn²⁺) centers[1]. Because this binuclear metal center is a conserved structural motif across many metalloproteases (such as Aminopeptidase N and MetAP1), A-357300 can bind these off-target enzymes, making it less specific than desired[1]. In contrast, newer aryl sulfonamides (like A-800141) coordinate only one Mn²⁺ ion, drastically reducing cross-reactivity[1].

Q: How can I distinguish MetAP2-specific cytostasis from off-target cytotoxicity in my cell assays? A: True MetAP2 inhibition induces cytostasis—specifically, cell cycle arrest at the G1 phase—rather than acute apoptosis[3]. If your cell lines exhibit rapid cell death, membrane rupture, or broad-spectrum cleavage inhibition, you are likely observing off-target metalloprotease toxicity. To isolate MetAP2 activity, you must pivot from broad phenotypic readouts to specific downstream biomarkers, such as the accumulation of unprocessed N-terminal methionine on GAPDH[1].

Q: My cell lysates show broad aminopeptidase inhibition. How can I optimize the A-357300 dose? A: A-357300 has an IC₅₀ of approximately 110 nM for MetAP2[2]. We recommend keeping in vitro cellular dosing well below 1 µM. Exceeding this threshold saturates the MetAP2 active site and forces the compound into the lower-affinity pockets of off-target proteases.

Mechanistic & Troubleshooting Workflows

G A357300 A-357300 (Bestatin-Type Scaffold) Mech1 2-Hydroxy-3-amino amide bridges both Mn2+ ions A357300->Mech1 Mech2 Shared metalloprotease binding motifs A357300->Mech2 MetAP2 MetAP2 (On-Target) Binuclear Mn2+ Center Pheno1 Cytostasis (G1 Arrest) Anti-angiogenesis MetAP2->Pheno1 OffTarget Off-Target Proteases (e.g., APN, MetAP1) Pheno2 Non-specific Cytotoxicity Confounding Readouts OffTarget->Pheno2 Mech1->MetAP2 Mech2->OffTarget

Mechanistic divergence of A-357300 leading to on-target efficacy versus off-target toxicity.

Troubleshooting Guide: Resolving Non-Specific Toxicity

If you observe unexpected cell death or broad protease inhibition, follow this logical decision tree to rescue your experiment.

Workflow Start Observe Non-Specific Protease Inhibition Step1 Titrate A-357300 (Keep < 1 µM) Start->Step1 Check1 Does toxicity persist? Step1->Check1 PathYes Assess MetAP1 / APN Activity (Cleavage Assay) Check1->PathYes Yes PathNo Proceed with MetAP2 Specific Readouts Check1->PathNo No Step2 Switch to Aryl Sulfonamide (e.g., A-800141) PathYes->Step2 Step3 Monitor GAPDH Biomarker PathNo->Step3 Step2->Step3

Decision tree for troubleshooting off-target protease inhibition in A-357300 assays.

Experimental Methodologies
Protocol: Self-Validating Assay for MetAP2-Specific Inhibition (Met-GAPDH Immunoblot)

Causality: MetAP2 uniquely removes the initiator methionine from specific nascent proteins, including GAPDH[1]. By immunoblotting for the unprocessed variant (Met-GAPDH), you directly measure intracellular MetAP2 blockade. Because off-target proteases do not process the N-terminus of GAPDH, this readout completely bypasses the phenotypic noise of off-target cytotoxicity.

Self-Validation: This protocol is designed as a closed, self-validating system. TNP-470 is used as an absolute positive control for MetAP2 inhibition. If A-357300 induces cell death but fails to induce Met-GAPDH accumulation relative to the TNP-470 control, the observed toxicity is definitively driven by off-target protease inhibition.

Step-by-Step Methodology:

  • Cell Treatment & Lysis:

    • Seed HT-1080 fibrosarcoma cells (a highly MetAP2-sensitive line[3]) at 1×105 cells/well in a 6-well plate.

    • Treat cells with a titration of A-357300 (0.1 µM, 0.5 µM, 1.0 µM).

    • Critical Controls: Include a Vehicle (DMSO) negative control and TNP-470 (10 nM) as a positive control.

    • Incubate for 24 hours. Lyse cells in RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail. Note: Exclude EDTA from the lysis buffer to preserve the binuclear metal centers of any extracted metalloproteases.

  • Protein Resolution:

    • Quantify protein concentration and load 20 µg of total protein per lane onto a 12% SDS-PAGE gel.

    • Causality Check: Ensure complete reduction of the samples (using 50 mM DTT) and boil for 5 minutes. Incomplete reduction allows GAPDH multimerization, which will obscure the slight molecular weight shift of the Met-variant.

  • Immunoblotting & Detection:

    • Transfer proteins to a PVDF membrane.

    • Probe the primary blot with a custom antibody specific to the N-terminal methionine-retained variant of GAPDH (Met-GAPDH)[1].

    • Probe a parallel blot with total GAPDH and β -actin antibodies to ensure equal loading and to verify that off-target toxicity hasn't globally degraded the cellular proteome.

  • Data Interpretation:

    • If Met-GAPDH accumulates dose-dependently without acute cell death, you have successfully isolated the MetAP2-specific cytostatic effect.

    • If global protein degradation is observed alongside a lack of Met-GAPDH, A-357300 is acting via off-target mechanisms. In this scenario, switch to a highly selective aryl sulfonamide inhibitor (e.g., A-800141)[1].

Sources

Optimization

refining Western blot protocols for A-357300 treated cell lysates

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique biochemical challenges researchers face when analyzing cell lysates treated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique biochemical challenges researchers face when analyzing cell lysates treated with A-357300 , a rationally designed, reversible Methionine Aminopeptidase-2 (MetAP2) inhibitor[1].

Standard Western blotting protocols often fail to capture the mechanistic nuances of MetAP2 inhibition. This guide provides field-proven troubleshooting strategies, causal explanations for anomalous data, and self-validating protocols to ensure absolute scientific rigor in your assays.

Part 1: Troubleshooting FAQs & Causality Guide

Issue 1: "I treated my cells with A-357300, but I don't see any change in GAPDH molecular weight on my standard SDS-PAGE. Is the drug inactive?"

The Causality: Your drug is likely active, but your resolution method is incorrect. MetAP2 catalyzes the removal of the N-terminal initiator methionine from nascent proteins[2]. When A-357300 inhibits MetAP2, specific substrates like GAPDH retain this methionine[2]. The retention of a single methionine adds only ~131 Daltons to the protein's mass. Standard 1D SDS-PAGE cannot resolve a 131 Da difference on a ~36 kDa protein.

The Solution: You must shift from mass-based separation to charge-based separation. The retained N-terminal methionine alters the net charge (isoelectric point, pI) of GAPDH. By utilizing 1D Isoelectric Focusing (IEF) followed by Western Blotting , the unprocessed GAPDH variant will migrate to a lower isoelectric point, appearing as a distinct, slower-migrating lower band[2].

Issue 2: "My A-357300 treated HT-1080 cells show clear G1 cell cycle arrest, but my Western blot for phospho-p53 (Ser15) is completely blank. Why?"

The Causality: Researchers often assume that p53-mediated G1 arrest is universally driven by DNA damage pathways (e.g., ATM/ATR kinases), which phosphorylate p53 at Serine 15. However, MetAP2 inhibitors like A-357300 and TNP-470 induce p53 and its downstream target p21WAF1/CIP1 without serine phosphorylation[3].

The Solution: Stop probing for phospho-p53. Instead, probe for Total p53 and Total p21 . You will observe a rapid upregulation of total p53 protein within 3 hours of A-357300 exposure, followed by p21 accumulation, which drives the cytostatic G1 arrest[3].

Part 2: Quantitative Data Profile

To optimize your experimental design, reference the following quantitative parameters associated with A-357300 treatment:

ParameterValueExperimental Implication for Western Blotting
A-357300 IC50 (MetAP2) 0.12 µMRequires low micromolar dosing (typically 1-10 µM in vitro) to ensure complete target engagement in lysates.
GAPDH Mass Shift +131 DaInvisible on standard SDS-PAGE; mandates IEF or 2D-gel electrophoresis.
GAPDH pI Shift Shift to lower pIUnprocessed variant resolves as a distinct band below the wild-type GAPDH on an IEF gel.
Time to p53 Induction < 3 hoursEarly cell harvesting (< 3h) is critical to capture the initial upstream signaling cascade.

Part 3: Validated Protocol – 1D IEF-Western Blot for GAPDH Variants

To detect the GAPDH biomarker, you must use a self-validating IEF protocol. This method preserves the native charge of the proteins while allowing downstream immunodetection.

Step 1: Denaturing, Non-Ionic Cell Lysis

  • Action: Lyse A-357300 treated cells in IEF Lysis Buffer (8M Urea, 2% CHAPS, 50 mM DTT, 0.2% Carrier Ampholytes pH 3-10).

  • Causality: You must strictly avoid SDS or RIPA buffers. SDS is highly negatively charged and will uniformly coat your proteins, completely masking the subtle pI shift caused by the retained N-terminal methionine. Urea and CHAPS denature the protein while maintaining its native isoelectric charge.

Step 2: 1D Isoelectric Focusing

  • Action: Load 20-30 µg of protein onto a pre-cast pH 3-10 IEF slab gel (or IPG strip). Run the focusing protocol according to the manufacturer's voltage step-up guidelines (typically reaching 2000V+ over several hours).

Step 3: SDS Equilibration (Critical Step)

  • Action: Carefully remove the IEF gel and incubate it in 1x SDS-PAGE Running Buffer containing 20% ethanol for 10-15 minutes with gentle rocking.

  • Causality: IEF gels separate proteins by neutral charge at their pI. To transfer these proteins to a PVDF membrane using standard electrophoretic transfer, you must re-introduce a uniform negative charge. The SDS bath coats the focused proteins, enabling them to migrate toward the anode during transfer.

Step 4: Transfer and Immunoblotting

  • Action: Transfer to a PVDF membrane using standard Towbin buffer (25mM Tris, 192mM Glycine, 20% Methanol) at 100V for 1 hour. Block and probe with a high-affinity anti-GAPDH primary antibody.

  • Validation Checkpoint: Quantify the densitometry of the bands. The combined signal of the processed (upper) and unprocessed (lower) GAPDH bands in the A-357300 lane must equal the single processed GAPDH band in your vehicle-control lane. This validates equal loading and confirms that the appearance of the lower band is due to specific MetAP2 inhibition, not generalized protein degradation.

Part 4: Mechanistic Pathway Visualizations

Understanding the specific pathways altered by A-357300 is essential for selecting the correct downstream targets for your blots.

GAPDH_Biomarker A357300 A-357300 (MetAP2 Inhibitor) MetAP2 MetAP2 Enzyme (Active) A357300->MetAP2 Reversible Inhibition Nascent Nascent GAPDH (N-term Met Retained) MetAP2->Nascent Cleaves N-term Met Processed Processed GAPDH (Normal pI) Nascent->Processed Normal Processing Unprocessed Unprocessed GAPDH Variant (Shifted pI) Nascent->Unprocessed A-357300 Blockade

Fig 1. Mechanism of A-357300-mediated MetAP2 inhibition leading to the unprocessed GAPDH variant.

p53_Signaling MetAP2_Inh MetAP2 Inhibition (A-357300) p53_Total Total p53 Accumulation (No Ser15 Phosphorylation) MetAP2_Inh->p53_Total Rapid Induction (<3h) p21_mRNA p21WAF1/CIP1 mRNA Upregulation p53_Total->p21_mRNA Transcriptional Activation p21_Prot p21 Protein Expression p21_mRNA->p21_Prot Translation G1_Arrest G1 Cell Cycle Arrest (Cytostasis) p21_Prot->G1_Arrest CDK Inhibition

Fig 2. Non-canonical p53/p21 signaling axis driving G1 cell cycle arrest upon MetAP2 inhibition.

References

  • Wang, J., et al. "Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2." Cancer Research, 2003. 1

  • Wang, J., et al. "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor." Proceedings of the National Academy of Sciences (PNAS), 2008. 2

  • Lou, P., et al. "MetAP2 inhibitors induce p53 in HT-1080 fibrosarcoma cells." Cancer Research, 2004.3

Sources

Troubleshooting

mitigating A-357300 cytotoxicity in nonendothelial primary cells

Welcome to the Technical Support Center for A-357300. As application scientists, we frequently encounter researchers who observe unexpected cell death when applying Methionine Aminopeptidase-2 (MetAP2) inhibitors to prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for A-357300. As application scientists, we frequently encounter researchers who observe unexpected cell death when applying Methionine Aminopeptidase-2 (MetAP2) inhibitors to primary cell cultures. This guide is designed to deconstruct the mechanistic reality of A-357300, troubleshoot common experimental artifacts, and provide self-validating workflows to ensure your data is robust and reproducible.

Mechanistic Grounding: Why A-357300 Should Not Be Cytotoxic

To troubleshoot A-357300, we must first understand its causality. A-357300 is a rationally designed, reversible inhibitor of MetAP2[1]. MetAP2 uniquely catalyzes the removal of the N-terminal initiator methionine from a specific subset of nascent proteins[2].

When A-357300 engages MetAP2, it causes hypophosphorylation of the retinoblastoma (Rb) protein and a reduction in cyclin A, which culminates in G1 cell cycle arrest (cytostasis) [1]. Crucially, this cytostatic effect is highly selective for endothelial cells (e.g., HMVECs) and specific tumor lineages (e.g., HT-1080 fibrosarcoma, neuroblastoma)[1][3].

Nonendothelial primary cells (e.g., fibroblasts, epithelial cells, smooth muscle cells) are inherently resistant to MetAP2 inhibition. They do not undergo cytostasis, nor do they undergo apoptosis at standard therapeutic concentrations[1][2]. Therefore, if you are observing cytotoxicity in nonendothelial primary cells, you are likely measuring an experimental artifact rather than an on-target drug effect.

Troubleshooting FAQs: Diagnosing Artifactual Cytotoxicity

Q1: I am observing significant cell death in primary human fibroblasts treated with 50 µM A-357300. Is this expected? A1: No. A-357300 induces cytostasis, not cytotoxicity, and nonendothelial primary cells should be unaffected[1]. The cell death you are observing is an off-target artifact driven by supratherapeutic dosing. The IC50 for cellular MetAP2 inhibition and proliferation arrest is approximately 0.15 µM[1]. Doses exceeding 10 µM often introduce non-specific physical stress or solvent toxicity. Action: Titrate your dose down to the 0.1–1.0 µM range to isolate on-target MetAP2 effects.

Q2: My CellTiter-Glo (ATP) and MTT assays show a 40% reduction in primary epithelial cell viability after 72 hours of A-357300 treatment. Does this mean the compound is cytotoxic? A2: Not necessarily. Metabolic assays like MTT or ATP-based luminescence do not differentiate between cell death (cytotoxicity) and a reduction in proliferation rate (cytostasis). Because A-357300 can cause G1 arrest in sensitive cell populations, the cell number simply stops increasing relative to the vehicle control[1]. Action: To confirm true cytotoxicity, you must measure membrane integrity using a Lactate Dehydrogenase (LDH) release assay or apoptosis via Caspase-3 cleavage[1].

Q3: I am using 10 µM A-357300, but my primary cells are detaching and dying. My LDH assay confirms cell death. What is going wrong? A3: If true cytotoxicity is confirmed at a reasonable dose, the most common culprit is vehicle toxicity. A-357300 is highly hydrophobic and is typically reconstituted in DMSO[4]. Primary cells are acutely sensitive to DMSO concentrations above 0.1% (v/v). If your stock solution is too dilute (e.g., 1 mM), achieving a 10 µM final concentration requires 1% DMSO, which will independently lyse primary cells. Action: Prepare a highly concentrated stock (e.g., 10-20 mM in anhydrous DMSO) to ensure the final in-well DMSO concentration remains ≤0.1%[4].

Data Presentation: Expected vs. Artifactual Responses

To help you interpret your assay readouts, summarize your quantitative data against the established mechanistic baselines below.

Table 1: Differentiating On-Target MetAP2 Effects from Experimental Artifacts

ParameterOn-Target MetAP2 Inhibition (Endothelial/Tumor)Expected Nonendothelial Primary Cell ResponseArtifactual Response (Toxicity/Error)
Primary Mechanism G1 Cell Cycle Arrest (Cytostasis)Unaffected (Normal Proliferation)Membrane Rupture / Non-specific Apoptosis
LDH Release Baseline (No release)Baseline (No release)Elevated (>20% above control)
Caspase-3 Cleavage NegativeNegativePositive
Metabolic Assay (MTT) Reduced signal (due to fewer cells)Normal signalSeverely reduced signal
Rb Protein Status HypophosphorylatedNormal phosphorylationDegraded / Non-specific loss

Diagnostic Workflow

TroubleshootingWorkflow Start Observation: Cytotoxicity in Nonendothelial Primary Cells CheckDose Is A-357300 Dose > 10 µM? Start->CheckDose ActionDose Action: Reduce Dose. Target IC50 is ~0.15 µM. Avoid off-target effects. CheckDose->ActionDose Yes CheckDMSO Is Final DMSO Concentration > 0.1%? CheckDose->CheckDMSO No ActionDMSO Action: Use 10-20 mM Stock. Primary cells are highly sensitive to DMSO lysis. CheckDMSO->ActionDMSO Yes CheckAssay Which Viability Assay is Being Used? CheckDMSO->CheckAssay No AssayMetabolic Metabolic / ATP (e.g., MTT, CellTiter-Glo) CheckAssay->AssayMetabolic AssayLysis Membrane Integrity (e.g., LDH Release) CheckAssay->AssayLysis ActionMetabolic Action: Switch to LDH. Metabolic assays misreport G1 cytostasis as cell death. AssayMetabolic->ActionMetabolic ActionLysis Action: Verify Compound Purity. Assess for precipitation or batch contamination. AssayLysis->ActionLysis

Troubleshooting workflow for resolving artifactual A-357300 cytotoxicity in primary cells.

Self-Validating Protocol: Multiplexed Assessment of A-357300 Activity

To ensure your experimental design is self-validating, you must simultaneously measure target engagement, cytostasis, and cytotoxicity. This ensures that a lack of cell death is not misinterpreted as a failed drug treatment, and any observed cell death is properly attributed.

Step 1: Compound Preparation and Vehicle Matching

  • Reconstitute A-357300 in anhydrous DMSO to a stock concentration of 10 mM or 20 mM[4].

  • Prepare working dilutions directly in pre-warmed culture media.

  • Critical: Ensure the final DMSO concentration is strictly normalized to ≤0.1% across all wells, including the vehicle control, to prevent solvent-induced lysis.

Step 2: Cell Seeding and Treatment

  • Seed your nonendothelial primary cells (e.g., human fibroblasts) and a positive control line known to be sensitive to MetAP2 inhibition (e.g., HMVECs or HT-1080 cells) at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treat with a dose-response gradient of A-357300 (0.01 µM to 10 µM) and a vehicle-only control.

Step 3: Multiplexed Readout (72 Hours Post-Treatment)

  • Cytotoxicity (LDH Release): Transfer 50 µL of supernatant from each well to a new plate. Add LDH reaction mix and measure absorbance. A lack of LDH release confirms the absence of true cytotoxicity[1].

  • Cytostasis (Cell Cycle Arrest): Add BrdU or EdU to the remaining culture for the final 4 hours of the assay. Fix and stain to measure S-phase entry. A reduction in incorporation indicates G1 arrest.

Step 4: Target Engagement Validation (Western Blot)

  • To prove the compound is active inside the cell (even if the primary cells do not die), lyse a parallel 6-well plate treated with the same doses.

  • Perform a Western blot for the Rb protein. The presence of hypophosphorylated Rb in the positive control line confirms on-target MetAP2 inhibition[1]. If your primary cells show normal Rb phosphorylation, it validates their inherent resistance to the compound.

References

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 | Cancer Research (AACR Journals) | 1

  • Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models | Clinical Cancer Research (PubMed) | 3

  • TP-004 | MetAP2 Inhibitor | MedChemExpress | 4

  • MetAP2 inhibitors induce p53 in HT-1080 fibrosarcoma cells | Cancer Research (AACR Journals) |2

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: Covalent Alkylation vs. Metal Chelation

MetAP2 Inhibition in Oncology: A Comparative Guide to A-357300 and TNP-470 Methionine aminopeptidase-2 (MetAP2) is a critical intracellular metalloenzyme responsible for the co-translational removal of the N-terminal ini...

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Author: BenchChem Technical Support Team. Date: April 2026

MetAP2 Inhibition in Oncology: A Comparative Guide to A-357300 and TNP-470

Methionine aminopeptidase-2 (MetAP2) is a critical intracellular metalloenzyme responsible for the co-translational removal of the N-terminal initiator methionine from nascent proteins. Because MetAP2 plays a pivotal role in endothelial cell proliferation and tumor growth, it has emerged as a highly validated target for anti-angiogenic and oncological therapies[1].

For years, research into MetAP2 inhibition was dominated by TNP-470, a potent but irreversibly reactive natural product analog. However, the clinical translation of TNP-470 was severely bottlenecked by its short half-life and dose-limiting neurotoxicity[2]. This drove the rational design of A-357300, a reversible, bestatin-type inhibitor engineered to decouple MetAP2 efficacy from off-target toxicity[2]. This guide provides an objective, data-driven comparison of these two compounds to assist researchers in selecting the appropriate tool for their preclinical workflows.

To understand the divergent in vivo profiles of TNP-470 and A-357300, one must examine their distinct mechanisms of target engagement at the molecular level.

  • TNP-470 (Irreversible): A synthetic analog of the natural product fumagillin, TNP-470 inhibits MetAP2 by forming a covalent adduct. Its reactive epoxide ring permanently alkylates the His231 residue within the enzyme's active site[2]. While this results in extreme potency, the reactive nature of the epoxide contributes to off-target protein alkylation, leading to the severe neurotoxicity observed in clinical trials[2].

  • A-357300 (Reversible): Designed via structure-based drug design, A-357300 is a highly specific, reversible inhibitor[3]. Instead of relying on covalent modification, its 2-hydroxy-3-aminoamide functional group directly chelates the bi-nuclear manganese (Mn2+) metal ions in the MetAP2 active site[2]. This reversible binding achieves profound cytostasis and tumor suppression without the systemic toxicity inherent to reactive epoxides[2].

Both compounds ultimately converge on the same downstream signaling cascade: the failure to process N-terminal methionine triggers p53 stabilization, upregulates p21WAF1/CIP1, and forces susceptible endothelial and tumor cells into G1 cell cycle arrest[4][5].

MetAP2_Pathway TNP470 TNP-470 (Irreversible/Covalent) MetAP2 MetAP2 Enzyme (Active Mn2+ Center) TNP470->MetAP2 Alkylates His231 A357300 A-357300 (Reversible/Metal-chelating) A357300->MetAP2 Binds Mn2+ ions N_Met N-Terminal Methionine Processing Blockade MetAP2->N_Met Inhibits Catalysis GAPDH Unprocessed GAPDH (Biomarker) N_Met->GAPDH Accumulates p53 p53 Stabilization N_Met->p53 Triggers p21 p21WAF1/CIP1 Upregulation p53->p21 Activates G1 G1 Cell Cycle Arrest (Cytostasis) p21->G1 Induces Angio Inhibition of Angiogenesis & Tumor Suppression G1->Angio Results in

Figure 1: MetAP2 inhibition pathway by TNP-470 and A-357300 leading to G1 arrest and tumor suppression.

Quantitative Efficacy & Selectivity Comparison

When selecting between these inhibitors, researchers must balance absolute potency against selectivity and in vivo stability. The table below summarizes the core biochemical parameters of both compounds.

ParameterTNP-470A-357300
MetAP2 IC₅₀ 0.008 µM (8 nM)[4]0.12 µM (120 nM)[3]
MetAP1 IC₅₀ > 10 µM[4]57 µM[4]
Binding Mode Irreversible (Covalent Epoxide Alkylation)[2]Reversible (Mn2+ Chelation)[2]
In Vivo Half-Life Extremely short (2–6 minutes in humans)[2]Stable enough for sustained preclinical dosing[2]
Toxicity Profile High (Dose-limiting neurotoxicity)[2]Low (Wide therapeutic index)[6]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, assays measuring MetAP2 inhibition must isolate on-target catalytic blockade from generic cytotoxicity. The following protocols are designed as self-validating systems to prove causality.

Protocol A: Target Engagement Validation via GAPDH Isoelectric Focusing (IEF)

Purpose: To prove that the inhibitor is actively blocking MetAP2 inside the cell, rather than simply causing cell death. Unprocessed GAPDH (retaining its N-terminal methionine) serves as a direct, mechanistic biomarker[4].

  • Cell Culture & Treatment: Seed bEND3 (mouse endothelioma) or HT-1080 (human fibrosarcoma) cells. Treat with a dose titration of TNP-470 (0.1–10 nM) or A-357300 (10–1000 nM) for 48 hours.

    • Causality: A broad titration establishes a dose-dependent relationship between drug concentration and biomarker accumulation, confirming target specificity.

  • Protein Extraction: Lyse cells in a urea-based denaturing buffer (e.g., 8M Urea, 4% CHAPS).

    • Causality: Urea denatures the proteins without altering their inherent charge, which is critical for the subsequent isoelectric focusing step.

  • Isoelectric Focusing (IEF): Resolve the lysates on pH 3–10 IEF gels.

    • Causality: The retention of the N-terminal methionine alters the isoelectric point (pI) of GAPDH. IEF physically separates the mature (processed) GAPDH from the unprocessed variant. This is a self-validating step: if the drug is merely toxic, total GAPDH drops; if the drug specifically inhibits MetAP2, a distinct shifted band of unprocessed GAPDH appears[4].

  • Immunoblotting: Transfer to a PVDF membrane and probe with an anti-GAPDH primary antibody. Quantify the ratio of the shifted band to total GAPDH using densitometry.

Protocol B: In Vivo Efficacy and Toxicity Profiling in Neuroblastoma Xenografts

Purpose: To evaluate the therapeutic index by measuring tumor suppression against systemic toxicity.

  • Model Establishment: Inject CHP-134 human neuroblastoma cells subcutaneously into the flanks of immunocompromised mice[6].

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into three cohorts: Vehicle, TNP-470 (30 mg/kg s.c., every other day), and A-357300 (100 mg/kg s.c., twice daily).

    • Causality: Because A-357300 is reversible, it requires more frequent dosing to maintain target coverage compared to the covalent TNP-470[4].

  • Phenotypic Monitoring (Self-Validation): Measure tumor volume to calculate the Treatment-to-Control (T/C) ratio. Simultaneously, monitor body weight daily and perform basic neurological assessments (e.g., gait, grip strength).

    • Causality: A successful experiment will show both drugs achieving a T/C ratio < 0.2 (potent tumor suppression). However, the self-validating toxicity control will reveal severe weight loss and neurological deficits in the TNP-470 cohort, while the A-357300 cohort remains phenotypically normal, proving the superior therapeutic index of the reversible inhibitor[2][6].

Conclusion

While TNP-470 remains a historically significant and highly potent tool compound for irreversible MetAP2 inhibition, its reactive nature confounds in vivo data with off-target toxicities. For researchers requiring a clean, translatable, and wide-therapeutic-index molecule for preclinical oncology or angiogenesis models, A-357300 provides a superior, rationally designed alternative that perfectly recapitulates MetAP2-driven tumor suppression without the associated neurotoxicity.

References

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 - aacrjournals.org. 2

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - pnas.org. 4

  • Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - nih.gov. 6

  • A-357300 | CAS#369358-07-6 | MetAP2 inhibitor - medkoo.com. 3

  • MetAP2 inhibitors induce p53 in HT-1080 fibrosarcoma cells - aacrjournals.org. 5

Sources

Comparative

Comparative Guide: Anti-Angiogenic Efficacy of A-357300 vs. Fumagillin

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Methionine Aminopeptidase 2 (MetAP2) Inhibition, Anti-Angiogenesis, and Tumor Cytostasis Executive Summary & Target Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Methionine Aminopeptidase 2 (MetAP2) Inhibition, Anti-Angiogenesis, and Tumor Cytostasis

Executive Summary & Target Rationale

Tumor vascularity is heavily correlated with aggressive disease phenotypes, making angiogenesis inhibitors a cornerstone of modern oncological strategies[1]. Methionine aminopeptidase 2 (MetAP2) is a critical intracellular metalloenzyme responsible for cleaving the initiator methionine from nascent peptides, a process essential for endothelial cell proliferation[2].

Historically, the natural product Fumagillin and its synthetic analog TNP-470 validated MetAP2 as a potent anti-angiogenic target[3]. However, their clinical utility was severely bottlenecked by irreversible covalent binding, which led to dose-limiting neurological toxicities[1].

A-357300 represents a paradigm shift: a rationally designed, bestatin-type reversible MetAP2 inhibitor[4]. By coordinating with active-site manganese ions rather than permanently alkylating the enzyme, A-357300 achieves potent tumor suppression and cytostasis without the severe toxicity profile of its irreversible predecessors[5]. This guide provides a head-to-head mechanistic and experimental comparison of these two distinct classes of MetAP2 inhibitors.

Mechanistic Divergence: Covalent vs. Reversible Inhibition

While both Fumagillin and A-357300 arrest endothelial and susceptible tumor cells in the G1 phase of the cell cycle, their molecular interactions with MetAP2 are fundamentally different[2].

  • Fumagillin / TNP-470 (Irreversible): Utilizes a highly reactive epoxide ring to covalently alkylate the His231 residue within the MetAP2 active site[3]. This permanent inactivation halts endothelial cell proliferation but contributes to off-target accumulation and systemic toxicity.

  • A-357300 (Reversible): Features a 2-hydroxy-3-aminoamide group that coordinates non-covalently with two Mn2+ ions in the MetAP2 active center, while its thioether side chain occupies the adjacent hydrophobic pocket (Tyr444)[5]. This reversible mechanism maintains a wide therapeutic index.

Pathway Visualization

G Fumagillin Fumagillin / TNP-470 (Epoxide-based) MechFum Irreversible Covalent Binding (Alkylates His231) Fumagillin->MechFum A357300 A-357300 (Bestatin-type) MechA35 Reversible Coordination (Binds two Mn2+ ions) A357300->MechA35 MetAP2 Methionine Aminopeptidase 2 (MetAP2) Inhibition MechFum->MetAP2 MechA35->MetAP2 Downstream1 Accumulation of Unprocessed Initiator Methionine MetAP2->Downstream1 Downstream2 GAPDH Variant Accumulation (In Vivo Biomarker) MetAP2->Downstream2 CellCycle Rb Hypophosphorylation & Cyclin A Reduction Downstream1->CellCycle G1Arrest G1 Phase Cell Cycle Arrest (Cytostasis) CellCycle->G1Arrest Angio Inhibition of Angiogenesis & Tumor Suppression G1Arrest->Angio

Fig 1. Mechanistic pathways of MetAP2 inhibition by Fumagillin and A-357300 leading to cytostasis.

Quantitative Performance Comparison

The following table synthesizes the pharmacological and experimental profiles of both compounds based on preclinical murine models and in vitro assays[2],[1],[6].

Pharmacological FeatureFumagillin / TNP-470A-357300
Chemical Class Natural product / Epoxide analogSynthetic bestatin-type derivative
Binding Kinetics Irreversible (Covalent)Reversible (Non-covalent)
Active Site Target His231 AlkylationDi-nuclear Mn2+ coordination
MetAP2 IC₅₀ Low nM range~0.12 - 0.15 μM
Cellular Mechanism Cytostasis (G1 Arrest)Cytostasis (G1 Arrest)
In Vivo Toxicity High (Dose-limiting neurotoxicity)Low (No overt toxicity at 50 mg/kg BID)
Pharmacodynamic Biomarker GAPDH variant accumulationGAPDH variant accumulation

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to help researchers troubleshoot and adapt these workflows.

Protocol A: Quantification of Intracellular MetAP2 Inhibition via ³⁵S-Methionine Pulse-Labeling
  • Causality & Rationale: MetAP2's primary function is to cleave the initiator methionine from newly synthesized proteins. By starving cells of unlabeled methionine and pulsing them with radioactive ³⁵S-methionine, we can directly quantify the accumulation of unprocessed initiator methionine. This serves as a direct, functional readout of intracellular MetAP2 blockade rather than just relying on downstream phenotypic changes[2],[7].

Step-by-Step Methodology:

  • Cell Culture: Seed HT-1080 human fibrosarcoma cells in T162 flasks until ~70% confluence is reached[7].

  • Inhibitor Treatment: Treat cells overnight (12-16 hours) with either A-357300 (0.1 μM to 10 μM dose-response) or Fumagillin (100 nM) as a positive control[7].

  • Metabolic Starvation: Aspirate standard media. Wash cells twice with PBS. Add methionine-free DMEM containing the respective inhibitors to halt endogenous methionine utilization.

  • Radio-Labeling Pulse: Introduce ~0.5 mCi of ³⁵S-methionine into the media. Incubate for exactly 4.5 hours at 37°C[7].

  • Lysis & Extraction: Wash cells twice with cold PBS to remove unincorporated isotope. Lyse cells using M-PER reagent. Centrifuge at 14,000 rpm for 30 minutes to isolate the soluble protein fraction[7].

  • Quantification (Self-Validation Step): Subject the lysates to Edman degradation or specific N-terminal cleavage assays. Quantify the released unprocessed initiator ³⁵S-methionine using a scintillation counter. Validation: A dose-dependent increase in radioactive signal directly correlates with MetAP2 target engagement[2].

Protocol B: In Vivo Anti-Angiogenic Efficacy in Neuroblastoma Xenografts
  • Causality & Rationale: Because MetAP2 inhibitors are cytostatic (causing G1 arrest) rather than cytotoxic (causing apoptosis), monotherapy often suppresses growth but may not eradicate tumors[4]. Combining A-357300 with a conventional cytotoxic alkylating agent like cyclophosphamide leverages a dual mechanism: A-357300 starves the tumor of neovasculature (extrinsic) while cyclophosphamide induces direct DNA damage (intrinsic), yielding synergistic tumor regression[1].

Step-by-Step Methodology:

  • Xenograft Establishment: Inject 1×107 CHP-134 neuroblastoma cells subcutaneously into the right flank of SCID-Beige mice[8].

  • Randomization: Once tumors reach a palpable volume of ~100 mm³, randomize mice into four cohorts: Vehicle, A-357300 monotherapy, Cyclophosphamide monotherapy, and Combination therapy.

  • Dosing Regimen:

    • Administer A-357300 at 50 mg/kg twice daily (BID) via oral gavage or IP injection (reconstituted in 0.2% hydroxypropyl methylcellulose, pH 8.3)[8].

    • Administer Cyclophosphamide at its maximal tolerated dose.

  • Monitoring: Measure tumor dimensions using digital calipers every 48 hours. Calculate volume using the formula V=(length×width2)/2 .

  • Endpoint Analysis (Self-Validation Step): Calculate the Treatment-to-Control (T/C) ratio at Day 24 and Day 48. Validation: A T/C ratio of <0.20 indicates profound anti-angiogenic efficacy. Extract tumor tissue post-mortem and perform Isoelectric Focusing (IEF)/Western blot for GAPDH variants. The presence of lower-pI GAPDH bands confirms in vivo target inhibition[4].

Conclusion & Future Directions

The transition from irreversible MetAP2 inhibitors (Fumagillin/TNP-470) to the reversible A-357300 resolves the critical toxicity barriers that previously halted clinical translation[4]. A-357300 demonstrates that transient, reversible coordination of the MetAP2 active site is sufficient to induce profound G1 cell cycle arrest in endothelial cells, thereby starving highly vascularized tumors like neuroblastoma[1],[8]. Future drug development should focus on utilizing A-357300's wide therapeutic index to design combination therapies with standard-of-care cytotoxic agents.

Sources

Validation

validation of A-357300 efficacy in MetAP2 overexpressing cells

Title: Validation of A-357300 Efficacy in MetAP2-Overexpressing Cells: A Comparative Guide Introduction As a Senior Application Scientist in oncology and angiogenesis research, I frequently encounter the challenge of val...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of A-357300 Efficacy in MetAP2-Overexpressing Cells: A Comparative Guide

Introduction As a Senior Application Scientist in oncology and angiogenesis research, I frequently encounter the challenge of validating target specificity for novel therapeutics. Methionine aminopeptidase 2 (MetAP2) is a critical intracellular enzyme responsible for cleaving the N-terminal initiator methionine from newly synthesized proteins, a process essential for endothelial cell proliferation and tumor angiogenesis[1]. Historically, the field relied on TNP-470, an irreversible, covalent inhibitor of MetAP2[1]. While potent, TNP-470 exhibited prohibitive neurotoxicity in clinical settings, necessitating the development of reversible alternatives[2].

Enter A-357300, a rationally designed, bestatin-type reversible MetAP2 inhibitor[1]. To rigorously prove that a compound's phenotypic effects (such as cytostasis) are driven by its intended target rather than off-target toxicity, we must employ a self-validating experimental system. The gold standard for this is the target overexpression paradigm. In this guide, we will critically compare A-357300 against other MetAP2 inhibitors and detail the exact methodology for validating its on-target efficacy using MetAP2-overexpressing HT-1080 fibrosarcoma cells[3].

Section 1: Mechanistic Rationale and Pathway Dynamics

Before diving into the protocols, it is crucial to understand the causality of our readouts. MetAP2 inhibition blocks the maturation of specific proteins, leading to a cascade that ultimately arrests the cell cycle at the G1 phase[1]. A-357300 achieves this reversibly, coordinating with two manganese ions in the MetAP2 active site, unlike TNP-470 which permanently alkylates His231[1].

MetAP2_Pathway Nascent Nascent Protein (N-terminal Met) MetAP2 MetAP2 Enzyme (Active) Nascent->MetAP2 Binds Mature Mature Protein (Met Cleaved) MetAP2->Mature Cleaves Met G1Arrest G1 Cell Cycle Arrest (Cytostasis) MetAP2->G1Arrest When Inhibited Proliferation Cell Proliferation & Angiogenesis Mature->Proliferation Promotes A357300 A-357300 (Reversible Inhibitor) A357300->MetAP2 Blocks (Reversible) TNP470 TNP-470 (Irreversible Inhibitor) TNP470->MetAP2 Blocks (Covalent) G1Arrest->Proliferation Prevents

MetAP2 signaling pathway and mechanism of action for A-357300 and TNP-470.

Section 2: Comparative Analysis of MetAP2 Inhibitors

To contextualize A-357300's performance, we must benchmark it against both historical and contemporary alternatives. The following table synthesizes the pharmacological profiles of key MetAP2 inhibitors[4],[5],[6],[7].

InhibitorChemical ClassMetAP2 IC50Binding MechanismToxicity / Safety ProfileDevelopment Status
A-357300 Bestatin-type0.12 - 0.15 µMReversibleLow (No neurotoxicity observed)Preclinical[2]
TNP-470 Fumagillin analogSub-nMIrreversible (Alkylates His231)High (Severe neurotoxicity)Halted[2]
A-800141 Aryl sulfonamide12 nMReversibleLow (Highly selective)Preclinical[6]
Beloranib Fumagillin analogSub-nMIrreversibleSevere (Fatalities in trials)Halted[8]
SDX-7539 Small molecule120 µM (HUVEC)ReversibleModeratePreclinical[7]

Expert Insight: While A-800141 offers superior biochemical potency (12 nM)[6], A-357300 (~0.12 µM) remains a vital tool compound due to its well-characterized binding kinetics and robust in vivo efficacy across carcinoma, sarcoma, and neuroblastoma models without the toxicities of irreversible agents[1],[2].

Section 3: Causality in Experimental Design: The Overexpression Paradigm

Why do we use MetAP2 overexpressing cells? If a drug induces cytostasis by specifically inhibiting MetAP2, artificially increasing the intracellular concentration of MetAP2 should act as a "sink" for the drug. Consequently, you will need a higher concentration of the inhibitor to achieve the same phenotypic effect, resulting in a rightward shift of the IC50 curve[3]. Conversely, if the drug is killing cells via off-target toxicity, the IC50 will remain unchanged regardless of MetAP2 levels. This logical framework transforms a simple viability assay into a definitive proof of mechanism.

Section 4: Step-by-Step Methodology for Target Validation

The following protocol outlines the self-validating workflow used to confirm A-357300's on-target efficacy in HT-1080 fibrosarcoma cells[3],[1].

Validation_Workflow Step1 1. Cell Engineering Transfect HT-1080 cells with pcDNA-MetAP2 Step2 2. Overexpression Confirmation Western Blot for MetAP2 (~5-fold increase) Step1->Step2 Step3 3. Compound Treatment A-357300 vs. TNP-470 vs. Paclitaxel Step2->Step3 Readout1 Readout A: Proliferation Assay (Observe ~4-fold IC50 shift) Step3->Readout1 Readout2 Readout B: [35S]Methionine Labeling (Measure uncleaved initiator Met) Step3->Readout2 Readout3 Readout C: Biomarker Analysis (GAPDH processing & Rb hypophosphorylation) Step3->Readout3

Step-by-step experimental workflow for validating A-357300 in MetAP2-overexpressing cells.

Protocol: Validation in HT-1080 Cells

1. Cell Engineering and Culture:

  • Plate human HT-1080 fibrosarcoma cells in complete DMEM.

  • Transfect cells with a pcDNA-MetAP2 expression plasmid (or empty vector control) using a standard lipofection reagent.

  • Causality Check: Confirm overexpression via Western blot. You should aim for approximately a 5-fold increase in MetAP2 protein levels relative to the vector control[3].

2. Proliferation Assay (IC50 Shift):

  • Seed wild-type, vector-control, and MetAP2-overexpressing HT-1080 cells into 96-well plates.

  • Treat with a serial dilution of A-357300 (0.01 µM to 10 µM), Fumagillin, and a cytotoxic control like Paclitaxel or 5-Fluorouracil[3].

  • Expected Outcome: MetAP2-overexpressing cells will show an approximately 4-fold decrease in potency (rightward IC50 shift) for A-357300 and fumagillin. The IC50 for Paclitaxel and 5-FU will remain unchanged, proving the cytostatic effect of A-357300 is strictly MetAP2-dependent[3].

3. Intracellular Enzyme Activity Assay ([35S]Methionine Labeling):

  • To prove the enzyme is inhibited in situ, incubate HT-1080 cells with A-357300 for 4 hours.

  • Pulse the cells with [35S]methionine for 2 hours to label newly synthesized proteins[1].

  • Lyse cells and measure the retention of the unprocessed initiator [35S]methionine.

  • Expected Outcome: A dose-dependent increase in uncleaved initiator methionine, mirroring the proliferation IC50 (~0.15 µM)[9].

4. Biomarker Readouts (GAPDH and Rb):

  • Extract protein lysates from treated cells.

  • Perform Western blotting for GAPDH variants and Retinoblastoma (Rb) protein.

  • Expected Outcome: MetAP2 inhibition prevents the N-terminal processing of GAPDH, serving as a reliable intracellular biomarker[10]. Furthermore, A-357300 induces G1 cell cycle arrest, which is biochemically validated by the accumulation of hypophosphorylated Rb protein[9].

Section 5: Conclusion

The shift from irreversible inhibitors like TNP-470 to rationally designed, reversible agents like A-357300 represents a critical maturation in angiogenesis and oncology therapeutics[11]. By utilizing MetAP2-overexpressing cell lines, researchers can definitively uncouple on-target cytostasis from off-target toxicity[3]. This self-validating experimental framework not only confirms A-357300's mechanism of action but establishes a rigorous standard for evaluating next-generation MetAP2 inhibitors.

References[4] A-357300 | CAS#369358-07-6 | MetAP2 inhibitor - MedKoo Biosciences -https://medkoo.com/products/12330[3] Inhibition of tumor growth by A-357300. A, CHP-134 human neuroblastoma... | Download Scientific Diagram - ResearchGate -https://www.researchgate.net/figure/Inhibition-of-tumor-growth-by-A-357300-A-CHP-134-human-neuroblastoma-cells-1-10-6_fig4_5366472[5] MetAP | Inhibitors - MedchemExpress.com -https://www.medchemexpress.com/Targets/MetAP.html[1] Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 - AACR Journals -https://aacrjournals.org/cancerres/article/63/22/7861/508688/Tumor-Suppression-by-a-Rationally-Designed[6] Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor | PNAS -https://www.pnas.org/doi/10.1073/pnas.0801321105[9] Structure of the reversible MetAP2 inhibitor A-357300. A, the chemical... | Download Scientific Diagram - ResearchGate -https://www.researchgate.net/figure/Structure-of-the-reversible-MetAP2-inhibitor-A-357300-A-the-chemical-structure-of_fig1_5366472[2] Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - PubMed -https://pubmed.ncbi.nlm.nih.gov/15805286/[11] Tumor suppression by a rationally designed reversible inhibitor of methionine aminopeptidase-2 - PubMed -https://pubmed.ncbi.nlm.nih.gov/14633714/[7] A Head-to-Head Comparison of MetAP2 Inhibitors: SDX-7539 and PPI-2458 - Benchchem -https://www.benchchem.com/guide/a-head-to-head-comparison-of-metap2-inhibitors-sdx-7539-and-ppi-2458[10] Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2393798/[8] Fragments vs MetAP2: reversible inhibitors - Practical Fragments -https://practicalfragments.blogspot.com/2016/06/fragments-vs-metap2-reversible.html

Sources

Comparative

A-800141: A Potent MetAP2 Inhibitor Demonstrating Broad Antitumor Activity in Murine Carcinoma Models

A Technical Guide for Researchers and Drug Development Professionals Editor's Note: This guide provides a detailed analysis of the preclinical efficacy of the methionine aminopeptidase-2 (MetAP2) inhibitor, A-800141, in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Editor's Note: This guide provides a detailed analysis of the preclinical efficacy of the methionine aminopeptidase-2 (MetAP2) inhibitor, A-800141, in various murine carcinoma models. Initial searches for a compound designated "A-357300" for a direct comparison yielded no publicly available scientific information. Therefore, this document focuses exclusively on the characterization of A-800141, offering a comprehensive overview of its mechanism of action and in vivo performance to inform future research and development efforts in oncology.

Introduction: Targeting Angiogenesis through MetAP2 Inhibition

The sustained growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels. A key regulator of this process is methionine aminopeptidase-2 (MetAP2), a metalloprotease that plays a crucial role in endothelial cell proliferation and survival. Inhibition of MetAP2 has emerged as a promising anti-cancer strategy, aiming to cut off the tumor's nutrient and oxygen supply, thereby impeding its growth and dissemination. A-800141 is a novel small molecule inhibitor of MetAP2 that has demonstrated significant antitumor activity across a range of preclinical cancer models.

Mechanism of Action: How A-800141 Exerts its Antitumor Effects

A-800141 functions by specifically and potently inhibiting the enzymatic activity of MetAP2. This inhibition sets off a cascade of downstream effects that culminate in the suppression of tumor growth. The primary mechanism involves the disruption of N-terminal methionine excision from newly synthesized proteins, a critical step in the post-translational modification of numerous proteins essential for cell proliferation and survival.

By inhibiting MetAP2, A-800141 is believed to induce cell cycle arrest and apoptosis in proliferating endothelial cells, leading to a reduction in tumor-associated angiogenesis. This anti-angiogenic effect is a cornerstone of its therapeutic potential.

MetAP2_Inhibition_Pathway cluster_0 Endothelial Cell cluster_1 Therapeutic Intervention cluster_2 Tumor Microenvironment MetAP2 MetAP2 Cell_Proliferation Endothelial Cell Proliferation & Survival MetAP2->Cell_Proliferation Activates Protein_Synthesis Protein Synthesis Angiogenesis_Factors Pro-Angiogenic Factors (e.g., eIF2α) Protein_Synthesis->Angiogenesis_Factors Nascent Proteins Angiogenesis_Factors->MetAP2 Substrate Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports A800141 A-800141 A800141->MetAP2 Inhibits

Figure 1: Mechanism of action of A-800141. A-800141 inhibits MetAP2, leading to the suppression of endothelial cell proliferation and angiogenesis, ultimately hindering tumor growth.

In Vivo Efficacy of A-800141 in Murine Xenograft Models

A-800141 has demonstrated a broad spectrum of antitumor activity in several human tumor xenograft models established in immunodeficient mice. The following data summarizes the key findings from these preclinical studies.[1]

Data Summary Table:
Tumor ModelMouse StrainTreatmentDosing ScheduleTumor Growth InhibitionReference
CHP-134 (Neuroblastoma)SCID (female)A-800141150 mg/kg/day, p.o., twice daily~70%[1]
PC-3 (Prostate Carcinoma)SCID (male)A-800141100 & 150 mg/kg/day, p.o., twice dailySignificant tumor growth delay[1]
SuDHL4 (B-cell Lymphoma)SCID-beige (female)A-800141 + EtoposideNot specifiedSignificant tumor inhibition (combination)[1]
HCT-116 (Colon Carcinoma)SCID (female)A-800141Not specifiedEffective in slowing tumor growth[1]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of A-800141.[1]

Murine Xenograft Model Establishment
  • Cell Culture: Human tumor cell lines (CHP-134, PC-3, SuDHL4, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Cell Implantation: For solid tumors (CHP-134, PC-3, HCT-116), a suspension of 1x10^6 to 1x10^7 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or SCID-beige). For disseminated models like lymphoma (SuDHL4), cells may be injected intravenously.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

Compound Administration and Efficacy Evaluation
  • Randomization: Once tumors reach the desired size, mice are randomized into control and treatment groups.

  • Treatment: A-800141 is administered orally (p.o.) via gavage, typically twice daily. The vehicle control group receives the formulation buffer alone. For combination studies, the second agent (e.g., Etoposide or Irinotecan) is administered according to its established protocol (e.g., intraperitoneally, i.p.).

  • Efficacy Readouts: The primary efficacy endpoint is tumor growth inhibition. Body weight and overall animal health are monitored as indicators of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow start Start: Tumor Cell Culture implant Subcutaneous Implantation in Immunodeficient Mice start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization of Mice monitor_growth->randomize treat_control Vehicle Control Administration randomize->treat_control treat_A800141 A-800141 Administration randomize->treat_A800141 treat_combo Combination Therapy (if applicable) randomize->treat_combo measure Regular Measurement of Tumor Volume & Body Weight treat_control->measure treat_A800141->measure treat_combo->measure endpoint End of Study: Tumor Excision & Analysis measure->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis

Figure 2: A generalized experimental workflow for evaluating the in vivo efficacy of A-800141 in a murine xenograft model.

Discussion and Future Directions

The preclinical data for A-800141 are promising, demonstrating its potential as a broad-spectrum anticancer agent. Its oral bioavailability and significant tumor growth inhibition in multiple xenograft models highlight its potential for clinical development. The efficacy observed in combination with standard-of-care chemotherapeutics, such as Etoposide, suggests that A-800141 could be a valuable component of combination therapy regimens, potentially overcoming resistance and enhancing therapeutic outcomes.

Further investigation is warranted to fully elucidate the molecular determinants of sensitivity to A-800141 and to identify predictive biomarkers for patient stratification. Additionally, studies in more complex, immune-competent murine models would provide valuable insights into the interplay between MetAP2 inhibition and the tumor immune microenvironment.

References

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. ResearchGate. Available at: [Link]

Sources

Validation

confirming MetAP2 specificity of A-357300 versus MetAP1

Confirming MetAP2 Specificity of A-357300 Versus MetAP1: A Comprehensive Technical Guide As a Senior Application Scientist, I approach enzyme target validation not merely as a checklist of assays, but as a rigorous exerc...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming MetAP2 Specificity of A-357300 Versus MetAP1: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach enzyme target validation not merely as a checklist of assays, but as a rigorous exercise in mechanistic causality. When evaluating methionine aminopeptidase 2 (MetAP2) inhibitors for oncology and anti-angiogenesis applications, distinguishing target engagement from its closely related isoform, MetAP1, is the most critical hurdle.

Historically, the field relied on TNP-470, an irreversible fumagillin analog that covalently alkylated MetAP2 but suffered from significant clinical toxicities[1][2]. The development of A-357300—a rationally designed, reversible bestatin-type inhibitor—represented a paradigm shift[1][3]. This guide provides a definitive, self-validating framework for confirming the specificity of A-357300 for MetAP2 over MetAP1, bridging structural biology with functional cellular assays.

The Mechanistic Causality of Isoform Selectivity

To design an experiment that proves specificity, we must first understand the structural causality behind it. Both MetAP1 and MetAP2 share a conserved "pita fold" catalytic domain featuring a di-manganese (Mn²⁺) active site responsible for cleaving initiator methionine from nascent peptides[4][5].

However, MetAP2 possesses a unique evolutionary divergence: a 60-amino acid insertion within its catalytic domain[4][5]. This insert creates an extended, solvent-accessible hydrophobic pocket terminating near residue Tyr-444[4][6]. A-357300 was rationally engineered to exploit this exact architectural difference. While its 2-hydroxy-3-aminoamide core coordinates the bridging oxygen between the two Mn²⁺ ions, its bulky thioether-containing side chain acts as a geometric key, perfectly filling the Tyr-444 hydrophobic pocket of MetAP2[6]. Because MetAP1 lacks this 60-amino acid insert, the hydrophobic pocket does not exist, resulting in steric exclusion of A-357300[6].

Mechanism MetAP2 MetAP2 Enzyme (60-aa insert) CellArrest G1 Cell Cycle Arrest MetAP2->CellArrest Blocks N-terminal processing MetAP1 MetAP1 Enzyme (No insert) A357300 A-357300 (Reversible Inhibitor) A357300->MetAP1 Steric clash / No pocket Mn2 Di-Manganese (Mn2+) Center A357300->Mn2 2-hydroxy-3-aminoamide Pocket Extended Hydrophobic Pocket (Tyr 444) A357300->Pocket Thioether side chain Mn2->MetAP2 Pocket->MetAP2

Caption: Structural basis of A-357300 selectivity for MetAP2 over MetAP1.

Quantitative Specificity Profiling

Before moving to cellular models, baseline biochemical metrics must be established. A-357300 demonstrates potent, reversible inhibition of MetAP2 while leaving MetAP1 functionally untouched at physiologically relevant concentrations[3][6].

Table 1: Comparative Aminopeptidase Inhibitor Profiling

InhibitorMechanismMetAP2 IC₅₀ (μM)MetAP1 IC₅₀ (μM)Selectivity Ratio
A-357300 Reversible (Bestatin-derived)0.12> 10.0> 83x
TNP-470 Irreversible (Covalent alkylation)~0.001> 1.0> 1000x
A-800141 Reversible (Sulfonamide)0.01236.03000x

(Data synthesized from[3][4][6]. Note: A-357300 also shows no inhibition of standard leucine aminopeptidases below 10 μM[6].)

Self-Validating Experimental Protocols

To trust our data, the experimental design must be a self-validating system. This means every protocol must contain internal controls that independently verify both the presence of the target and the absence of off-target interference.

Protocol A: In Vitro Coupled-Enzyme Chromogenic Assay

Purpose: To isolate the biochemical specificity of A-357300 outside the complex cellular milieu[1]. Causality: By using a coupled-enzyme system, we directly measure the primary catalytic product of MetAP (free methionine). L-amino acid oxidase oxidizes the cleaved methionine, producing H₂O₂, which horseradish peroxidase (HRP) then uses to oxidize a chromogen for precise spectrophotometric quantification[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human MetAP1 and MetAP2. Self-Validation: Run a baseline activity check using a standard MAS-peptide substrate to ensure equal baseline catalytic velocity (Vmax) for both isoforms.

  • Inhibitor Titration: Pre-incubate MetAP1 and MetAP2 in parallel wells with A-357300 at a concentration gradient (0.01 μM to 100 μM) for 30 minutes. Use DMSO as a vehicle control and TNP-470 as a positive control for MetAP2 inhibition.

  • Reaction Initiation: Add the peptide substrate (e.g., Met-Gly-Pro) to all wells.

  • Coupled Detection: Introduce L-amino acid oxidase and HRP alongside a chromogenic substrate (e.g., o-dianisidine).

  • Quantification: Measure absorbance continuously at 436 nm. Calculate the IC₅₀. A valid run will show an IC₅₀ of ~0.12 μM for MetAP2 and >10 μM for MetAP1[3][6].

Workflow Step1 1. Substrate Incubation (MetAP1/2 + Peptide) Step2 2. Inhibitor Titration (A-357300) Step1->Step2 Step3 3. Coupled Reaction (L-AA oxidase + HRP) Step2->Step3 Step4 4. Chromogenic Detection (Free Methionine) Step3->Step4

Caption: In vitro coupled-enzyme chromogenic assay workflow for MetAP specificity.

Protocol B: Cellular Target Engagement via [³⁵S]Methionine Labeling

Purpose: To confirm that A-357300 selectively penetrates cells and inhibits MetAP2 without triggering compensatory MetAP1 activity[1][6]. Causality: MetAP1 and MetAP2 have overlapping but distinct substrate pools. If A-357300 selectively inhibits MetAP2 in vivo, newly synthesized proteins dependent on MetAP2 will retain their initiator methionine. By pulsing cells with radiolabeled [³⁵S]methionine, we can quantify the exact ratio of unprocessed vs. processed N-termini[1][6].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HT-1080 fibrosarcoma cells (highly sensitive to MetAP2 inhibition)[1]. Treat with A-357300 (0.1 μM to 5 μM) for 24 hours.

  • Radiolabeling Pulse: Starve cells of methionine for 30 minutes, then pulse with [³⁵S]methionine for 15 minutes. This ensures only newly synthesized proteins are tagged[1].

  • Protein Extraction & Exogenous Cleavage: Lyse the cells. To quantify unprocessed methionine, treat the lysate with excess exogenous recombinant MetAP2. The exogenous enzyme will cleave any [³⁵S]methionine that was left unprocessed due to A-357300 inhibition inside the cell[1].

  • Scintillation Counting: Separate the free [³⁵S]methionine from the intact proteins using TCA precipitation. Measure the released radioactivity via a scintillation counter.

  • Orthogonal Validation (The Self-Validating Step): Perform a parallel Western blot on the lysates to check for Retinoblastoma (Rb) protein hypophosphorylation and G1 cell cycle arrest markers. If A-357300 is specifically hitting MetAP2, Rb will be predominantly hypophosphorylated[4][6]. If MetAP1 were broadly inhibited, general cellular toxicity and apoptosis (rather than cytostatic G1 arrest) would occur[1][4].

References

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2. Cancer Research (AACR). [Link]

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Tumor suppression by a rationally designed reversible inhibitor of methionine aminopeptidase-2. PubMed (NCBI). [Link]

  • Structure of the reversible MetAP2 inhibitor A-357300. ResearchGate. [Link]

  • Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes. PubMed Central (PMC). [Link]

Sources

Comparative

Comparative Toxicity Guide: Reversible A-357300 vs. Irreversible MetAP2 Inhibitors

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational cleavage of initiator methionine from nascent peptides. Because MetAP2 plays a pivotal role in endothelial cell prolif...

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Author: BenchChem Technical Support Team. Date: April 2026

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational cleavage of initiator methionine from nascent peptides. Because MetAP2 plays a pivotal role in endothelial cell proliferation and tumor angiogenesis, it has emerged as a highly attractive therapeutic target in oncology and metabolic diseases[1].

However, the clinical translation of MetAP2 inhibitors has been historically derailed by severe, dose-limiting toxicities. This guide provides an in-depth comparative analysis of the toxicity profiles of rationally designed reversible inhibitors (e.g., A-357300) against legacy irreversible inhibitors (e.g., TNP-470, Beloranib) , supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Root of MetAP2 Toxicity

The divergence in safety profiles between these two classes of inhibitors stems entirely from their distinct biochemical mechanisms of target engagement.

Irreversible Inhibitors (TNP-470, Fumagillin, Beloranib)

Legacy MetAP2 inhibitors are primarily fumagillin analogs containing a highly reactive spiro-epoxide moiety. These compounds permanently inactivate MetAP2 by covalently alkylating the His231 residue in the enzyme's active center[1][2].

  • The Causality of Toxicity: Covalent modification leads to prolonged, unyielding target inhibition that persists until new enzyme is synthesized. Furthermore, the reactive nature of the epoxide ring makes these compounds prone to off-target alkylation of other cellular proteins. This indiscriminate reactivity is the mechanistic driver behind the severe neurotoxicity observed with TNP-470 and the fatal thromboembolic events that halted the Phase 3 clinical trials of Beloranib[2][3].

Reversible Inhibitors (A-357300)

To decouple anti-angiogenic efficacy from systemic toxicity, A-357300 was rationally designed as a bestatin-type, substrate-like inhibitor[1][4].

  • The Causality of Safety: A-357300 interacts with the two active-site manganese ions via a 2-hydroxy-3-aminoamide grouping and fills the adjacent hydrophobic pocket without forming covalent bonds[4]. This transient, non-covalent binding allows for titratable target engagement. It induces cytostasis via G1 cell cycle arrest selectively in endothelial and tumor cells, sparing primary non-endothelial cells and entirely avoiding the systemic toxicities associated with irreversible alkylation[1][5].

G MetAP2 MetAP2 Enzyme Rev Reversible Inhibitor (A-357300) MetAP2->Rev Irrev Irreversible Inhibitor (TNP-470, Beloranib) MetAP2->Irrev RevBind Transient Binding (Non-covalent) Rev->RevBind IrrevBind Covalent Alkylation (His231) Irrev->IrrevBind Safe Targeted Cytostasis (Favorable Safety) RevBind->Safe Toxic Prolonged Inhibition & Off-Target Toxicity IrrevBind->Toxic

Caption: Mechanistic divergence of MetAP2 inhibitors leading to distinct toxicity profiles.

Quantitative Data: Comparative Toxicity Profile

The following table synthesizes the pharmacological and toxicological parameters of key MetAP2 inhibitors, highlighting the superior therapeutic index of A-357300.

ParameterA-357300TNP-470Beloranib
Inhibitor Class Bestatin-derivativeFumagillin-analogFumagillin-analog
Binding Mode Reversible (Non-covalent)Irreversible (Covalent)Irreversible (Covalent)
Target Residue Metal ion coordinationAlkylation of His231Alkylation of His231
MetAP2 IC₅₀ ~0.15 μM[1]~0.01 μM~0.002 μM
Dose-Limiting Toxicity None observed at therapeutic doses[6]Severe Neurotoxicity[6]Thromboembolic events (Fatal)[2]
Primary Indication Solid Tumors / NeuroblastomaSolid TumorsObesity / Prader-Willi Syndrome
Development Status Preclinical Success[6]DiscontinuedDiscontinued (Phase 3 Halted)[2]

Experimental Workflows: Validating Efficacy and Toxicity

To objectively compare these compounds, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for assessing MetAP2 target engagement and in vivo toxicity.

Workflow Start Compound Selection (A-357300 vs Irreversible) InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo MetAP2 MetAP2 Activity Assay ([35S]Methionine) InVitro->MetAP2 CellCycle Cell Cycle Analysis (G1 Arrest) InVitro->CellCycle Efficacy Tumor Xenograft (Efficacy) InVivo->Efficacy Tox Toxicity Profiling (Thrombosis/Neurotox) InVivo->Tox

Caption: Step-by-step experimental workflow for evaluating MetAP2 inhibitor efficacy and toxicity.

Protocol 1: Self-Validating Cellular MetAP2 Activity Assay

This assay measures the accumulation of unprocessed initiator methionine to quantify intracellular MetAP2 inhibition[1]. It features an integrated validation step to ensure the readout is exclusively dependent on MetAP2.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Seed HT-1080 fibrosarcoma cells in 6-well plates. Treat with varying concentrations of A-357300 (0.01 - 10 μM) or TNP-470 for 24 hours.

  • Radiolabeling: Starve cells of methionine for 30 minutes, then pulse-label with[³⁵S]methionine (100 μCi/mL) for 2 hours.

  • Protein Extraction: Lyse cells in RIPA buffer and precipitate total cellular proteins using trichloroacetic acid (TCA).

  • Target Cleavage (The Readout): Resuspend the protein pellet. Incubate the lysate with exogenously added recombinant MetAP2 enzyme at 37°C for 1 hour.

  • Quantification: Measure the released [³⁵S]methionine using a liquid scintillation counter.

  • Self-Validation Logic: If the inhibitor successfully blocked intracellular MetAP2, the newly synthesized proteins will retain their [³⁵S]methionine cap. The exogenous addition of recombinant MetAP2 specifically cleaves this cap. Therefore, a high scintillation count directly and exclusively correlates with the degree of intracellular MetAP2 inhibition by the compound[1].

Protocol 2: In Vivo Efficacy and Toxicity Profiling

To prove that A-357300 bypasses the systemic toxicities of irreversible inhibitors, an in vivo xenograft model must run efficacy and safety readouts in parallel[6].

Step-by-Step Methodology:

  • Model Establishment: Inject CHP-134 neuroblastoma cells subcutaneously into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice. Administer A-357300 (e.g., 50 mg/kg/day via continuous infusion or IP) versus TNP-470 (30 mg/kg every other day)[6].

  • Efficacy Readout: Measure tumor volume via calipers bi-weekly. Calculate the Treatment-to-Control (T/C) ratio. (Expected: A-357300 yields a T/C ratio < 0.20, indicating potent suppression[6]).

  • Toxicity Readouts:

    • Gross Toxicity: Monitor total body weight daily. A >10% drop indicates severe systemic toxicity.

    • Neurotoxicity (TNP-470 specific): Perform daily observational scoring for ataxia, lethargy, and gait abnormalities.

    • Coagulation Profiling (Beloranib specific): Draw blood at the study terminus. Measure D-dimer levels and perform prothrombin time (PT) assays to screen for subclinical thromboembolic events[3].

  • Data Interpretation: A-357300 will demonstrate equivalent or superior tumor regression compared to TNP-470, but without the associated weight loss, ataxia, or coagulation abnormalities, proving a vastly superior therapeutic index[6].

Conclusion

The historical failure of MetAP2 inhibitors in the clinic is not an indictment of the target, but rather a consequence of the irreversible, covalent chemistry utilized by early fumagillin derivatives. The rationally designed, reversible inhibitor A-357300 proves that transient coordination of the MetAP2 active site is sufficient to achieve potent anti-angiogenic and cytostatic effects while completely bypassing the severe neurotoxic and thromboembolic liabilities of its irreversible predecessors.

References

  • Tumor Suppression by a Rationally Designed Reversible Inhibitor of Methionine Aminopeptidase-2 Source: AACR Journals (Cancer Research) URL:[Link]

  • Tumor suppression by a rationally designed reversible inhibitor of methionine aminopeptidase-2 Source: PubMed (PMID: 14633714) URL:[Link]

  • Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models Source: PubMed (PMID: 15805285) URL:[Link]

  • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development Source: National Institutes of Health (PMC11654162) URL:[Link]

  • Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a randomized, double‐blind, placebo‐controlled clinical trial Source: National Institutes of Health (PMC6593976) URL:[Link]

Sources

Validation

Validating A-357300 Cytostasis Results Using GAPDH Variant Induction: A Comparative Guide

The Mechanistic Rationale: MetAP2 Inhibition and Cytostasis Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational removal of initiator methionine from nascent peptides[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Rationale: MetAP2 Inhibition and Cytostasis

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme responsible for the co-translational removal of initiator methionine from nascent peptides[1]. Early irreversible inhibitors of MetAP2, such as the fumagillin-derivative TNP-470, demonstrated potent anti-angiogenic properties but suffered from severe, dose-limiting neurotoxicities because of their chemically reactive epoxide rings[1]. To overcome these clinical limitations, A-357300 was developed as a rationally designed, reversible, bestatin-type MetAP2 inhibitor[2].

A-357300 induces profound cytostasis by triggering cell cycle arrest at the G1 phase[2]. This effect selectively targets endothelial cells (e.g., HMVECs) and specific tumor subsets (e.g., HT-1080 fibrosarcoma cells) without causing outright cytotoxicity[2][3]. However, validating that this cytostatic effect is directly driven by intracellular MetAP2 inhibition requires a robust, self-validating biochemical marker.

Enter GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) . GAPDH is a highly abundant, specific substrate for MetAP2[4]. When A-357300 competitively binds the MetAP2 active site, it prevents the cleavage of the N-terminal methionine from nascent GAPDH[5][6]. Because the mass difference of a single methionine residue is negligible, standard SDS-PAGE cannot resolve the processed from the unprocessed protein. Instead, researchers exploit the biochemical causality of the uncleaved amine group: the retained methionine alters the protein's overall charge, causing a distinct shift in its isoelectric point (pI)[4]. This shift allows for precise quantification of MetAP2 inhibition in vivo and in vitro via Isoelectric Focusing (IEF).

MetAP2_Pathway Nascent Nascent GAPDH (N-terminal Met Retained) MetAP2 Active MetAP2 Enzyme Nascent->MetAP2 Substrate Binding Unprocessed Unprocessed GAPDH Variant (Shifted Isoelectric Point) Nascent->Unprocessed MetAP2 Blocked Processed Processed GAPDH (Mature, Normal pI) MetAP2->Processed Methionine Cleavage A357300 A-357300 Inhibitor (Reversible Binding) A357300->MetAP2 Competitive Inhibition Cytostasis G1 Phase Cell Cycle Arrest (Cytostasis) Unprocessed->Cytostasis Biomarker Correlation

MetAP2 inhibition by A-357300 prevents GAPDH methionine cleavage, correlating with cytostasis.

Comparative Efficacy Profile

To objectively benchmark A-357300, it is crucial to compare its performance against both legacy irreversible inhibitors (Fumagillin, TNP-470) and next-generation reversible inhibitors (like the aryl sulfonamide A-800141)[7][8].

A highly reliable MetAP2 inhibitor should demonstrate a 1:1 correlation between its cytostatic potency (Proliferation Inhibition EC50) and its target engagement (GAPDH Variant Induction EC50)[4][8].

Table 1: Comparative Analysis of MetAP2 Inhibitors
InhibitorChemical ClassMechanismProliferation Inhibition EC50GAPDH Variant Induction EC50Target Correlation
Fumagillin / TNP-470 EpoxideIrreversible~0.001 µM~0.001 µMHigh[4]
A-357300 Bestatin-typeReversible~0.10 - 0.15 µM~0.15 µMHigh[2][4][9]
A-800141 Aryl SulfonamideReversible0.02 µM (20 nM)0.02 µM (20 nM)High[8]

Data Interpretation: The near-identical EC50 values between proliferation inhibition and GAPDH variant induction across all three classes of inhibitors prove that cytostasis is a direct downstream consequence of MetAP2 blockade[4][8]. A-357300 achieves this target engagement reversibly, effectively mitigating the off-target toxicity risks associated with TNP-470[1].

Protocol: IEF-Based GAPDH Variant Detection

To ensure trustworthiness, the validation protocol must operate as a self-validating system. The following workflow utilizes internal controls and specifically avoids denaturing agents that would destroy the native charge states required for precise IEF separation.

Step-by-Step Methodology

Step 1: Cell Culture and Compound Treatment

  • Action: Culture bEND3 (mouse endothelioma) or HT-1080 cells in complete growth medium. Treat cells with a dose-response gradient of A-357300 (e.g., 0.01 µM to 10 µM) for 48 hours[2][4].

  • Causality & Controls: Continuous exposure is required because A-357300 is a reversible inhibitor; early washout will reverse cytostasis[2]. Include a DMSO vehicle control (negative) and a 10 nM Fumagillin control (positive) to validate assay sensitivity[4].

Step 2: Non-Denaturing Cell Lysis

  • Action: Harvest cells and lyse using a non-denaturing buffer (e.g., CHAPS or Triton X-100 based, strictly avoiding SDS).

  • Causality: Standard RIPA buffers containing SDS uniformly coat proteins in a negative charge, masking the subtle pI shift caused by the retained N-terminal methionine. Preserving the native charge state is non-negotiable for downstream IEF success.

Step 3: Isoelectric Focusing (IEF)

  • Action: Load lysates onto immobilized pH gradient (IPG) strips (e.g., pH 7-10 range, as GAPDH is a basic protein). Run the focusing protocol until steady-state is reached.

  • Causality: IEF separates the mature GAPDH from the unprocessed GAPDH variant strictly based on their isoelectric points, bypassing the mass-resolution limitations of standard gel electrophoresis[4].

Step 4: Western Blotting and Immunodetection

  • Action: Transfer the focused proteins to a PVDF membrane. Probe with a highly specific anti-GAPDH primary antibody, followed by an HRP-conjugated secondary antibody[4].

Step 5: Densitometry and EC50 Calculation

  • Action: Image the blot and perform densitometry. Calculate the ratio of the unprocessed variant band (shifted pI) to the total GAPDH (variant + mature).

  • Causality: Plotting this ratio against the A-357300 concentration yields the GAPDH Variant Induction EC50, which can then be directly compared to the Proliferation EC50 to confirm target-driven cytostasis[4][8].

IEF_Workflow Step1 1. Cell Culture Dose with A-357300 Include Vehicle Control Step2 2. Cell Lysis Non-denaturing buffer to preserve native pI Step1->Step2 Step3 3. IEF Separation Resolve variants by Isoelectric Point (pI) Step2->Step3 Step4 4. Western Blot Transfer & Probe with anti-GAPDH Step3->Step4 Step5 5. Densitometry Quantify Variant Ratio Calculate EC50 Step4->Step5

Self-validating experimental workflow for detecting GAPDH variants via IEF and Western blot.

Conclusion

Validating the cytostatic efficacy of A-357300 requires moving beyond simple proliferation assays. By leveraging the specific biochemical relationship between MetAP2 and its substrate GAPDH, researchers can utilize IEF-based variant induction as a definitive, target-specific biomarker[4]. The 1:1 correlation between GAPDH processing inhibition and G1 cell cycle arrest firmly establishes A-357300 as a potent, rationally designed reversible alternative to legacy anti-angiogenic agents[2][4].

Sources

Safety & Regulatory Compliance

Safety

A-357300: A Comprehensive Guide to Safe Disposal in a Laboratory Setting

This guide provides essential, immediate safety and logistical information for the proper disposal of A-357300, a chlorinated benzohydrazide derivative. Developed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of A-357300, a chlorinated benzohydrazide derivative. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe and compliant chemical waste management, grounded in scientific principles and field-proven best practices. Our commitment is to provide value beyond the product itself, fostering a culture of safety and environmental responsibility within the laboratory.

Understanding the Hazard Profile of A-357300: An Evidence-Based Approach

Key Structural Features and Inferred Hazards:

  • Chlorinated Organic Compound: Chlorinated hydrocarbons are often persistent in the environment and can be toxic.[2] As such, disposal into sanitary sewer systems is strictly prohibited.

  • Benzohydrazide Moiety: Benzhydrazide and its derivatives are classified as toxic solids.[3] They may pose health risks upon ingestion, inhalation, or skin contact.

  • Sulfur-Containing Compound: The propan-2-ylsulfanyl group introduces sulfur into the molecule. While not definitively hazardous without specific data, sulfur-containing organic compounds can have malodorous and toxic properties.

Given these structural alerts, all waste containing A-357300 must be treated as hazardous chemical waste .

The Core Directive: A Step-by-Step Protocol for A-357300 Disposal

This protocol is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.

Phase 1: Immediate Waste Segregation and Containerization
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of A-357300 waste.[4] This area must be under the direct control of laboratory personnel.

  • Select Appropriate Waste Containers:

    • Use only chemically compatible, leak-proof containers with secure screw-top caps. High-density polyethylene (HDPE) containers are generally a good choice.

    • Never use food-grade containers.

    • Ensure the container is in good condition, free of cracks or residue.

  • Categorize and Segregate Waste Streams:

    • Solid Waste: Collect unused A-357300 powder, contaminated personal protective equipment (PPE) (gloves, weighing papers), and other solid materials in a clearly labeled, dedicated solid hazardous waste container.

    • Liquid Waste:

      • Aqueous Solutions: Collect all aqueous solutions containing A-357300 in a dedicated aqueous hazardous waste container. Do not mix with organic solvents.

      • Organic Solvent Solutions: Collect all organic solutions containing A-357300 in a dedicated organic hazardous waste container. Do not mix with aqueous solutions or other incompatible organic waste streams (e.g., halogenated and non-halogenated solvents, unless your facility's waste management plan allows it).

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Phase 2: Meticulous Labeling for Safety and Compliance

Proper labeling is critical for the safety of all personnel and for compliant disposal.[4] Each waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "A-357300" and the names of any solvents or other chemicals in the waste mixture. Avoid abbreviations or chemical formulas.

  • Approximate Concentrations and Volumes of each component.

  • Hazard Characteristics: Based on our inferred hazard assessment, label with "Toxic". If the waste is in a flammable solvent, also label with "Flammable".

  • Principal Investigator's Name and Laboratory Information (Building and Room Number).

Phase 3: Safe Storage and Accumulation
  • Container Management: Keep waste containers securely closed at all times, except when adding waste.

  • Storage Location: Store waste containers in the designated SAA. The SAA should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.

  • Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste (often 90 or 180 days).

Phase 4: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup for your full and properly labeled waste containers.

  • Do not attempt to dispose of A-357300 waste through general trash or by drain disposal.

  • Complete all required waste pickup forms accurately and completely.

Emergency Procedures for A-357300 Spills

In the event of a spill, prioritize personnel safety.

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S or emergency response team immediately.

    • Prevent others from entering the area.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of A-357300 waste.

A357300_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A A-357300 Waste Generated B Is it Solid, Aqueous, or Organic Solvent Waste? A->B C1 Solid Hazardous Waste Container B->C1 Solid C2 Aqueous Hazardous Waste Container B->C2 Aqueous C3 Organic Solvent Hazardous Waste Container B->C3 Organic D Label Container Immediately: - 'HAZARDOUS WASTE' - Full Chemical Names - Hazards (Toxic) - Date & PI Info C1->D C2->D C3->D E Store in Designated SAA in Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EH&S or Licensed Waste Vendor for Pickup F->G Yes

Caption: Workflow for the proper disposal of A-357300 waste.

Quantitative Data Summary

While specific quantitative disposal limits for A-357300 are not available, general federal regulations provide guidelines for hazardous waste accumulation.

RegulationLimitSource
Satellite Accumulation Area (SAA) Volume Up to 55 gallons of hazardous wasteU.S. Environmental Protection Agency (EPA) - 40 CFR § 262.15
SAA Time Limit (for academic labs) Hazardous waste removed every twelve monthsU.S. Environmental Protection Agency (EPA) - Subpart K
Acute Hazardous Waste (P-listed) 1 quart of liquid or 1 kg of solidUniversity of Pennsylvania EHRS - Laboratory Chemical Waste Management Guidelines (Note: While A-357300 is not currently P-listed, this provides a conservative reference for highly toxic materials).[3]

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • BENZOIC HYDRAZIDE Safety Data Sheet. SD Fine-Chem Limited. [Link]

  • Sustainable Solutions for Surplus Sulfur. Waste Management. [Link]

  • Safety Data Sheet. First Nation Group. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Enhanced removal of sulfur-containing organic pollutants from actual wastewater by biofilm reactor: Insights of sulfur transformation and bacterial metabolic traits. PubMed. [Link]

  • A 357300 hydrochloride. PubChem. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Academies Press. [Link]

  • Sewer treasure: Transforming sulfur in wastewater to valuable materials. Stanford University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste. University of Oklahoma Health Sciences Center Environmental Health and Safety Office Manual. [Link]

Sources

Handling

Personal protective equipment for handling A-357300

Comprehensive Safety and Handling Guide for A-357300 (MetAP2 Inhibitor) As experimental therapeutics advance, laboratory safety protocols must evolve to match the potency of the compounds being handled. A-357300 is a rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for A-357300 (MetAP2 Inhibitor)

As experimental therapeutics advance, laboratory safety protocols must evolve to match the potency of the compounds being handled. A-357300 is a rationally designed, potent, and reversible inhibitor of methionine aminopeptidase-2 (MetAP2) ([1][2]). Widely utilized in preclinical oncology models—particularly for neuroblastoma, fibrosarcoma, and breast carcinoma—it functions by blocking angiogenesis and inducing cytostasis via G1 cell cycle arrest ([1][3]).

While A-357300 was engineered to bypass the severe systemic toxicities associated with irreversible MetAP2 inhibitors like TNP-470[2][4], its high biological activity at micromolar concentrations demands rigorous Personal Protective Equipment (PPE) and operational workflows. This guide provides drug development professionals with the causality-driven safety protocols required to handle A-357300 without compromising researcher safety or compound integrity.

Biological Hazard Profile & Causality

To understand the required PPE, one must first understand the mechanism of the hazard. A-357300 is not a benign salt; it is a targeted cytostatic agent. Accidental exposure—whether through inhalation of the lyophilized powder or dermal absorption of the reconstituted solution—can lead to unintended MetAP2 inhibition in the researcher's own actively dividing cells.

G A357300 A-357300 (MetAP2 Inhibitor) MetAP2 Methionine Aminopeptidase-2 (Active Enzyme) A357300->MetAP2 Reversible Binding (IC50 = 0.12 µM) ProteinProcessing N-terminal Methionine Cleavage (Nascent Proteins) MetAP2->ProteinProcessing Catalyzes G1Arrest G1 Cell Cycle Arrest (Endothelial & Tumor Cells) ProteinProcessing->G1Arrest Inhibition Causes Angiogenesis Angiogenesis Inhibition ProteinProcessing->Angiogenesis Inhibition Causes Tumor Tumor Growth Suppression (In Vivo Efficacy) G1Arrest->Tumor Drives Angiogenesis->Tumor Drives

Fig 1. A-357300 mechanism: MetAP2 inhibition drives G1 arrest and tumor suppression.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling potent small-molecule inhibitors dissolved in high-penetration solvents. The following PPE matrix is mandatory:

  • Hand Protection (Double-Gloving): Wear two layers of disposable nitrile gloves (minimum 0.11 mm thickness per layer).

    • Causality: A-357300 is typically reconstituted in Dimethyl Sulfoxide (DMSO)[5]. DMSO is a potent permeation enhancer that rapidly crosses the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Double-gloving creates a critical fail-safe: if a droplet of A-357300/DMSO solution lands on your hand, the outer glove can be immediately doffed before the solvent permeates through to the inner glove.

  • Respiratory Protection: All powder handling must occur inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. If a containment device is temporarily unavailable, an N95 or P100 particulate respirator is strictly required.

    • Causality: A-357300 hydrochloride is supplied as a fine, easily aerosolized powder[5]. Inhalation bypasses the first-pass metabolism, delivering the cytostatic agent directly into systemic circulation.

  • Eye Protection: ANSI Z87.1 compliant, tight-fitting safety goggles. Standard safety glasses with side shields do not provide adequate protection against capillary absorption via the conjunctiva in the event of a splash.

  • Body Protection: A fluid-resistant, back-closing laboratory coat with knit cuffs. Knit cuffs prevent sleeve retraction, ensuring no skin is exposed at the wrists between the glove and the coat.

Physicochemical & Storage Data

To ensure experimental reproducibility, the physical properties of the compound must dictate its storage and handling.

PropertyQuantitative ValueOperational Implication
Target Methionine aminopeptidase-2Handle as a highly potent cytostatic agent[1].
Enzymatic IC50 0.12 µMMicro-exposures can trigger biological effects[6][7].
Molecular Weight 396.33 g/mol (as hydrochloride)Fine particulate; high risk of aerosolization[5].
Solubility Soluble in DMSO (≥ 10 mg/mL)Requires DMSO-compatible PPE protocols[5].
Storage (Solid) -20°C (Months to Years)Must be thermally equilibrated before opening[6].
Storage (Solution) -80°C (Up to 2 Years)Aliquot immediately to avoid freeze-thaw degradation[8].

Operational Workflow: Step-by-Step Reconstitution

The following protocol details the safe preparation of a 10 mM stock solution of A-357300 for downstream in vitro or in vivo assays. Every step is designed as a self-validating system to ensure both safety and scientific integrity.

Workflow PPE 1. PPE Donning Double Nitrile Goggles, Coat Hood 2. Containment Fume Hood Preparation PPE->Hood Weigh 3. Weighing Anti-static Spatula Hood->Weigh DMSO 4. Reconstitution Anhydrous DMSO Weigh->DMSO Aliquot 5. Aliquoting Single-use Vials DMSO->Aliquot Store 6. Storage -80°C Freezer Aliquot->Store

Fig 2. Standard operating procedure for the safe reconstitution and storage of A-357300.

Step 1: Thermal Equilibration Remove the A-357300 vial from -20°C storage. Do not open the seal. Place it in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial introduces ambient room humidity, which condenses on the powder. Water degrades the compound and artificially inflates the mass during weighing, ruining your molarity calculations.

  • Self-Validation: Touch the exterior of the glass vial with an ungloved hand (before beginning the procedure). It must be completely at room temperature with zero visible condensation before you break the seal.

Step 2: Workspace Preparation Line the working surface of a Chemical Fume Hood with a disposable, absorbent, plastic-backed bench pad. Don all required PPE (double nitrile gloves, goggles, lab coat).

Step 3: Weighing and Transfer Using an anti-static micro-spatula, carefully weigh the required amount of A-357300 hydrochloride.

  • Causality: Static charge can cause the fine powder to violently repel from the spatula, aerosolizing the inhibitor into the hood's airflow.

  • Self-Validation: If the powder clings erratically to the spatula walls, static is present. Pause and use a static eliminator (ionizing bar) before proceeding.

Step 4: Reconstitution in DMSO To prepare a 10 mM stock from 5 mg of A-357300 hydrochloride (MW = 396.33 g/mol ): Volume of DMSO required = (5 mg / 396.33) / 10 mM = 1.26 mL. Add 1.26 mL of anhydrous DMSO directly to the vial. Pipette up and down gently.

  • Causality: Using anhydrous DMSO prevents the hydrolytic degradation of the compound's 2-hydroxy-3-aminoamide grouping during long-term storage[7].

Step 5: Visual Verification

  • Self-Validation: Hold the reconstituted vial against a high-contrast background (e.g., printed text on a white page). The text must be perfectly legible through the solution. If any micro-precipitates or cloudiness remain, vortex gently or sonicate in a room-temperature water bath for 60 seconds until 100% dissolution is achieved.

Step 6: Aliquoting and Storage Dispense the stock solution into 50 µL or 100 µL single-use amber microcentrifuge tubes. Store immediately at -80°C[8].

  • Causality: A-357300 solutions are highly sensitive to repeated freeze-thaw cycles. Single-use aliquots ensure consistent concentration and enzymatic inhibition across all future experiments.

Spill Response and Waste Disposal

For Powder Spills: Do not sweep or brush. Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with water or a 10% bleach solution to trap the dust, preventing aerosolization. Wipe the area clean, working from the outside in. Dispose of all materials in a sealed, clearly labeled hazardous waste container.

For Solution Spills (A-357300 in DMSO): Immediately apply a chemical spill absorbent pad over the liquid. Because DMSO can degrade certain plastics and floor waxes, clean the area promptly with soap and water after the initial absorption. If a splash occurs on your PPE, immediately doff the affected outer glove or lab coat inside the fume hood to prevent solvent permeation to the skin.

Disposal: Never pour A-357300 solutions down the drain. All vials, pipette tips, and PPE contaminated with the compound must be treated as hazardous chemical waste and disposed of via high-temperature incineration according to institutional and federal environmental regulations.

References

  • Wang, J., et al. "Tumor suppression by a rationally designed reversible inhibitor of methionine aminopeptidase-2." Cancer Research, 63(22), 7861-7869 (2003). Source:

  • Morowitz, M. J., et al. "Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models." Clinical Cancer Research, 11(7), 2680-2685 (2005). Source:

  • MedKoo Biosciences. "A-357300 | CAS#369358-07-6 | MetAP2 inhibitor." Source:

  • Axon Medchem. "A 357300 hydrochloride | MetAP2 inhibitor | Axon 1666." Source:

  • MedChemExpress. "TP-004 | MetAP2 Inhibitor." Source:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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A-357300
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A-357300
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